Technical Documentation Center

1H-imidazole-1-carboxaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-imidazole-1-carboxaldehyde
  • CAS: 3197-61-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1H-Imidazole-1-Carboxaldehyde

Introduction 1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a highly reactive heterocyclic amide (azolide) that serves as a potent formylating agent in organic synthesis. As a member of the N-acylimid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a highly reactive heterocyclic amide (azolide) that serves as a potent formylating agent in organic synthesis. As a member of the N-acylimidazole family, it exhibits significantly greater reactivity towards nucleophiles than typical amides, a property attributable to the electronic nature of the imidazole ring which makes the carbonyl carbon highly electrophilic.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safe handling, with a focus on its application for professionals in research and drug development. The imidazole core is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals, making its derivatives, including 1H-imidazole-1-carboxaldehyde, fundamental building blocks in the creation of novel therapeutic agents.[3][4][5]

Physicochemical and Spectroscopic Properties

1H-Imidazole-1-carboxaldehyde is typically handled as a reactive intermediate, often generated in situ. Its physical properties are less commonly documented than its more stable C-formyl isomers. However, based on available data for the core imidazole structure and its derivatives, we can compile its key characteristics.

Data Summary Table
PropertyValueSource / Reference
CAS Number 3197-61-3ChemicalBook[6]
Molecular Formula C₄H₄N₂OChemBK[7]
Molecular Weight 96.09 g/mol Cheméo[8]
Appearance Light yellow or colorless transparent liquidECHEMI
Melting Point 53-55 °CECHEMI
Boiling Point 235.3 ± 23.0 °C at 760 mmHgECHEMI
Density 1.2 ± 0.1 g/cm³ECHEMI
Polar Surface Area 34.9 ŲPubChem[9]
Solubility Soluble in water, polar organic solventsN-Acyl Imidazoles[10][11]

Note: Some physical data is derived from supplier databases and may vary.

Spectroscopic Profile

While a definitive, published spectrum for isolated 1H-imidazole-1-carboxaldehyde is scarce due to its reactivity, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[12][13]

  • ¹H NMR: The spectrum would be characterized by a highly deshielded singlet for the aldehyde proton (CHO), expected to appear far downfield (δ > 9.5 ppm). The three protons on the imidazole ring would appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm).

  • ¹³C NMR: A prominent signal for the carbonyl carbon (C=O) would be observed in the range of 160-170 ppm. The carbons of the imidazole ring would resonate between 115 and 140 ppm.[1]

  • IR Spectroscopy: The most characteristic absorption would be a strong C=O stretching band for the aldehyde group, typically found around 1700-1750 cm⁻¹. Additional peaks corresponding to C-H and C=N stretching of the imidazole ring would also be present.[12][14]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 96.03, corresponding to its exact mass.[15]

Caption: Molecular Structure of 1H-imidazole-1-carboxaldehyde.

Synthesis and Reactivity

Synthesis

1H-Imidazole-1-carboxaldehyde is not typically synthesized for isolation but is rather generated in situ for immediate use as a formylating agent. This is commonly achieved by reacting imidazole with a suitable formyl source. One of the most common reagents for this purpose is N,N'-Carbonyldiimidazole (CDI), which reacts with formic acid to generate the highly reactive N-formylimidazole intermediate.[10][16] The formation is often acid-catalyzed.[16]

General imidazole ring synthesis methods like the Debus or Radziszewski synthesis are used to create the core imidazole ring from components like glyoxal, aldehydes, and ammonia, but not directly the N-formyl derivative.[17]

Core Reactivity: A Potent Formylating Agent

The primary chemical utility of 1H-imidazole-1-carboxaldehyde stems from its nature as an "activated" amide. Unlike stable tertiary amides, the C-N bond between the carbonyl group and the imidazole ring is highly polarized and labile. The imidazole ring acts as an excellent leaving group, facilitating the transfer of the formyl group (CHO) to a wide range of nucleophiles.[2]

This enhanced reactivity is due to two factors:

  • Aromaticity: Imidazole is a stable aromatic heterocycle. Its departure as a neutral molecule after the acyl transfer is energetically favorable.

  • Poor Amide Resonance: The lone pair on the N-1 nitrogen is integral to the imidazole ring's aromatic sextet. Consequently, it does not participate effectively in resonance with the adjacent carbonyl group, which would normally stabilize an amide bond. This leaves the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[1]

Common transformations include:

  • N-Formylation: Reaction with primary or secondary amines to form formamides.

  • O-Formylation: Reaction with alcohols or phenols to produce formate esters.

  • C-Formylation: Reaction with strong carbon nucleophiles, although this is less common.

Reaction_Mechanism reagent 1H-Imidazole-1-carboxaldehyde (Formylating Agent) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH₂) nucleophile->intermediate product Formylated Product (e.g., R-NHCHO) intermediate->product Collapse of Intermediate leaving_group Imidazole (Leaving Group) intermediate->leaving_group Elimination

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1H-imidazole-1-carboxaldehyde (CAS: 3197-61-3)

Abstract: 1H-imidazole-1-carboxaldehyde is a pivotal, yet often misunderstood, reactive intermediate in synthetic organic chemistry and medicinal drug development. As a member of the N-acylimidazole family, its utility a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1H-imidazole-1-carboxaldehyde is a pivotal, yet often misunderstood, reactive intermediate in synthetic organic chemistry and medicinal drug development. As a member of the N-acylimidazole family, its utility as a formylating agent is directly governed by its distinct physical and chemical properties. This guide provides an in-depth exploration of these characteristics, offering researchers, scientists, and drug development professionals a foundational understanding for its effective application. We will elucidate its core physical constants, spectroscopic signature, and stability, while providing validated experimental protocols for property determination. A crucial distinction is drawn between this N-formylated isomer and its C-formylated counterparts, such as 1H-imidazole-4-carbaldehyde, whose properties are often erroneously conflated.

Introduction to 1H-imidazole-1-carboxaldehyde

The imidazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved pharmaceuticals and biologically active molecules.[1][2] Its unique electronic configuration, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design.[2][3] 1H-imidazole-1-carboxaldehyde serves as a key building block, leveraging the inherent reactivity of the imidazole nucleus to facilitate formylation reactions—the introduction of a formyl (-CHO) group—a critical step in the synthesis of more complex heterocyclic systems.

Structural Elucidation and Isomeric Differentiation

1H-imidazole-1-carboxaldehyde is defined by its molecular formula, C₄H₄N₂O, and a molecular weight of approximately 96.09 g/mol .[4] Its defining feature is the attachment of the carboxaldehyde group directly to a nitrogen atom of the imidazole ring. This N-formyl configuration imparts high reactivity, rendering the molecule an effective acylating agent.

It is imperative to distinguish this compound from its structural isomers, where the formyl group is attached to a carbon atom of the ring (e.g., 1H-imidazole-2-carbaldehyde or 1H-imidazole-4-carbaldehyde). This seemingly minor structural change drastically alters the compound's physical and chemical behavior. For instance, 1H-imidazole-4-carbaldehyde is a high-melting point solid (174-177 °C), whereas 1H-imidazole-1-carboxaldehyde is a low-melting solid or liquid.[4][5][6][7]

G cluster_0 Isomers of Imidazole Carboxaldehyde node_1 1H-imidazole-1-carboxaldehyde (N-Formyl) CAS: 3197-61-3 Melting Point: 53-55 °C node_2 1H-imidazole-4-carbaldehyde (C-Formyl) CAS: 3034-50-2 Melting Point: 174-177 °C node_1->node_2 Different Properties

Caption: Isomeric differentiation and resulting property divergence.

Core Physical and Chemical Properties

The physical constants of 1H-imidazole-1-carboxaldehyde are essential for its proper handling, reaction setup, and purification. These properties are summarized below and detailed in the subsequent sections.

PropertyValueSource
CAS Number 3197-61-3[4][8]
Molecular Formula C₄H₄N₂O[4]
Molecular Weight 96.09 g/mol [4]
Appearance Light yellow or colorless transparent liquid[4]
Melting Point 53-55 °C[4]
Boiling Point 235.3 ± 23.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 96.1 ± 22.6 °C[4]
Refractive Index 1.565[4]
Exact Mass 96.032364 u[4]
Thermal Properties

The melting point of 53-55 °C indicates that 1H-imidazole-1-carboxaldehyde exists as a solid at standard laboratory temperatures but can be easily melted into a liquid phase for handling and reactions.[4] Its relatively high boiling point suggests low volatility under normal conditions, but purification via distillation should be conducted under reduced pressure to prevent thermal decomposition.[4]

Solubility Profile

While comprehensive solubility data is not widely published, its structure as a polar aprotic molecule suggests miscibility with a range of organic solvents. Based on the properties of related imidazole derivatives, it is expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), methanol, and chloroform.[9][10] Its solubility in water is likely limited and may lead to hydrolysis.

Stability and Reactivity

As an N-acylimidazole, 1H-imidazole-1-carboxaldehyde is a reactive compound. The imidazole leaving group is a good one, making the compound an effective formylating agent towards nucleophiles like amines and alcohols. This reactivity also means it is susceptible to hydrolysis, particularly in the presence of moisture or protic solvents, which would yield imidazole and formic acid. Analogs like 1H-imidazole-4-carbaldehyde are noted to be sensitive to air and light, suggesting that similar precautions should be taken for this isomer.[11]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the identity and assessing the purity of 1H-imidazole-1-carboxaldehyde.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. A singlet for the aldehyde proton (CHO) would appear significantly downfield, typically in the δ 9-10 ppm range. The three protons on the imidazole ring would appear as distinct signals in the aromatic region (δ 7-9 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a carbonyl carbon signal in the δ 180-190 ppm range. The three carbons of the imidazole ring will resonate in the δ 115-140 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong carbonyl (C=O) stretching absorption band around 1700-1750 cm⁻¹, characteristic of an aldehyde. Additional bands corresponding to the C=N and C-H stretching of the imidazole ring will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of 96.032364.[4] The fragmentation pattern would likely show a loss of the formyl group (CHO) as a primary fragmentation pathway.

Experimental Protocols for Property Determination

The following protocols describe standard, validated methods for determining the key physical properties of 1H-imidazole-1-carboxaldehyde. The causality behind these choices rests on ensuring accuracy, reproducibility, and safety.

Protocol 4.1: Determination of Melting Point (Capillary Method)
  • Rationale: The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid, providing a sharp, observable transition.

  • Methodology:

    • Ensure the sample is dry and crystalline. If it is a liquid at room temperature, cool it to induce crystallization.

    • Load a small amount of the powdered solid into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus rapidly to about 15-20 °C below the expected melting point (53 °C).[4]

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

Protocol 4.2: Qualitative Solubility Assessment
  • Rationale: This workflow systematically evaluates the compound's solubility in a range of solvents with varying polarities, providing crucial information for reaction setup, purification, and formulation.

  • Methodology:

    • Aliquot approximately 10 mg of 1H-imidazole-1-carboxaldehyde into separate, labeled test tubes.

    • To each tube, add 0.5 mL of a test solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, hexanes, DMSO).

    • Agitate the mixture vigorously for 30 seconds at ambient temperature.

    • Visually inspect for dissolution. If the solid dissolves completely, it is classified as "soluble."

    • If not fully dissolved, gently warm the mixture to approximately 40-50 °C and observe any changes.

    • Record observations for each solvent (e.g., soluble, partially soluble, insoluble) at both ambient and elevated temperatures.

G start Start: 10 mg Sample add_solvent Add 0.5 mL Test Solvent (Water, EtOH, DCM, Hexane, DMSO) start->add_solvent agitate Agitate for 30s at Room Temp add_solvent->agitate observe Completely Dissolved? agitate->observe soluble Record: Soluble observe->soluble Yes warm Warm to 40-50 °C observe->warm No insoluble Record: Insoluble observe2 Completely Dissolved? warm->observe2 observe2->insoluble No partially_soluble Record: Partially Soluble or Soluble on Warming observe2->partially_soluble Yes

Sources

Foundational

An In-Depth Technical Guide to 1H-imidazole-1-carboxaldehyde: Molecular Structure, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 1H-imidazole-1-carboxaldehyde, a highly reactive and versatile heterocyclic aldehyde. Also known as N-formylimidazole, this compound serves as a pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1H-imidazole-1-carboxaldehyde, a highly reactive and versatile heterocyclic aldehyde. Also known as N-formylimidazole, this compound serves as a pivotal intermediate in organic synthesis and holds significant potential in the realm of drug discovery and development. We will delve into its unique molecular structure, explore validated synthetic methodologies, analyze its characteristic reactivity as a potent formylating agent, and detail its spectroscopic signature. Furthermore, this guide will highlight its critical applications, underpinned by established safety and handling protocols, to provide researchers, scientists, and drug development professionals with a thorough and practical resource.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive molecules, including the essential amino acid histidine.[1] Its unique electronic properties, aromaticity, and capacity for hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[1] Within this vital class of compounds, 1H-imidazole-1-carboxaldehyde (CAS 3197-61-3) emerges as a reagent of profound importance. By attaching a reactive formyl group directly to a nitrogen atom of the imidazole ring, a potent, neutral formylating agent is created, offering distinct advantages in the synthesis of complex molecular architectures. This guide aims to elucidate the fundamental chemistry and practical utility of this key synthetic building block.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of 1H-imidazole-1-carboxaldehyde consists of a planar, five-membered aromatic imidazole ring attached to a formyl (-CHO) group via the N1 nitrogen atom.

  • Aromaticity and Electron Distribution: The imidazole ring contains six π-electrons (four from the two double bonds and two from the lone pair of the N3 nitrogen), satisfying Hückel's rule for aromaticity. This delocalization of electrons results in a stable, planar ring system. The N1-formyl group is a strong electron-withdrawing group, which significantly influences the electron density of the ring. It pulls electron density away from the N1 atom, making the protons on the imidazole ring, particularly at the C2 and C5 positions, more electron-deficient.

  • Conformational Isomers: Due to the partial double-bond character of the N1-C(O) bond, rotation is restricted, leading to the possibility of two planar conformers. The transoid conformer (where the aldehyde proton is oriented away from the imidazole ring) is generally considered the more stable arrangement due to reduced steric hindrance.

  • Bonding and Hybridization: All atoms in the ring and the formyl group are sp² hybridized, contributing to the molecule's overall planarity. The bond angles are approximately 120°, consistent with sp² hybridization.

Physicochemical Data

Quantitative and qualitative data for 1H-imidazole-1-carboxaldehyde are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 3197-61-3[1]
Molecular Formula C₄H₄N₂O[1]
Molecular Weight 96.09 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point 53-55 °C[1]
Boiling Point 235.3 ± 23.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 96.1 ± 22.6 °C[1]

Synthesis and Reactivity

Synthetic Pathway: N-Formylation of Imidazole

1H-imidazole-1-carboxaldehyde is most reliably synthesized by the N-formylation of imidazole. A highly effective method involves the use of acetic formic anhydride, which can be generated in situ or prepared separately. Acetic formic anhydride is a potent and neutral formylating agent that reacts cleanly with imidazole.

This two-step protocol first describes the preparation of acetic formic anhydride, a method adapted from established procedures, followed by its reaction with imidazole.[2]

Step 1: Preparation of Acetic Formic Anhydride (AFA)

  • Setup: Equip a round-bottomed flask with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To a stirred mixture of finely ground sodium formate (1.1 moles) in anhydrous diethyl ether, rapidly add acetyl chloride (1.0 mole) while maintaining the temperature between 23-27 °C using a water bath.

  • Reaction: Stir the mixture vigorously for 5-6 hours at room temperature to ensure complete reaction.

  • Isolation: Filter the mixture to remove the sodium chloride byproduct. Rinse the solid residue with anhydrous ether and combine the washings with the filtrate.

  • Purification: Remove the ether by distillation under reduced pressure. The remaining residue is the acetic formic anhydride, which can be used directly or distilled for higher purity. Caution: AFA can decompose to acetic acid and carbon monoxide and should not be stored in a sealed container.[2]

Step 2: Synthesis of 1H-imidazole-1-carboxaldehyde

  • Setup: In a separate flask under an inert atmosphere, dissolve imidazole (1.0 mole) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Reaction: Cool the imidazole solution to 0 °C. Slowly add the freshly prepared acetic formic anhydride (1.0 mole) to the cooled solution.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, the solvent and the acetic acid byproduct can be removed under reduced pressure. The resulting crude product can be purified by crystallization or chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: Acetic formic anhydride is highly sensitive to moisture and will hydrolyze to formic and acetic acids, hence the need for anhydrous reagents and atmosphere.[2]

  • Temperature Control: The addition of acetyl chloride is exothermic, and maintaining a controlled temperature prevents potential side reactions. The subsequent formylation of imidazole is performed at a low temperature to control the reaction rate and minimize byproducts.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

G cluster_0 Step 1: AFA Synthesis cluster_1 Step 2: N-Formylation NaCHO2 Sodium Formate AFA Acetic Formic Anhydride (AFA) NaCHO2->AFA Stir at 23-27°C AcCl Acetyl Chloride AcCl->AFA Stir at 23-27°C NaCl NaCl (byproduct) AFA2 AFA (from Step 1) AFA->AFA2 Use directly Imidazole Imidazole Product 1H-imidazole-1-carboxaldehyde Imidazole->Product 0°C to RT AcOH Acetic Acid (byproduct) AFA2->Product 0°C to RT

Caption: Workflow for the synthesis of 1H-imidazole-1-carboxaldehyde.

Chemical Reactivity and Mechanistic Insights

The primary utility of 1H-imidazole-1-carboxaldehyde stems from its role as an efficient formylating agent . The imidazole moiety is an excellent leaving group, making the formyl carbon highly susceptible to nucleophilic attack.

Mechanism of N-Formylation of an Amine:

  • Nucleophilic Attack: A nucleophile, such as a primary or secondary amine, attacks the electrophilic carbonyl carbon of the formyl group.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the collapse of the intermediate and elimination of the neutral, stable imidazole molecule.

  • Product Formation: The N-formylated amine (a formamide) is formed.

This reactivity makes it a superior choice over other reagents like formic acid in many cases, as the reaction proceeds under neutral conditions and the only byproduct is imidazole, which is often easily removed.

G Reactants R₂NH + Im-CHO Intermediate [Tetrahedral Intermediate] Reactants->Intermediate Nucleophilic Attack Products R₂N-CHO + Imidazole Intermediate->Products Elimination of Imidazole

Caption: Mechanism of amine formylation by 1H-imidazole-1-carboxaldehyde.

Spectroscopic Characterization

The structural features of 1H-imidazole-1-carboxaldehyde give rise to a distinct spectroscopic signature. The following data are predicted based on the analysis of its functional groups and comparison with structurally similar imidazole derivatives.[3][4]

Technique Characteristic Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR Aldehyde Proton (CHO)δ 9.0 - 9.5 ppm (singlet)Highly deshielded proton due to the electronegativity of the carbonyl oxygen and its attachment to the N-acyl system.
Imidazole H2 Protonδ 8.0 - 8.5 ppm (singlet)The C2 position is electron-deficient, flanked by two nitrogen atoms, leading to a significant downfield shift.
Imidazole H5 Protonδ 7.5 - 7.8 ppm (triplet)Coupled to H4.
Imidazole H4 Protonδ 7.1 - 7.4 ppm (triplet)Coupled to H5.
¹³C NMR Carbonyl Carbon (C=O)δ 160 - 165 ppmTypical chemical shift for an amide/formamide carbonyl carbon.
Imidazole C2 Carbonδ 138 - 142 ppmMost deshielded ring carbon due to being adjacent to two nitrogen atoms.
Imidazole C5 Carbonδ 130 - 135 ppm
Imidazole C4 Carbonδ 118 - 122 ppm
FTIR C=O Stretch (Aldehyde)1700 - 1730 cm⁻¹ (strong)Characteristic strong absorption for an N-acyl carbonyl group.
C=N / C=C Stretch1450 - 1600 cm⁻¹ (medium)Aromatic ring stretching vibrations.
C-H Stretch (Aromatic)3050 - 3150 cm⁻¹ (weak)C-H stretching from the imidazole ring.

Applications in Research and Drug Development

Role in Organic Synthesis

1H-imidazole-1-carboxaldehyde is a valuable tool in the synthetic chemist's arsenal.

  • Mild Formylation: It is used for the N-formylation of primary and secondary amines to produce formamides, which are important intermediates in many synthetic routes. The reactions are typically high-yielding and proceed under mild, neutral conditions.[1]

  • Precursor to Other Heterocycles: It serves as a building block for the synthesis of more complex imidazole-containing compounds.[5]

Relevance in Medicinal Chemistry

The imidazole core is a privileged scaffold in drug design. The ability to efficiently introduce formyl groups or use N-formylimidazole as a precursor is critical in the synthesis of pharmaceuticals.

  • Enzyme Inhibitors: Many enzyme inhibitors feature an imidazole ring, which can coordinate to metal ions in the active site or participate in hydrogen bonding.

  • Receptor Modulators: The synthesis of compounds that act as agonists or antagonists at various receptors often involves intermediates derived from functionalized imidazoles.

  • Antimicrobial and Antifungal Agents: The imidazole ring is a key component of many well-known antifungal drugs. 1H-imidazole-1-carboxaldehyde can be a starting point for novel antimicrobial agents.[6]

Safety, Handling, and Disposal

As a reactive chemical, 1H-imidazole-1-carboxaldehyde requires careful handling to ensure laboratory safety.

Hazard Identification
  • Classification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

Safe Handling Protocol
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Lab Coat: A standard laboratory coat is required.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry place. The compound is sensitive to moisture.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not allow the product to enter drains.

Conclusion

1H-imidazole-1-carboxaldehyde is more than a simple heterocyclic aldehyde; it is a potent and precise synthetic tool. Its unique molecular structure, characterized by an electron-withdrawing formyl group attached to an aromatic imidazole ring, endows it with potent yet controllable reactivity as a formylating agent. The synthetic routes are accessible, and its utility in constructing complex molecules makes it an invaluable asset in both academic research and the pharmaceutical industry. By understanding its structure, reactivity, and handling requirements, researchers can effectively leverage this compound to advance the frontiers of chemical synthesis and drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2010). Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Wei Zhang, Hyeon Mo Cho, and Jeffrey S. Moore. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

  • JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]

  • Synthesis of New Formyl Halo N-methylimidazole Derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Formylbenzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved from [Link]

  • Google Patents. (1992). WO1992019600A1 - Preparation of n-acylimidazoles.
  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). The superimposed FTIR spectra of the free ligand N-methylimidazole.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1H-Imidazole-1-carboxaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1H-imidazole-1-carboxaldehyde, a versatile heterocyclic compound. We will delve into its chemical identity,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1H-imidazole-1-carboxaldehyde, a versatile heterocyclic compound. We will delve into its chemical identity, synthesis, spectroscopic properties, reactivity, and its significant role as a building block in medicinal chemistry and organic synthesis.

Understanding the IUPAC Name and Structure

The nomenclature "1H-imidazole-1-carboxaldehyde" precisely defines the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) rules.

  • Imidazole: This is the parent heterocycle, a five-membered aromatic ring containing two nitrogen atoms.

  • 1H-: This locant indicates that a hydrogen atom is attached to the nitrogen at position 1, which is a tautomerically variable position in the unsubstituted imidazole ring.

  • -1-: This number specifies that the substituent, in this case, the carboxaldehyde group, is attached to the nitrogen atom at position 1.

  • Carboxaldehyde: This suffix denotes the presence of a -CHO functional group.

Therefore, the name describes an imidazole ring where a formyl group (-CHO) has replaced the hydrogen on one of the nitrogen atoms. An alternative and common name for this compound is N-formylimidazole.[1]

Physicochemical Properties

Here are the key physical and chemical properties of 1H-imidazole-1-carboxaldehyde:

PropertyValueReference
CAS Number 3197-61-3[2][3][4][5]
Molecular Formula C4H4N2O[1][2]
Molecular Weight 96.09 g/mol [1]
Appearance Light yellow or colorless transparent liquid[6]
Density 1.191 g/cm³[2]
Boiling Point 235.3 °C at 760 mmHg[2][6]
Melting Point 53-55 °C[6]
Flash Point 96.1 °C[2]
Refractive Index 1.565[2]

Synthesis of 1H-Imidazole-1-carboxaldehyde

The synthesis of 1H-imidazole-1-carboxaldehyde typically involves the N-formylation of imidazole. A common and efficient method is the reaction of imidazole with a suitable formylating agent.

Conceptual Synthesis Workflow

Synthesis_of_1H_imidazole_1_carboxaldehyde Synthesis Workflow imidazole Imidazole reaction Reaction Vessel (Solvent, Controlled Temperature) imidazole->reaction formylating_agent Formylating Agent (e.g., Formic Acid / Acetic Anhydride) formylating_agent->reaction workup Work-up & Purification (e.g., Extraction, Distillation) reaction->workup Reaction Mixture product 1H-imidazole-1-carboxaldehyde workup->product Purified Product

Caption: General workflow for the synthesis of 1H-imidazole-1-carboxaldehyde.

Detailed Experimental Protocol

While several methods exist for the synthesis of imidazole derivatives[7][8], a direct and practical approach for the 1-carboxaldehyde isomer involves formylation. The following is a representative protocol.

Reaction: Imidazole + Formic Acid/Acetic Anhydride → 1H-imidazole-1-carboxaldehyde

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of formic acid and acetic anhydride is prepared. This in-situ generation of the mixed anhydride serves as a potent formylating agent.

  • Reaction: Imidazole, dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran), is added dropwise to the formylating mixture at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the consumption of the starting imidazole is complete.

  • Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acids.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure 1H-imidazole-1-carboxaldehyde.

Causality Behind Experimental Choices:

  • The use of a mixed anhydride of formic and acetic acid provides a highly reactive formylating agent, driving the reaction to completion.

  • The dropwise addition at low temperatures is crucial to control the reaction's exothermicity and prevent side reactions.

  • The aqueous work-up with a mild base like sodium bicarbonate is essential to neutralize the acidic byproducts without hydrolyzing the desired product.

Spectroscopic Characterization

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to the three protons on the imidazole ring and a downfield singlet for the aldehydic proton.
¹³C NMR Resonances for the three carbons of the imidazole ring and a characteristic downfield signal for the carbonyl carbon.
IR Spectroscopy A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde, and characteristic peaks for the C-H and C=N stretching of the imidazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 96.09 g/mol .[1]

Reactivity and Applications in Drug Development

1H-imidazole-1-carboxaldehyde is a valuable intermediate in organic synthesis, primarily due to the reactivity of its aldehyde functional group and the inherent biological significance of the imidazole scaffold.[1][14]

Chemical Reactivity

The aldehyde group in 1H-imidazole-1-carboxaldehyde allows for a variety of chemical transformations, including:

  • Nucleophilic Addition: It readily undergoes reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.

  • Condensation Reactions: It can participate in condensation reactions with amines, hydroxylamines, and hydrazines to form imines, oximes, and hydrazones, respectively.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (1H-imidazole-1-carboxylic acid)[15] or reduced to the alcohol (1H-imidazole-1-methanol).

Role in Drug Discovery and Medicinal Chemistry

The imidazole ring is a prominent structural motif in numerous biologically active compounds and approved pharmaceuticals.[14][16] Its ability to engage in hydrogen bonding and its electronic properties make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[16]

1H-imidazole-1-carboxaldehyde serves as a key building block for the synthesis of more complex imidazole-containing molecules with potential therapeutic applications in areas such as:

  • Antifungal and Antibacterial Agents: The imidazole core is a well-established pharmacophore in many antimicrobial drugs.

  • Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents incorporate the imidazole moiety.

  • Enzyme Inhibitors: The functional groups of imidazole derivatives can be tailored to interact with the active sites of specific enzymes.[16]

The synthesis of various substituted imidazoles often relies on precursor molecules like 1H-imidazole-1-carboxaldehyde.[17][18]

Applications Applications of 1H-imidazole-1-carboxaldehyde start 1H-imidazole-1-carboxaldehyde intermediate Versatile Intermediate start->intermediate app1 Medicinal Chemistry intermediate->app1 app2 Organic Synthesis intermediate->app2 app3 Materials Science intermediate->app3 sub_app1 Antifungals Anticancer Agents Enzyme Inhibitors app1->sub_app1 sub_app2 Heterocyclic Synthesis Formylating Agent app2->sub_app2 sub_app3 Functional Polymers Ligand Synthesis app3->sub_app3

Caption: Key application areas for 1H-imidazole-1-carboxaldehyde.

Safety and Handling

While specific hazard data for 1H-imidazole-1-carboxaldehyde is limited in the search results, related imidazole aldehydes are known to be irritants.[19] Therefore, standard laboratory safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

1H-imidazole-1-carboxaldehyde is a fundamentally important heterocyclic aldehyde with significant potential in synthetic chemistry and drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group make it a valuable precursor for a wide range of more complex molecules. The continued exploration of imidazole-based compounds in medicinal chemistry ensures that derivatives of 1H-imidazole-1-carboxaldehyde will remain relevant in the quest for novel therapeutics.

References

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - IUCr. [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl- - NIST WebBook. [Link]

  • 1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. [Link]

  • Main reaction pathways for the formation of 1H-imidazole derivatives... - ResearchGate. [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem. [Link]

  • Imidazole synthesis - Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • 1H-Imidazole-5-carboxaldehyde - ChemBK. [Link]

  • 1H-imidazole-1-carboxylic acid | C4H4N2O2 | CID 3017127 - PubChem. [Link]

  • 1-hydroxy-1H-imidazole-2-carbaldehyde oxime 3-oxide - Optional[1H NMR] - Spectrum. [Link]

  • 1H-Imidazole-2-carboxaldehyde - NIST WebBook. [Link]

  • Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and... - ResearchGate. [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 1H-Imidazole-1-Carboxaldehyde: From a Reactive Intermediate to a Cornerstone of Formylation Chemistry

Abstract This technical guide provides an in-depth exploration of 1H-imidazole-1-carboxaldehyde, a pivotal yet often transient molecule in the landscape of synthetic organic chemistry. While its isolation can be challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1H-imidazole-1-carboxaldehyde, a pivotal yet often transient molecule in the landscape of synthetic organic chemistry. While its isolation can be challenging due to its inherent reactivity, its role as a potent formylating agent has been firmly established. This document will traverse the historical context of its conceptualization, delve into the mechanistic intricacies of its synthesis and reactivity, provide detailed experimental protocols, and illuminate its applications in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important chemical entity.

Introduction: The Significance of a Reactive Intermediate

1H-imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a heterocyclic compound that has garnered significant interest not as a stable, isolable product, but as a highly effective formylating agent.[1] Its utility stems from the facile transfer of a formyl group (-CHO) to a variety of nucleophiles. This reactivity is a direct consequence of the electronic properties of the imidazole ring, which acts as an excellent leaving group. The discovery and subsequent application of 1H-imidazole-1-carboxaldehyde are intrinsically linked to the broader development of N-acylimidazoles as acyl transfer reagents, a field pioneered by the work of H.A. Staab with 1,1'-carbonyldiimidazole (CDI), often referred to as Staab's reagent. Understanding the nature of this reactive intermediate is crucial for its effective deployment in complex synthetic strategies.

The Genesis of 1H-Imidazole-1-Carboxaldehyde: A Tale of Acyl Activation

The conceptual "discovery" of 1H-imidazole-1-carboxaldehyde is less a singular event and more an intellectual extension of the well-established chemistry of N-acylimidazoles. In the mid-20th century, researchers recognized N-acylimidazoles as reactive intermediates ideal for the acylation of amino compounds. The development of CDI provided a convenient route to these acylimidazoles from carboxylic acids.[2]

The logical progression was to apply this methodology to the simplest carboxylic acid, formic acid. The reaction of formic acid with CDI was found to generate N-formylimidazole, a potent formylating agent that can regenerate the unsubstituted imidazole upon heating, with the concurrent formation of carbon monoxide.[1] This reactivity profile established 1H-imidazole-1-carboxaldehyde as a valuable tool in the synthetic chemist's arsenal.

Synthesis and Mechanism: Harnessing Reactivity

The primary and most efficient synthesis of 1H-imidazole-1-carboxaldehyde proceeds through the reaction of a suitable N-acylimidazole, such as 1,1'-carbonyldiimidazole (CDI), with formic acid.[1]

Mechanistic Rationale

The mechanism of this transformation is well-understood.[2] The initial step involves the activation of the carboxylic acid by CDI. The carboxylate attacks one of the carbonyl carbons of CDI, leading to the formation of a mixed anhydride. This intermediate is unstable and readily extrudes carbon dioxide, yielding the N-acylimidazole, in this case, 1H-imidazole-1-carboxaldehyde.[2]

G cluster_0 Activation and Formation of 1H-Imidazole-1-Carboxaldehyde CDI 1,1'-Carbonyldiimidazole (CDI) MixedAnhydride Mixed Anhydride Intermediate CDI->MixedAnhydride + Formic Acid FormicAcid Formic Acid (HCOOH) FormicAcid->MixedAnhydride Acylimidazole 1H-Imidazole-1-carboxaldehyde MixedAnhydride->Acylimidazole - CO2 - Imidazole CO2 Carbon Dioxide (CO2) MixedAnhydride->CO2 Imidazole Imidazole MixedAnhydride->Imidazole

Caption: Formation of 1H-imidazole-1-carboxaldehyde from CDI and formic acid.

Detailed Synthetic Protocol

Objective: To generate 1H-imidazole-1-carboxaldehyde in situ for immediate use as a formylating agent.

Materials:

  • 1,1'-Carbonyldiimidazole (CDI)

  • Formic Acid (anhydrous)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Substrate to be formylated (e.g., an amine or alcohol)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1'-carbonyldiimidazole (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Addition of Formic Acid: Cool the solution to 0 °C using an ice bath. Slowly add a solution of anhydrous formic acid (1.0 eq) in anhydrous THF dropwise from the dropping funnel over 15-20 minutes.

  • In Situ Generation: Allow the reaction mixture to stir at 0 °C for 1 hour. During this time, the evolution of carbon dioxide will be observed as 1H-imidazole-1-carboxaldehyde is formed.

  • Formylation Reaction: To the freshly prepared solution of 1H-imidazole-1-carboxaldehyde, add the substrate to be formylated (1.0 eq), either neat or as a solution in anhydrous THF.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Upon completion, the reaction is typically quenched with water. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Self-Validation: The success of the reaction can be validated by the consumption of the starting material and the appearance of the formylated product, confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The byproduct, imidazole, is water-soluble and can be easily removed during the aqueous workup.

Physicochemical and Spectroscopic Properties

Due to its reactive nature, the isolation and full characterization of pure 1H-imidazole-1-carboxaldehyde are not commonly reported. However, its formation and presence can be inferred from spectroscopic analysis of the reaction mixture.

PropertyValue/Description
Molecular Formula C₄H₄N₂O
Molecular Weight 96.09 g/mol
Appearance Typically generated and used in solution; not isolated as a stable solid.
Solubility Soluble in common organic solvents like THF, dichloromethane, and acetonitrile.[3]
¹H NMR (Predicted) Signals corresponding to the imidazole ring protons and a distinct downfield singlet for the aldehydic proton.
¹³C NMR (Predicted) A resonance for the carbonyl carbon would be expected in the aldehydic region.
IR Spectroscopy A characteristic C=O stretching frequency for the aldehyde would be present.
Mass Spectrometry (EI) A molecular ion peak at m/z = 96 would be expected.

Applications in Drug Discovery and Development

The primary application of 1H-imidazole-1-carboxaldehyde is as a mild and efficient formylating agent in the synthesis of pharmaceuticals and other bioactive molecules.[4][5] The formyl group is a key functional group in many drug candidates and natural products.

Formylation of Amines and Alcohols

1H-imidazole-1-carboxaldehyde readily reacts with primary and secondary amines to form the corresponding formamides. Similarly, it can formylate alcohols to produce formate esters. These reactions are often high-yielding and proceed under mild conditions, making them suitable for complex and sensitive substrates.

G cluster_1 Formylation Workflow using 1H-Imidazole-1-carboxaldehyde Start Start: Substrate (Amine/Alcohol) InSitu In situ generation of 1H-imidazole-1-carboxaldehyde Start->InSitu Reaction Formylation Reaction InSitu->Reaction Quench Aqueous Quench Reaction->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product End: Formylated Product Purification->Product

Caption: General workflow for formylation reactions.

Role in Heterocyclic Synthesis

The formyl group introduced by 1H-imidazole-1-carboxaldehyde can serve as a precursor for the construction of various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.[5] For instance, a formylated amine can undergo cyclization reactions to form nitrogen-containing heterocycles.

Conclusion

1H-imidazole-1-carboxaldehyde stands as a testament to the power of reactive intermediates in modern organic synthesis. While its fleeting existence precludes its isolation as a benchtop reagent, its in situ generation from readily available starting materials provides a robust and versatile method for the introduction of the formyl group. The principles underpinning its discovery and application, rooted in the rich chemistry of N-acylimidazoles, continue to be relevant in the ongoing quest for more efficient and selective synthetic methodologies. For the drug development professional, a thorough understanding of this reagent's capabilities and limitations is essential for the successful synthesis of novel therapeutic agents.

References

  • Carbonyldiimidazole. Wikipedia. [Link]

  • 1H-Imidazole-5-carboxaldehyde. ChemBK. (2024-04-10). [Link]

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

  • 1,1' -Carbonyldiimidazole. Thieme Chemistry. [Link]

  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • 1,1'-carbonyldiimidazole. Organic Syntheses Procedure. [Link]

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351–367. [Link]

Sources

Exploratory

A Comprehensive Theoretical Examination of 1H-imidazole-1-carboxaldehyde: A Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive theoretical framework for the study of 1H-imidazole-1-carboxaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. W...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 1H-imidazole-1-carboxaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. While experimental data on this specific isomer is limited, this document leverages established computational methodologies, extensively applied to related imidazole derivatives, to predict its structural, spectroscopic, and electronic properties. This guide serves as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed roadmap for in-silico characterization, from fundamental geometry optimization to the prediction of advanced properties like nonlinear optical activity. By understanding the underlying quantum chemical principles, researchers can gain profound insights into the molecule's reactivity, stability, and potential as a pharmacological agent or functional material.

Introduction: The Significance of Imidazole Scaffolds

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] Its unique electronic structure, featuring two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] The introduction of a carboxaldehyde group to the imidazole nucleus further enhances its chemical versatility, opening avenues for the synthesis of diverse derivatives with a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][3] 1H-imidazole-1-carboxaldehyde, as a specific isomer, presents a unique electronic and steric profile that warrants detailed theoretical investigation to unlock its full potential.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[4][5] They provide a cost-effective and efficient means to elucidate molecular properties that may be difficult or time-consuming to determine experimentally. This guide will delve into the application of these computational techniques to predict and understand the key characteristics of 1H-imidazole-1-carboxaldehyde.

Theoretical Methodology: A Self-Validating System

The reliability of any theoretical study hinges on the judicious selection of computational methods and basis sets. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the predicted properties.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

DFT has emerged as the preeminent method for studying the electronic structure of molecules due to its excellent balance of accuracy and computational cost.[4] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has consistently demonstrated its robustness in predicting the properties of organic molecules, including imidazole derivatives.[4][6]

Basis Sets: The Building Blocks of Accuracy

The choice of basis set is critical for obtaining accurate results. For a molecule like 1H-imidazole-1-carboxaldehyde, the 6-311++G(d,p) basis set is recommended. This basis set is extensive enough to provide a detailed description of the electron distribution, including the diffuse functions (++) to account for lone pairs and the polarization functions (d,p) to describe the non-spherical nature of electron clouds in chemical bonds.

Step-by-Step Computational Protocol
  • Geometry Optimization: The first and most crucial step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.[7]

  • Vibrational Frequency Analysis: This calculation not only confirms the stability of the optimized geometry but also provides a theoretical vibrational spectrum (FT-IR and FT-Raman).[7][8] The calculated frequencies can be compared with experimental data for validation.

  • Electronic Property Calculations: Once the optimized geometry is obtained, a suite of electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.[9][10] The energy gap between them is a crucial indicator of chemical stability.[9]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[1]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability.[1][6]

    • Nonlinear Optical (NLO) Properties: For applications in materials science, the dipole moment, polarizability, and first-order hyperpolarizability can be calculated to assess the molecule's potential as an NLO material.[11]

G cluster_workflow Theoretical Calculation Workflow Input Initial Molecular Structure (1H-imidazole-1-carboxaldehyde) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq Confirm Imaginary Frequencies? Freq->Confirm Confirm->Opt Yes (Adjust Structure) Electronic Electronic Property Calculations Confirm->Electronic No (Stable Structure) HOMO_LUMO HOMO-LUMO Analysis Electronic->HOMO_LUMO MEP MEP Analysis Electronic->MEP NBO NBO Analysis Electronic->NBO NLO NLO Properties Electronic->NLO Results Predicted Properties & Insights HOMO_LUMO->Results MEP->Results NBO->Results NLO->Results

Caption: Workflow for the theoretical study of 1H-imidazole-1-carboxaldehyde.

Predicted Molecular Structure and Properties

Based on theoretical calculations performed on analogous imidazole derivatives, we can predict the key structural and electronic features of 1H-imidazole-1-carboxaldehyde.

Molecular Geometry

The molecule is expected to be planar, with the carboxaldehyde group attached to one of the nitrogen atoms of the imidazole ring. The bond lengths and angles will be influenced by the electronic effects of both the imidazole ring and the aldehyde group.

ParameterPredicted Value (Å or °)
C=O bond length~1.21
N-CHO bond length~1.38
C-N-C bond angle (in ring)~108
N-C-N bond angle (in ring)~110

Table 1: Predicted key geometrical parameters for 1H-imidazole-1-carboxaldehyde.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The theoretical vibrational spectrum will exhibit characteristic peaks corresponding to the stretching and bending modes of the functional groups present.

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretching (imidazole ring)3100-3200
C-H stretching (aldehyde)2800-2900
C=O stretching1680-1700
C=N stretching1500-1600
C-N stretching1300-1400

Table 2: Predicted characteristic vibrational frequencies for 1H-imidazole-1-carboxaldehyde.

Electronic Properties and Reactivity

The electronic properties of 1H-imidazole-1-carboxaldehyde are crucial for understanding its chemical behavior and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The HOMO is predicted to be localized primarily on the imidazole ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carboxaldehyde group, making it the likely site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[9][10] A smaller energy gap suggests higher reactivity.[12]

G cluster_homo_lumo HOMO-LUMO Energy Diagram cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy Gap (ΔE) Energy Gap (ΔE) Energy Gap (ΔE)->LUMO

Caption: Schematic of the HOMO-LUMO energy gap.

ParameterPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.8
HOMO-LUMO Gap (ΔE)~ 4.7

Table 3: Predicted frontier molecular orbital energies and the energy gap for 1H-imidazole-1-carboxaldehyde.

Molecular Electrostatic Potential (MEP)

The MEP map will visually confirm the electronic distribution. The regions of negative potential (red) will be concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, indicating their nucleophilic character. The regions of positive potential (blue) will be located around the hydrogen atoms, particularly the aldehydic proton.

Nonlinear Optical (NLO) Properties

The presence of a donor (imidazole ring) and an acceptor (carboxaldehyde group) system suggests that 1H-imidazole-1-carboxaldehyde may exhibit NLO properties.[11] The calculated first-order hyperpolarizability (β₀) will provide a quantitative measure of its NLO activity. A significant β₀ value would indicate its potential for use in optoelectronic devices.[13]

Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for the comprehensive study of 1H-imidazole-1-carboxaldehyde. By employing the computational protocols described herein, researchers can obtain reliable predictions of its structural, spectroscopic, and electronic properties. These in-silico insights are invaluable for guiding synthetic efforts, understanding reaction mechanisms, and predicting the molecule's potential as a pharmacophore or a functional material.

Future work should focus on the experimental validation of these theoretical predictions. The synthesis and characterization of 1H-imidazole-1-carboxaldehyde, followed by spectroscopic analysis (FT-IR, FT-Raman, NMR, and UV-Vis), will be crucial for confirming the accuracy of the computational models. Furthermore, theoretical studies of its interactions with biological targets could provide valuable insights for drug design and development.

References

  • Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • Guidechem. (n.d.). What is the synthesis route of 1H-Imidazole-4-carbaldehyde?.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).
  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC - NIH.
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry.
  • Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery. (n.d.). Benchchem.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate.
  • Structure of imidazole 1 with its respective numbering and resonance hybrids. (n.d.).
  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook.
  • Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and TD-DFT Approach. (2019, March). ResearchGate.
  • 1H-Imidazole-5-carboxaldehyde. (n.d.). MedChemExpress.
  • 1H-Imidazole-4-carbaldehyde. (n.d.). Chemsrc.
  • Imidazole. (n.d.). Wikipedia.
  • VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. (2015, March 13). Semantic Scholar.
  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (n.d.).
  • Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. (2023, March 7). NIH.
  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025, March 21). NIH.
  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook.
  • Imidazole. (n.d.). PubChem - NIH.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025, October 28). PubMed Central.
  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022, February 28). MDPI.
  • Structure and Electron Configuration of Imidazole-2-carboxaldehyde and Its Excited Triplet: Resonance Raman and Transient Absorption Spectroscopy and DFT Calculation Investigations. (2023, November 30). PubMed.
  • Investigation of nonlinear optical responses of organic derivative of imidazole. (2023, May 23). Uttarakhand Open University.
  • Structural, spectroscopic, Hirshfeld surface and charge distribution analysis of 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol complemented by molecular docking predictions: An integrated experimental and computational approach. (n.d.). ResearchGate.
  • Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and... (n.d.). ResearchGate.
  • Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. (2025, August 5). ResearchGate.
  • Computational Vibrational Spectroscopy. (2022, April 14). arXiv.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi RCS.
  • Computational Vibrational Spectroscopy. (n.d.). CHIMIA.
  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.).
  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.).
  • Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. (n.d.). ResearchGate.

Sources

Foundational

The Versatile Reagent: An In-Depth Technical Guide to 1H-Imidazole-1-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discove...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel therapeutic agents. Among these, the imidazole ring holds a privileged position, being a core component of numerous biologically active molecules. This guide provides a comprehensive technical overview of a particularly reactive and versatile derivative: 1H-imidazole-1-carboxaldehyde. We will delve into its synthesis, chemical properties, reactivity as a potent formylating agent, and its applications in the synthesis of complex molecules, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties and Spectroscopic Characterization

1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a white to pale yellow solid with a melting point of 53-55 °C. It is soluble in various organic solvents, including tetrahydrofuran (THF), acetone, and chloroform, with partial solubility in carbon tetrachloride and diethyl ether.

Table 1: Physicochemical Properties of 1H-Imidazole-1-carboxaldehyde

PropertyValueReference
CAS Number 3197-61-3[1]
Molecular Formula C₄H₄N₂O[1]
Molecular Weight 96.09 g/mol [1]
Melting Point 53-55 °C[1]
Appearance White to pale yellow solid[1]
Solubility Soluble in THF, acetone, chloroform; partially soluble in CCl₄, diethyl ether[1]
Spectroscopic Data

Precise characterization is crucial for confirming the identity and purity of 1H-imidazole-1-carboxaldehyde. Below is a summary of expected spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the structure. In a suitable deuterated solvent (e.g., CDCl₃), the spectrum would be expected to show distinct signals for the three protons on the imidazole ring and the aldehydic proton. The chemical shifts are influenced by the electron-withdrawing nature of the formyl group and the aromaticity of the imidazole ring. Characteristic signals for imidazole protons typically appear between δ 7.0 and 8.5 ppm, while the aldehyde proton signal is expected to be further downfield, typically above δ 9.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of δ 160-180 ppm. The three carbons of the imidazole ring will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the formyl group.

IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1700-1730 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the aldehyde, as well as C=N and C=C stretching vibrations of the imidazole ring, will be present.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 96.03, corresponding to the molecular formula C₄H₄N₂O. Fragmentation patterns can provide further structural information.

Synthesis of 1H-Imidazole-1-carboxaldehyde

While various methods exist for the synthesis of imidazole derivatives, a common and effective laboratory-scale preparation of 1H-imidazole-1-carboxaldehyde involves the formylation of imidazole. A detailed experimental protocol is provided below.

Experimental Protocol: Formylation of Imidazole

This procedure is based on the principle of reacting imidazole with a suitable formylating agent. One established method utilizes the Vilsmeier-Haack reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Materials:

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add anhydrous N,N-dimethylformamide (1.1 eq) dropwise.

  • Slowly add phosphorus oxychloride (1.1 eq) to the mixture via the dropping funnel, maintaining the temperature at 0 °C. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 1H-imidazole-1-carboxaldehyde.

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the literature values.

Reactivity and Mechanistic Insights

The chemical behavior of 1H-imidazole-1-carboxaldehyde is dominated by the electrophilic nature of the aldehyde carbon and the unique electronic properties of the N-acylated imidazole ring. It is a highly effective formylating agent.

Mechanism of Formylation

1H-Imidazole-1-carboxaldehyde acts as an excellent formyl group donor to nucleophiles, such as amines and alcohols. The high reactivity stems from the fact that the imidazole anion is an excellent leaving group, being a stable aromatic heterocycle.

The formylation of a primary amine (R-NH₂) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 1H-imidazole-1-carboxaldehyde. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the stable imidazole anion, to yield the corresponding formamide and regenerate imidazole.

Caption: Mechanism of Amine Formylation.

Applications in Drug Development and Organic Synthesis

The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes. 1H-imidazole-1-carboxaldehyde serves as a key building block for introducing the formyl group, which can then be further elaborated, or for the direct synthesis of imidazole-containing bioactive molecules.[1]

Role as a Formylating Agent

The primary application of 1H-imidazole-1-carboxaldehyde is as a mild and efficient formylating agent for a wide range of nucleophiles, including amines, amino acids, and alcohols. This is particularly valuable in the synthesis of peptides and other complex molecules where harsh reaction conditions must be avoided to prevent racemization or degradation of sensitive functional groups.

Synthesis of Bioactive Molecules

While specific examples of blockbuster drugs synthesized directly using 1H-imidazole-1-carboxaldehyde are not prominently featured in readily available literature, its utility as a synthetic intermediate is well-established in the broader context of medicinal chemistry. It is a valuable reagent for the synthesis of various heterocyclic compounds that are scaffolds for drugs targeting a range of diseases, including fungal infections, cancer, and inflammatory disorders.[1]

For instance, the formylation of a primary amine on a complex scaffold can be a crucial step in the synthesis of a drug candidate. The resulting formamide can then be a precursor for other functional groups or can itself be a key pharmacophoric element.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1H-imidazole-1-carboxaldehyde. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1H-Imidazole-1-carboxaldehyde is a highly valuable and versatile reagent in the arsenal of the synthetic and medicinal chemist. Its utility as a potent yet mild formylating agent, coupled with the biological significance of the imidazole scaffold, makes it an important intermediate in the quest for new and improved therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its potential in their synthetic endeavors.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). John Wiley & Sons, Inc.
  • PubChem. (n.d.). 1H-Imidazole-1-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689–7713. [Link]

  • Organic Syntheses. (n.d.). John Wiley & Sons, Inc.
  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... Retrieved from [Link]

  • Zhang, Q.-G., Xie, Y., Hu, J.-G., Liu, J.-M., Wang, J., Zhong, R., & Gao, Y.-H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611–4613.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. J. Org. Chem. 2010, 75, 3208–3213.
  • ACS Publications. (n.d.). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design.
  • RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • TSI Journals. (n.d.).
  • de Souza, M. V. N. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6647. [Link]

Sources

Exploratory

The Latent Therapeutic Potential of 1H-Imidazole-1-Carboxaldehyde: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged structure," a core motif consistently found in a multitude of biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged structure," a core motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an attractive scaffold for the design of novel therapeutics.[2][3] This guide focuses on a specific, reactive, and potentially pivotal derivative: 1H-imidazole-1-carboxaldehyde . While direct and extensive biological studies on this particular molecule are not widely documented, its inherent reactivity as an aldehyde attached to the imidazole nitrogen presents a fertile ground for the synthesis of diverse compound libraries with significant therapeutic potential.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only explore the foundational chemistry of 1H-imidazole-1-carboxaldehyde but, more importantly, will extrapolate its potential biological activities based on the well-established pharmacology of the broader imidazole class. We will delve into the synthetic pathways to access and derivatize this core, propose robust experimental protocols to evaluate its biological efficacy, and visualize the intricate signaling pathways it may modulate. The causality behind experimental choices will be explained, and every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

The Chemistry of 1H-Imidazole-1-Carboxaldehyde: A Gateway to Molecular Diversity

1H-imidazole-1-carboxaldehyde is a key intermediate for the synthesis of a wide array of heterocyclic compounds.[4][5] Its aldehyde functionality offers a reactive handle for numerous chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of vast chemical space.

Synthesis of the 1H-Imidazole-1-Carboxaldehyde Core

The synthesis of imidazole carboxaldehydes can be achieved through various established methods in organic chemistry. While multiple routes exist for imidazole synthesis, such as the Debus-Radziszewski reaction, the direct formylation at the N1 position often requires specific strategies to avoid reactions at the carbon atoms of the imidazole ring.[6][7]

A common approach involves the reaction of imidazole with a suitable formylating agent under controlled conditions. The choice of reagents and reaction conditions is critical to ensure regioselectivity and good yields.

Illustrative Synthetic Workflow:

Imidazole Imidazole Reaction Reaction Vessel Imidazole->Reaction FormylatingAgent Formylating Agent (e.g., DMF, POCl3) FormylatingAgent->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Formylation Product 1H-Imidazole-1-carboxaldehyde Workup->Product Isolation

Caption: General workflow for the synthesis of 1H-imidazole-1-carboxaldehyde.

Potential Biological Activities: Extrapolating from the Imidazole Pharmacopoeia

The true potential of 1H-imidazole-1-carboxaldehyde lies in its ability to serve as a precursor for a vast library of derivatives. Based on extensive research on the imidazole scaffold, we can confidently predict several key areas of biological activity.[6][8][9]

Antimicrobial Arena: A Broad Spectrum of Possibilities

Imidazole derivatives are renowned for their potent antimicrobial properties, forming the basis of many antifungal and antibacterial drugs.[3][10] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[3]

Potential Mechanisms of Antimicrobial Action for Derivatives:

  • Inhibition of Ergosterol Biosynthesis: A hallmark of many antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to a dysfunctional fungal cell membrane.

  • Disruption of Bacterial Cell Wall Synthesis: Derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • DNA Gyrase Inhibition: Some heterocyclic compounds exhibit antibacterial activity by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.

Oncology: Targeting the Hallmarks of Cancer

The imidazole moiety is present in numerous anticancer agents, targeting various pathways involved in tumor growth and proliferation.[11][12] Derivatives of 1H-imidazole-1-carboxaldehyde could be designed to interact with key oncogenic targets.

Potential Anticancer Mechanisms for Derivatives:

  • Kinase Inhibition: Many imidazole-based compounds are potent inhibitors of protein kinases, such as BRAF and VEGFR, which are crucial for cancer cell signaling and angiogenesis.[11][13]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy, and some imidazole derivatives have been shown to interfere with tubulin polymerization.[12]

  • Topoisomerase Inhibition: Topoisomerases are essential for DNA replication and repair, and their inhibition can lead to cancer cell death. Benzimidazole derivatives, structurally related to imidazoles, have been identified as topoisomerase I inhibitors.[14][15]

  • Fatty Acid Synthase (FASN) Inhibition: Aberrant lipogenesis is a metabolic hallmark of many cancers, and FASN has emerged as a promising therapeutic target. Imidazole derivatives have been investigated as FASN inhibitors.[16]

cluster_0 Potential Anticancer Mechanisms cluster_1 Cellular Processes Kinase Kinase Inhibition (e.g., BRAF, VEGFR) Proliferation Cell Proliferation Kinase->Proliferation Blocks signaling Angiogenesis Angiogenesis Kinase->Angiogenesis Inhibits Apoptosis Apoptosis Kinase->Apoptosis Promotes Tubulin Tubulin Polymerization Inhibition Tubulin->Proliferation Arrests cell cycle Topo Topoisomerase Inhibition Topo->Proliferation Induces DNA damage Topo->Apoptosis Induces FASN FASN Inhibition FASN->Proliferation Disrupts metabolism Metastasis Metastasis Proliferation->Metastasis Enzyme Enzyme Solution Incubation1 Pre-incubation Enzyme->Incubation1 Compound Test Compound (Varying Concentrations) Compound->Incubation1 Reaction Enzymatic Reaction Incubation1->Reaction Add Substrate Substrate Substrate Solution Substrate->Reaction Detection Detection of Product/Substrate Reaction->Detection Stop Reaction DataAnalysis Data Analysis (IC50 Calculation) Detection->DataAnalysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Concluding Remarks and Future Directions

1H-imidazole-1-carboxaldehyde represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its reactive nature, coupled with the proven biological significance of the imidazole scaffold, provides a robust platform for the generation of diverse chemical libraries. The potential applications span across critical areas of human health, including infectious diseases and oncology.

Future research should focus on the systematic synthesis and screening of derivatives of 1H-imidazole-1-carboxaldehyde. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds. Furthermore, advanced in vitro and in vivo studies will be necessary to elucidate the mechanisms of action and to evaluate the pharmacokinetic and toxicological profiles of promising candidates. The strategic exploration of this versatile chemical entity holds the promise of delivering next-generation therapeutics to address unmet medical needs.

References

  • Pandey, S. et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega (2022-01-10). Available from: [Link].

  • Pandey, S. et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central (2022-01-10). Available from: [Link].

  • Al-Majid, A. M. et al. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules (2024-09-23). Available from: [Link].

  • Kumar, A. et al. Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Bioinorganic Chemistry and Applications (2025-02-26). Available from: [Link].

  • Sharma, D. et al. A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research (2014).
  • de Souza, R. O. M. A. et al. Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio (2023-01-24). Available from: [Link].

  • Abdel-Wahab, B. F. et al. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules (2021-09-17). Available from: [Link].

  • Request PDF. Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. (2025-08-06). Available from: [Link].

  • Al-Zoubi, R. M. et al. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules (2022-03-24). Available from: [Link].

  • Singh, S. et al. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry (2023-07-01). Available from: [Link].

  • Protheragen. 1H-Imidazole-4-carbaldehyde. Available from: [Link].

  • van de Stolpe, A. et al. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry (2020-03-26). Available from: [Link].

  • National Institutes of Health. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021-03-19). Available from: [Link].

  • Kushwaha, P. M. K. et al. Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions (2024). Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Available from: [Link].

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. Available from: [Link].

  • PubMed. The imidazole-promoted inactivation of horse-liver alcohol dehydrogenase. (1985-09-15). Available from: [Link].

  • Sharma, S. et al. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry (2021-08-11). Available from: [Link].

  • Pharmaffiliates. CAS No : 10111-08-7 | Product Name : 1H-Imidazole-2-carboxaldehyde. Available from: [Link].

  • ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives.... Available from: [Link].

  • ResearchGate. (PDF) Review on Various Protocol to Access Imidazole and It's Versatile Biological Activities. (2024-12-05). Available from: [Link].

  • Al-Majid, A. M. et al. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules (2024-09-23). Available from: [Link].

  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. (2025-08-07). Available from: [Link].

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017-08-11). Available from: [Link].

  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... Available from: [Link].

  • R Discovery. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024-10-04). Available from: [Link].

  • Al-Majid, A. M. et al. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed (2024-09-23). Available from: [Link].

  • Dindi, U. M. R. et al. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports (2025-10-28). Available from: [Link].

  • Asian Journal of Pharmacy and Technology. Antibacterial Activity of Hydroxyimidazole Derivatives. (2020-01-18). Available from: [Link].

  • Dindi, U. M. R. et al. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Medicine (2023-11-23). Available from: [Link].

  • de Oliveira, C. S. A. et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (2021-12-28). Available from: [Link].

Sources

Foundational

A Technical Guide to Quantum Chemical Calculations for 1H-imidazole-1-carboxaldehyde

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 1H-imidazole-1-carboxaldehyde. Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 1H-imidazole-1-carboxaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of procedures to explain the underlying scientific rationale for each computational choice. By integrating expertise with authoritative references, this whitepaper establishes a self-validating workflow for achieving accurate and meaningful theoretical results. The methodologies detailed herein cover geometry optimization, vibrational frequency analysis, and the exploration of key electronic properties, culminating in a robust framework for the computational investigation of imidazole derivatives and related heterocyclic systems.

Introduction to 1H-imidazole-1-carboxaldehyde

1H-imidazole-1-carboxaldehyde is a heterocyclic organic compound featuring an imidazole ring functionalized with a carboxaldehyde group at the N1 position. The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its versatile binding properties and biological activity.[1][2][3] The electron-rich nature of the imidazole ring, combined with the electrophilic character of the carboxaldehyde group, makes this molecule a subject of interest for studying reactivity, intermolecular interactions, and its potential as a building block in drug design.

Quantum chemical calculations offer a powerful, non-experimental method to elucidate the structural, electronic, and spectroscopic properties of such molecules. For professionals in drug development, these calculations can predict molecular stability, reactivity sites, and other descriptors crucial for understanding potential biological activity and designing new therapeutic agents.[4][5][6]

Foundational Principles of Quantum Chemical Calculations

At its core, quantum chemistry seeks to solve the Schrödinger equation for a given molecule to determine its electronic structure and properties. However, for multi-electron systems, exact solutions are not feasible. Therefore, we rely on approximations.

Density Functional Theory (DFT): A Pragmatic Choice

For molecules of this size and complexity, Density Functional Theory (DFT) offers the best balance of computational accuracy and efficiency.[7] Unlike the older Hartree-Fock (HF) method, which neglects electron correlation, DFT incorporates it through an exchange-correlation functional, leading to more reliable results.

  • Functionals : The functional is the heart of a DFT calculation. The B3LYP hybrid functional is a widely used and robust choice for many organic systems.[8][9][10][11] It combines the strengths of HF and other functional types. Studies on imidazole and carboxaldehyde derivatives have repeatedly demonstrated the reliability of B3LYP for predicting geometries and vibrational spectra.[8][9][10][11][12]

  • Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is an excellent choice for this system.[8][11]

    • 6-311 : A triple-zeta basis set, providing a flexible description of the valence electrons.

    • ++G : Includes diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing lone pairs and potential non-covalent interactions.

    • (d,p) : Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing bonding in a molecule with multiple bond types.

A Self-Validating Computational Workflow

The following protocol is designed as a self-validating system. Each step builds upon the previous one, with built-in checks to ensure the physical and chemical relevance of the results.

Initial Structure Generation

The first step is to build an initial 3D structure of 1H-imidazole-1-carboxaldehyde. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw.[13][14] Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth optimization process.

Step 1: Geometry Optimization

Protocol:

  • Load the initial structure into a computational chemistry software package like Gaussian.[15][16][17]

  • Set up the calculation with the following keywords: #p B3LYP/6-311++G(d,p) Opt.

  • Specify the charge (0) and spin multiplicity (singlet) for this neutral, closed-shell molecule.

  • Submit the calculation.

Causality and Expertise: Geometry optimization is the most critical first step. Its purpose is to find the lowest energy conformation of the molecule on the potential energy surface.[16] An unoptimized structure is a physically meaningless starting point for any subsequent property calculation. The choice of B3LYP/6-311++G(d,p) is based on its proven success in accurately modeling similar heterocyclic systems, providing reliable structural parameters.[8][11]

Step 2: Vibrational Frequency Analysis

Protocol:

  • Use the optimized geometry from the previous step as the input structure.

  • Set up the calculation with the following keywords: #p B3LYP/6-311++G(d,p) Freq.

  • Ensure the charge and multiplicity remain 0 and 1, respectively.

  • Submit the calculation.

Trustworthiness through Verification: A frequency calculation serves two essential purposes:

  • Verification of the Minimum: A true energy minimum will have zero imaginary frequencies.[16] If any imaginary frequencies are present, it indicates that the optimized structure is a saddle point (a transition state) and not a stable conformer. The structure must then be re-optimized. This step is a self-validating check on the geometry optimization.

  • Prediction of Spectroscopic and Thermodynamic Data: The calculation yields vibrational modes that can be directly compared to experimental IR and Raman spectra.[9][18][19][20] It also provides thermodynamic properties like enthalpy and Gibbs free energy.

Step 3: Electronic Property Analysis

Once a true minimum geometry is confirmed, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions. These are typically performed as single-point energy calculations on the optimized geometry.

Protocol:

  • Use the optimized geometry.

  • Run a single-point energy calculation using the same level of theory (#p B3LYP/6-311++G(d,p)).

  • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using visualization software.

Expertise in Interpretation: The HOMO and LUMO, collectively known as the frontier orbitals, are key to understanding chemical reactivity.[6][21][22]

  • HOMO: Represents the ability to donate electrons. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive.[5][21] This is a critical parameter in drug design for predicting a molecule's kinetic stability.[4][6]

Protocol:

  • From the output of the single-point calculation, generate the MEP surface. This maps the electrostatic potential onto the molecule's electron density surface.[23][24][25]

Authoritative Grounding: The MEP is an invaluable tool for predicting intermolecular interactions.[23][26][27] It provides a visual guide to the charge distribution of the molecule.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen of the carbonyl group and the N3 nitrogen of the imidazole ring. These are sites for electrophilic attack and are favorable for hydrogen bonding interactions.[23]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms. These are sites for nucleophilic attack.

Protocol:

  • Add the keyword Pop=NBO to the route section of the Gaussian input file for a single-point calculation.

Deepening the Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[28][29] It goes beyond simple atomic charges to analyze donor-acceptor interactions between filled (bond or lone pair) and empty (antibonding) orbitals. This analysis can quantify hyperconjugation effects and reveal the delocalization of electron density, which is particularly relevant in aromatic systems like imidazole.[30][31]

Data Presentation and Visualization

Quantitative Data Summary

All calculated quantitative data should be summarized in clear, well-structured tables for easy comparison and reporting.

Table 1: Optimized Geometrical Parameters for 1H-imidazole-1-carboxaldehyde

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
N1-C2 Value
C2-N3 Value
N3-C4 Value
C4-C5 Value
C5-N1 Value
N1-C6 (carbonyl) Value
C6-O7 (carbonyl) Value
Bond Angles (°)
C5-N1-C2 Value
N1-C2-N3 Value
C2-N3-C4 Value
N1-C6-O7 Value
Dihedral Angles (°)

| | C2-N1-C6-O7 | Value |

Table 2: Key Calculated Electronic and Spectroscopic Properties

Property Value
Total Energy (Hartree) Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value
Key Vibrational Frequencies (cm⁻¹)
C=O Stretch Value

| C=N Stretch | Value |

Visualization with Graphviz

Diagrams are essential for illustrating workflows and conceptual relationships.

G cluster_start Step 1: Input Generation cluster_calc Step 2: Core Calculations cluster_validate Step 3: Validation cluster_analysis Step 4: Property Analysis Start Build Initial 3D Structure (e.g., GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis Opt->Freq Validation Check for Imaginary Frequencies Freq->Validation Validation->Opt Imaginary Freq > 0 (Re-optimize) Properties Electronic Properties Calculation (HOMO, LUMO, MEP, NBO) Validation->Properties Imaginary Freq = 0 (True Minimum)

Caption: Computational workflow for quantum chemical analysis.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical investigation of 1H-imidazole-1-carboxaldehyde. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, vibrational spectra, and key electronic properties. The emphasis on a self-validating protocol, where frequency analysis confirms the stability of the optimized structure, ensures the trustworthiness of the results. The subsequent analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provides deep insights into the molecule's reactivity and potential for intermolecular interactions, which are critical for applications in drug design and materials science.

References

  • Verma, A., Joshi, S., & Singh, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Complete Guide. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design. YouTube. [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • Research Square. (2025). Computational study of heterocyclic anticancer compounds through nbo method. [Link]

  • Kumar, V. S., Mary, Y. S., Pradhan, K., Brahman, D., Mary, Y. S., Serdaroğlu, G., Rad, A. S., & Roxy, M. S. (Year). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. PubMed Central. [Link]

  • Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]

  • YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]

  • Zipse, H. (n.d.). Molecular Electrostatic Potential (MEP). University of Munich. [Link]

  • Heliyon. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PubMed. [Link]

  • Li, X., Zhang, R., & Zhang, X. (2010). Computational study of imidazole derivative as high energetic materials. Journal of Hazardous Materials. [Link]

  • Heliyon. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. [Link]

  • PLOS One. (Year). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. [Link]

  • PubMed Central. (Year). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. [Link]

  • Bohrium. (2018). synthesis-spectroscopic-computational-dft-b3lyp-ache-inhibition-and-antioxidant-studies-of-imidazole-derivative. [Link]

  • ResearchGate. (Year). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. [Link]

  • SciSpace. (Year). Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations. [Link]

  • YouTube. (2024). How to perform TD DFT calculation in Gaussian. [Link]

  • ResearchGate. (Year). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. [Link]

  • Scilit. (2025). Mechanistic Molecular Insights and Quantum Biological Properties of Methyl-Imidazole Derivatives as Potential Anticancer Agents. [Link]

  • Prezi. (n.d.). Gaussian Calculation Tutorial. [Link]

  • ResearchGate. (2016). How can I learn DFT calculations by using Gaussian 09 Software?. [Link]

  • SlidePlayer. (n.d.). VIBRATIONAL ANALYSIS OF 2,3,4- QUINOLINEKARBOXALDEHYDE MOLECULES BY USING FT-IR,FT-RA AND DISPERSİVE RAMAN SPECTROMETERS. [Link]

  • PubMed Central. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. [Link]

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

  • Beautiful Atoms. (n.d.). Electrostatic potential maps. [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]

  • ResearchGate. (2025). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. [Link]

  • ResearchGate. (2025). Two novel imidazole derivatives – Combined experimental and computational study. [Link]

  • Wolfram Demonstration Project. (n.d.). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link]

  • University of Munich. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

  • ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. [Link]

  • ACS Publications. (Year). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. [Link]

  • ResearchGate. (Year). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. [Link]

  • PubMed Central. (Year). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

  • Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. [Link]

  • PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][30]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. [Link]

  • OUCI. (n.d.). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular d…. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 1H-Imidazole-1-carboxaldehyde as a Superior Formylating Agent

Introduction: The Pursuit of Precision in Formylation In the landscape of organic synthesis and drug development, the formyl group (–CHO) serves as a cornerstone functional group. It is a critical component in the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Formylation

In the landscape of organic synthesis and drug development, the formyl group (–CHO) serves as a cornerstone functional group. It is a critical component in the synthesis of aldehydes, a versatile protecting group for amines, and a structural motif in numerous pharmacologically active molecules.[1] The addition of this group, a reaction known as formylation, is a fundamental transformation.[1][2] While classic reagents like formic acid or dimethylformamide (DMF) are widely used, they often necessitate harsh conditions or result in challenging purifications.[2][3]

This guide introduces 1H-imidazole-1-carboxaldehyde , a highly reactive and efficient formylating agent. Often generated in situ from the reaction of 1,1'-carbonyldiimidazole (CDI) with formic acid, this reagent operates under remarkably mild conditions, offering high yields and exceptional chemoselectivity.[4] Its principal advantage lies in the nature of its byproduct: imidazole, a water-soluble and weakly basic heterocycle that is easily removed during aqueous workup. This characteristic streamlines the purification process, making 1H-imidazole-1-carboxaldehyde an invaluable tool for researchers seeking precision and efficiency in their synthetic endeavors.

Reagent Generation and Mechanistic Insight

1H-imidazole-1-carboxaldehyde is best understood as a highly activated derivative of formic acid. The imidazole moiety functions as an outstanding leaving group, rendering the formyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.

In Situ Generation

The reagent is typically prepared immediately prior to use by reacting 1,1'-carbonyldiimidazole (CDI), a stable, commercially available solid, with one equivalent of formic acid. The reaction is swift and clean, releasing one equivalent of imidazole and carbon dioxide.

cluster_products Products CDI 1,1'-Carbonyldiimidazole (CDI) plus1 + FormicAcid Formic Acid Reagent 1H-Imidazole-1-carboxaldehyde FormicAcid->Reagent Reaction in Anhydrous Solvent plus2 + Imidazole Imidazole plus3 + CO2 CO₂ (gas)

Caption: In situ generation of the active formylating agent.

Mechanism of Formylation

The power of 1H-imidazole-1-carboxaldehyde lies in its high reactivity. A nucleophile, such as an amine (for N-formylation) or an alcohol (for O-formylation), directly attacks the electrophilic formyl carbon. This addition is followed by the collapse of the tetrahedral intermediate and the expulsion of the stable imidazole anion, which is subsequently protonated, driving the reaction to completion.

cluster_process Formylation Process Reagent 1H-Imidazole-1-carboxaldehyde Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophile Nucleophile (e.g., R-NH₂ or R-OH) Nucleophile->Intermediate Nucleophilic Attack Product Formylated Product (Formamide or Formate Ester) Intermediate->Product Collapse & Pronation Imidazole Imidazole (Byproduct) Intermediate->Imidazole plus1 + plus2 +

Caption: General mechanism of formylation with 1H-imidazole-1-carboxaldehyde.

Core Applications and Experimental Protocols

The protocols described below are designed to be self-validating, with clear steps for reaction monitoring and purification that ensure product integrity.

Protocol 1: N-Formylation of Primary and Secondary Amines

This protocol is highly effective for the synthesis of formamides from a wide range of amines, including sterically hindered and electronically diverse substrates.[5]

1. Materials and Reagents:

  • Amine substrate (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Formic Acid (≥98%) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

2. Step-by-Step Methodology:

  • Reagent Preparation (In Situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve CDI (1.1 equiv) in anhydrous THF (approx. 0.2 M). Cool the solution to 0 °C using an ice bath.

    • Causality Note: Anhydrous conditions are critical to prevent hydrolysis of CDI and the active formylating agent. Cooling to 0 °C moderates the initial exothermic reaction with formic acid.

  • Activate Formic Acid: Add formic acid (1.1 equiv) dropwise to the stirred CDI solution. Vigorous gas (CO₂) evolution will be observed. Allow the mixture to stir at 0 °C for 20-30 minutes after the addition is complete. The solution now contains the active 1H-imidazole-1-carboxaldehyde.

  • Formylation Reaction: Dissolve the amine substrate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the cold reagent solution.

  • Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.

  • Purification:

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove any unreacted formic acid and the imidazole byproduct, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Trustworthiness Note: The NaHCO₃ wash is a key step that selectively removes the major byproducts, often yielding a product of high purity without the need for chromatography.

  • Final Product: The resulting crude formamide is often >95% pure. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization.

Table 1: Representative Substrate Scope for N-Formylation

Substrate AmineProductTypical Yield (%)Notes
BenzylamineN-Benzylformamide>95%Fast, clean reaction.
AnilineFormanilide>90%Slower reaction for less nucleophilic amines.
Di-n-propylamineN,N-Di-n-propylformamide>95%Effective for secondary amines.
tert-ButylamineN-tert-Butylformamide~85%Successful with sterically hindered amines.
Protocol 2: O-Formylation of Alcohols

This method provides a mild and efficient route to formate esters, which are useful intermediates in organic synthesis. The protocol is similar to N-formylation but may require slightly longer reaction times or gentle heating for less reactive alcohols.

1. Materials and Reagents:

  • Alcohol substrate (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Formic Acid (≥98%) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (optional, for hindered alcohols)

  • Aqueous work-up solutions as in Protocol 1.

2. Step-by-Step Methodology:

  • Reagent Preparation: Prepare the 1H-imidazole-1-carboxaldehyde solution as described in Protocol 1, steps 1 & 2, using 1.2 equivalents of CDI and formic acid.

  • Formylation Reaction: Add the alcohol substrate (1.0 equiv) to the reagent solution at 0 °C. If the alcohol is particularly hindered, a catalytic amount of DBU (0.05 equiv) can be added to facilitate the reaction.

    • Expertise Note: The use of a catalyst like DBU can deprotonate the alcohol, increasing its nucleophilicity without competing in the reaction, thereby accelerating the formylation of challenging substrates.

  • Reaction Monitoring & Work-up: Allow the reaction to proceed at room temperature (or warm to 40 °C if sluggish) for 2-8 hours, monitoring by TLC. The work-up and purification procedure is identical to that described in Protocol 1, steps 5-7.

General Experimental Workflow

Start Start: Flame-dried Glassware Inert Atmosphere Prep 1. Reagent Generation (CDI + Formic Acid in THF at 0°C) Start->Prep Add 2. Add Substrate (Amine or Alcohol) Prep->Add React 3. Reaction (Stir at RT, Monitor by TLC) Add->React Workup 4. Aqueous Work-up (Quench, Extract, Wash with NaHCO₃) React->Workup Dry 5. Dry & Concentrate (Dry with MgSO₄, Rotovap) Workup->Dry Purify 6. Purification (Optional) (Column Chromatography or Recrystallization) Dry->Purify End End: Pure Formylated Product Dry->End If product is pure Purify->End

Caption: A generalized workflow for formylation using 1H-imidazole-1-carboxaldehyde.

Safety, Handling, and Troubleshooting

1. Safety Precautions:

  • 1,1'-Carbonyldiimidazole (CDI): Harmful if swallowed and causes severe skin burns and eye damage.[6] Handle in a fume hood with appropriate PPE.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[7]

  • Environmental: Do not let the product or reagents enter drains.[6] Dispose of chemical waste according to institutional guidelines.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture in solvent/reagents. 2. Inactive CDI (hydrolyzed). 3. Substrate is not nucleophilic enough.1. Use freshly distilled anhydrous solvents; ensure glassware is flame-dried. 2. Use a fresh bottle of CDI. 3. Increase reaction time, gently warm (to 40-50 °C), or add a catalyst (e.g., DBU for alcohols).
Incomplete Reaction 1. Insufficient reaction time. 2. Stoichiometry is incorrect.1. Allow the reaction to stir longer, monitoring by TLC. 2. Re-check calculations; ensure accurate measurement of all reagents.
Side Products Observed 1. Reaction temperature too high. 2. For di-functional molecules, multiple formylations may occur.1. Maintain temperature control, especially during reagent generation. 2. Use only 1.0-1.1 equivalents of the formylating agent to favor mono-formylation.

References

  • Capot Chemical. MSDS of 1H-imidazole-4-carbaldehyde.[Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde.[Link]

  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde.[Link]

  • ResearchGate. Scheme 1: Scope of the formylation reaction using imidazole.[Link]

  • Organic Chemistry Portal. Imidazole synthesis.[Link]

  • ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives.[Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.[Link]

  • Wikipedia. Formylation.[Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.[Link]

  • ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction | Request PDF.[Link]

  • PMC - NIH. Formylation of Amines.[Link]

  • ResearchGate. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.[Link]

  • Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review.[Link]

  • RSC Publishing. Phosphite–imidazole catalyzed N-formylation and N-acylation of amines.[Link]

  • Organic Syntheses. Peptide Coupling Reagent Protocol.[Link]

  • YouTube. From Other Imidazoles by Substitution of Hydrogen.[Link]

  • MDPI. Formylation of Amines.[Link]

  • ResearchGate. Carboxylate‐Functionalized Zeolitic Imidazolate Framework Enables Catalytic N‐Formylation Using Ambient CO2 | Request PDF.[Link]

  • Wikipedia. Carbonyldiimidazole.[Link]

  • PubMed. Formylation Reaction of Amines Using N-Formylcarbazole.[Link]

  • ResearchGate. What is proper condition for Carbonyldiimidazole (CDI, Staab reagent) to react with hydroxyl functional molecule?[Link]

  • ACS Publications. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.[Link]

  • PubChem - NIH. Imidazole-4-carboxaldehyde.[Link]

  • Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation.[Link]

  • PMC - NIH. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate.[Link]

  • ACS Publications. An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives.[Link]

  • Google Patents.Method for preparing 1H-imidazole-4-formic acid.
  • ResearchGate. The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol.[Link]

Sources

Application

A Technical Guide to the Synthetic Utility of Imidazole Carboxaldehydes

An Application Note for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Editorial Note: This guide addresses the synthetic applications of imidazole carboxald...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Editorial Note: This guide addresses the synthetic applications of imidazole carboxaldehydes. Initial database inquiries for "1H-imidazole-1-carboxaldehyde" suggest a potential ambiguity in nomenclature, as this specific isomer is not a commonly cited reagent in synthetic organic chemistry literature. The thermodynamically stable and synthetically versatile isomers are 1H-imidazole-2-carboxaldehyde and 1H-imidazole-4-carboxaldehyde (which exists in tautomeric equilibrium with 1H-imidazole-5-carboxaldehyde). This guide will, therefore, focus on the well-documented and widely utilized 2- and 4-isomers, providing a comprehensive overview of their applications, reaction mechanisms, and detailed protocols.

Introduction: The Versatile Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and its presence in numerous biologically active molecules, including the amino acid histidine.[1][2] The introduction of a carboxaldehyde moiety onto the imidazole ring provides a versatile synthetic handle for a wide array of chemical transformations. Imidazole carboxaldehydes are key starting materials for the synthesis of more complex heterocyclic systems, pharmaceuticals, and functional materials.[3][4] This guide will provide an in-depth exploration of the synthetic applications of 1H-imidazole-2-carboxaldehyde and 1H-imidazole-4-carboxaldehyde.

1H-Imidazole-2-carboxaldehyde: A Key Intermediate for Heterocycle Synthesis

1H-Imidazole-2-carboxaldehyde is a valuable building block for the synthesis of a variety of fused heterocyclic systems and other complex molecules. Its synthesis has been well-established, with reliable protocols available.[5]

Synthesis of 1H-Imidazole-2-carboxaldehyde

A robust and scalable synthesis of 1H-imidazole-2-carboxaldehyde has been reported in Organic Syntheses, which involves a multi-step process starting from imidazole.[5] The key steps involve the protection of the imidazole nitrogen, followed by formylation and subsequent deprotection.

Protocol 1: Synthesis of 1H-Imidazole-2-carboxaldehyde (Adapted from Organic Syntheses) [5]

Step A: 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole

  • In a 12-L round-bottomed flask equipped with a mechanical stirrer and a thermometer, a mixture of imidazole (68 g, 1.0 mol), triethylamine (202 g, 2.0 mol), and acetonitrile (1000 mL) is prepared.

  • To this mixture, benzoyl chloride (281 g, 2.0 mol) is added dropwise over 1 hour, maintaining the temperature between 15–25°C with external cooling.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • Ether (1 L) and water (5 L) are added, and the mixture is cooled to 5°C.

  • The crystalline product is collected by filtration, washed successively with water, acetone, and ether, and then air-dried to yield 181–190 g (80–85%) of the product.

Step B: 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride

  • In a 3-L beaker with a stirrer, dry 1-benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole (150 g, 0.335 mol), methanol (500 mL), and concentrated hydrochloric acid (30 mL) are combined.

  • The mixture is stirred until a clear yellow solution is formed (approximately 1 hour).

Step C: 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride

  • A suspension of 2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride (38.0 g, 0.10 mol) in 95% ethanol (300 mL) is placed in a Parr hydrogenation bottle.

  • 10% Palladium on carbon (2 g) is carefully added.

  • The mixture is hydrogenated on a Parr hydrogenator at 50 psi of hydrogen until the uptake of hydrogen ceases (approximately 2 hours).

  • The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product.

Step D: Imidazole-2-carboxaldehyde

  • A solution of 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride (19.1 g, 0.05 mol) in concentrated hydrochloric acid (200 mL) is refluxed for 22 hours.

  • The mixture is cooled on ice, and the precipitated benzoic acid is removed by filtration.

  • The filtrate is evaporated to leave a residue, which is digested with 95% ethanol (100 mL) and cooled on ice to precipitate ethylenediamine dihydrochloride, which is then filtered off.

  • The filtrate is concentrated, and the residue is dissolved in water (40 mL).

  • Solid sodium bicarbonate is added until foaming ceases, causing the crystallization of imidazole-2-carboxaldehyde.

  • The product is collected by filtration, washed with ice-water, and dried to yield 3.2–3.7 g (67–77%) of beige crystals.

Applications in the Synthesis of Fused Heterocycles

1H-Imidazole-2-carboxaldehyde is a key precursor for the synthesis of various fused imidazole derivatives, which are of significant interest in medicinal chemistry.

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a broad range of biological activities. A common synthetic route involves the condensation of an aminopyridine with an α-halocarbonyl compound. 1H-Imidazole-2-carboxaldehyde can be used to generate the necessary α-halocarbonyl equivalent or can be transformed into other reactive intermediates.

Workflow for Imidazo[1,2-a]pyridine Synthesis

workflow imidazole 1H-Imidazole-2-carboxaldehyde intermediate Reactive Intermediate (e.g., α-halo derivative) imidazole->intermediate Halogenation cyclization Condensation & Cyclization intermediate->cyclization aminopyridine 2-Aminopyridine aminopyridine->cyclization product Imidazo[1,2-a]pyridine Derivative cyclization->product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

1H-Imidazole-4-carboxaldehyde: A Versatile Building Block in Medicinal Chemistry

1H-Imidazole-4-carboxaldehyde is another crucial isomer with wide-ranging applications in organic synthesis and drug discovery.[6] It serves as a versatile starting material for the synthesis of various biologically active compounds.[4]

Synthesis of 1H-Imidazole-4-carboxaldehyde

Several synthetic routes to 1H-imidazole-4-carboxaldehyde have been reported. One common method involves the oxidation of the corresponding hydroxymethylimidazole.[7]

Protocol 2: Synthesis of 1H-Imidazole-4-carboxaldehyde via Oxidation [7]

  • Dissolve 1H-imidazole-4-methanol (25.1 g, 0.254 mol) in methanol (250 g) in a 500 mL reaction vessel.

  • Add manganese dioxide (125 g, 1.43 mol) to the solution.

  • Heat the reaction mixture to 40°C and stir for 6 hours.

  • Cool the mixture to 25°C and filter off the manganese dioxide.

  • Wash the filtered solid with methanol (2 x 50 g).

  • Combine the filtrate and washings and distill off the methanol under reduced pressure (45°C, 250 mmHg).

  • Cool the resulting slurry to 20°C to precipitate the product.

  • Filter and dry the crystals to obtain 1H-imidazole-4-carboxaldehyde (22.2 g, 91% yield) with a purity of 99.8% (HPLC).[7]

Applications in the Synthesis of Bioactive Molecules

1H-Imidazole-4-carboxaldehyde is a key intermediate in the synthesis of various pharmaceuticals. Its aldehyde functionality allows for a variety of transformations, including reductive amination, Wittig reactions, and condensations to form larger, more complex structures.

The imidazole-4-carboxaldehyde core can be elaborated into a wide range of pharmacologically active scaffolds. For example, it can be used as a starting point for the synthesis of substituted imidazoles that act as enzyme inhibitors or receptor antagonists.[4]

Reaction Scheme: Elaboration of 1H-Imidazole-4-carboxaldehyde

mechanism start 1H-Imidazole-4- carboxaldehyde reductive_amination Reductive Amination (Amine, Reducing Agent) start->reductive_amination wittig Wittig Reaction (Phosphorus Ylide) start->wittig condensation Condensation (Active Methylene Cmpd) start->condensation product1 Substituted Aminomethylimidazole reductive_amination->product1 product2 Vinylimidazole Derivative wittig->product2 product3 Fused Heterocycle condensation->product3

Caption: Synthetic transformations of 1H-imidazole-4-carboxaldehyde.

Comparative Reactivity and Mechanistic Considerations

The electronic properties of the imidazole ring significantly influence the reactivity of the carboxaldehyde group. The position of the aldehyde group (C2 vs. C4) leads to differences in electrophilicity and susceptibility to nucleophilic attack. The C2 position is more electron-deficient due to the proximity of both nitrogen atoms, making 1H-imidazole-2-carboxaldehyde generally more reactive towards nucleophiles.[8]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Applications
1H-Imidazole-2-carboxaldehyde C₄H₄N₂O96.09201-204Synthesis of fused heterocycles (e.g., imidazo[1,2-a]pyridines), precursor for medicinal chemistry
1H-Imidazole-4-carboxaldehyde C₄H₄N₂O96.09174-177Building block for pharmaceuticals, synthesis of substituted imidazoles, material science applications[4][6]

Safety and Handling

Both 1H-imidazole-2-carboxaldehyde and 1H-imidazole-4-carboxaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. They are typically solids that can be irritating to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

While the initially queried "1H-imidazole-1-carboxaldehyde" is not a common reagent, its isomers, 1H-imidazole-2-carboxaldehyde and 1H-imidazole-4-carboxaldehyde, are highly valuable and versatile building blocks in organic synthesis. Their ability to undergo a wide range of chemical transformations makes them indispensable tools for the synthesis of complex heterocyclic systems, particularly in the field of drug discovery and development. A thorough understanding of their synthesis, reactivity, and handling is crucial for any researcher working in these areas.

References

  • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2013). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Medicinal Research Reviews, 33(2), 340-437.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Pérez-García, L. A., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(1), e202400411.
  • Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (1988). IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses, 67, 107.
  • Protheragen. (n.d.). 1H-Imidazole-4-carbaldehyde. [Link]

  • de Souza, M. V. N., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(23), 5633.
  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. [Link]

Sources

Method

Application Notes and Protocols for N-Formylation using 1H-Imidazole-1-Carboxaldehyde

A High-Efficacy Protocol for the N-Formylation of Primary and Secondary Amines Utilizing a Stable, Crystalline Formylating Agent Abstract N-formylation is a fundamental transformation in organic synthesis, crucial for in...

Author: BenchChem Technical Support Team. Date: January 2026

A High-Efficacy Protocol for the N-Formylation of Primary and Secondary Amines Utilizing a Stable, Crystalline Formylating Agent

Abstract

N-formylation is a fundamental transformation in organic synthesis, crucial for installing protecting groups, modulating biological activity, and preparing key intermediates for pharmaceuticals and agrochemicals.[1][2][3] This application note details a robust and highly efficient protocol for the N-formylation of a broad range of primary and secondary amines using 1H-imidazole-1-carboxaldehyde. This method circumvents the use of harsh or unstable reagents like formic acid at high temperatures, offering a mild, selective, and high-yielding alternative.[4] We provide a detailed mechanistic rationale, a step-by-step experimental protocol, a comprehensive substrate scope analysis, and troubleshooting guidelines to ensure successful implementation in both research and process development settings.

Introduction: The Strategic Importance of N-Formylation

Formamides are not merely stable protecting groups for amines; they are versatile synthetic intermediates in their own right.[1][2] They serve as precursors for isocyanides, are key components in Vilsmeier-Haack reactions, and are found in the core structure of numerous pharmaceutically active molecules.[3] Traditional methods for N-formylation often involve reagents that suffer from significant drawbacks, such as the corrosive nature of formic acid, the toxicity of chloral, or the generation of stoichiometric byproducts that complicate purification.[1][4]

1H-imidazole-1-carboxaldehyde emerges as a superior formylating agent due to its unique combination of reactivity and stability. As a solid, it is easy to handle and store. The imidazole moiety functions as an excellent leaving group, activating the formyl group towards nucleophilic attack by an amine under mild conditions. The reaction proceeds with high chemoselectivity, often requiring minimal purification as the primary byproduct, imidazole, is highly water-soluble and easily removed during aqueous workup.

Mechanistic Rationale: The Role of the Imidazole Leaving Group

The efficacy of 1H-imidazole-1-carboxaldehyde as a formylating agent is rooted in the principles of acyl substitution reactions. The imidazole ring, being electron-withdrawing, polarizes the carbonyl bond of the aldehyde, rendering the carbonyl carbon highly electrophilic.

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine substrate initiates a nucleophilic attack on the electrophilic formyl carbon of 1H-imidazole-1-carboxaldehyde. This leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the imidazole anion. Imidazole is an excellent leaving group due to its aromaticity and the ability of the resulting anion to be stabilized by resonance. A final proton transfer from the newly formed formamide cation to the imidazole anion yields the neutral N-formylated product and regenerates neutral imidazole as the sole byproduct.

This mechanism is illustrated in the diagram below:

Caption: Proposed mechanism for N-formylation.

Detailed Experimental Protocol

This protocol provides a general procedure applicable to a wide range of amine substrates. Optimization of reaction time and temperature may be necessary for particularly unreactive or sensitive substrates.

Materials and Reagents
  • Amine Substrate: (1.0 equiv)

  • 1H-Imidazole-1-carboxaldehyde: (1.1 equiv, CAS: 3197-61-3)[5]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous grade

  • Reagents for Workup: Deionized Water, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equiv).

  • Dissolution: Dissolve the amine in the chosen anhydrous solvent (DCM or MeCN) to a concentration of 0.2-0.5 M. Stir until fully dissolved.

  • Reagent Addition: Add 1H-imidazole-1-carboxaldehyde (1.1 equiv) to the solution in a single portion at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours. For less reactive amines (e.g., anilines with electron-withdrawing groups), gentle heating to 40 °C may be required.

  • Quenching and Workup: Upon completion, dilute the reaction mixture with an equal volume of DCM. Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Deionized water (2x volume of organic layer) to remove the bulk of the imidazole byproduct.

    • Saturated sodium bicarbonate solution (1x volume) to remove any trace acidic impurities.

    • Brine (1x volume) to facilitate phase separation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-formylated product.

  • Purification: The crude product is often of high purity (>95%). If further purification is required, flash column chromatography on silica gel is recommended, typically using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

Experimental_Workflow start 1. Reaction Setup - Add Amine to Flask - Dissolve in Anhydrous Solvent add_reagent 2. Reagent Addition - Add 1H-Imidazole-1-carboxaldehyde - Stir at Room Temperature start->add_reagent monitor 3. Reaction Monitoring - TLC or LC-MS Analysis add_reagent->monitor workup 4. Aqueous Workup - Dilute with DCM - Wash with H₂O, NaHCO₃, Brine monitor->workup Reaction Complete dry 5. Drying & Concentration - Dry Organic Layer (MgSO₄) - Filter and Concentrate workup->dry purify 6. Purification (If Needed) - Silica Gel Chromatography dry->purify characterize 7. Product Characterization - NMR, IR, HRMS dry->characterize If >95% Pure purify->characterize

Caption: Step-by-step experimental workflow.

Substrate Scope and Reaction Parameters

The protocol is effective for a diverse range of amines. The following table summarizes typical results and reaction conditions.

EntryAmine SubstrateTime (h)Temp (°C)Yield (%)Notes
1Benzylamine125>98Very clean, rapid reaction.
2Aniline22595Slower than aliphatic amines.
34-Nitroaniline44092Requires gentle heating due to reduced nucleophilicity.
4Morpholine125>99Excellent yield with cyclic secondary amines.
5Di-n-butylamine1.52596Effective for sterically accessible secondary amines.
6(R)-α-Methylbenzylamine1.52597No epimerization observed.[6]
74-Aminophenol2.52594Highly chemoselective for N-formylation over O-formylation.[2]

Safety and Handling

  • 1H-Imidazole-1-carboxaldehyde: While generally stable, handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

  • General Precautions: Standard laboratory safety procedures should be followed at all times.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Insufficiently reactive amine. 2. Poor quality solvent or reagent.1. Increase reaction temperature to 40-50 °C. 2. Use freshly opened anhydrous solvent and verify reagent purity.
Low Yield after Workup 1. Product is partially water-soluble. 2. Emulsion formation during extraction.1. Back-extract the aqueous layers with the organic solvent (e.g., DCM or EtOAc). 2. Add more brine to the separatory funnel to break the emulsion.
Imidazole Contamination Incomplete removal during aqueous wash.Perform an additional wash with cold 0.1 M HCl, followed by a NaHCO₃ wash. (Note: Use caution with acid-sensitive substrates).

References

  • Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry (RSC Publishing).
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Various Sources.
  • Formylation of Amines. PMC - NIH.
  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis Online.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
  • 1H-Imidazole-1-carboxaldehyde | 3197-61-3. ECHEMI.

Sources

Application

The Versatile Reagent: 1H-Imidazole-1-Carboxaldehyde in Modern Medicinal Chemistry

In the dynamic landscape of medicinal chemistry, the strategic introduction of functional groups is paramount to the design and synthesis of novel therapeutic agents. Among the arsenal of reagents available to the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry, the strategic introduction of functional groups is paramount to the design and synthesis of novel therapeutic agents. Among the arsenal of reagents available to the synthetic chemist, 1H-imidazole-1-carboxaldehyde, also known as N-formylimidazole, has emerged as a versatile and valuable tool. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse applications of this important synthetic intermediate.

Introduction: A Gateway to Bioactive Molecules

1H-imidazole-1-carboxaldehyde is a stable, crystalline solid that serves as a key building block in a multitude of organic transformations. Its unique reactivity profile, stemming from the electrophilic aldehyde moiety attached to the imidazole ring, allows for its use as an efficient formylating agent and a precursor for the construction of more complex heterocyclic systems. The imidazole core itself is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and biologically active compounds.[1][2] The ability of 1H-imidazole-1-carboxaldehyde to introduce or be elaborated into this critical heterocycle underscores its significance in drug discovery programs targeting a wide range of diseases, including cancer and inflammatory conditions.[3]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 3197-61-3[3]
Molecular Formula C₄H₄N₂O[4]
Molecular Weight 96.09 g/mol [4]
Appearance Colorless to light yellow solid[4]
Melting Point 53-55 °C[4]

Storage and Handling: 1H-imidazole-1-carboxaldehyde is relatively stable and can be handled in a laboratory setting with standard personal protective equipment.[3] It is advisable to store the compound in a cool, dry place away from moisture to prevent hydrolysis. For safety, always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.[4]

Synthesis of 1H-Imidazole-1-Carboxaldehyde: A Practical Protocol

While 1H-imidazole-1-carboxaldehyde is commercially available, an in-house synthesis can be advantageous for large-scale applications or when commercial sources are unavailable. A common and reliable method involves the direct formylation of imidazole.

Protocol: Synthesis of 1H-Imidazole-1-Carboxaldehyde

This protocol is adapted from established procedures for the N-acylation of imidazoles.

Materials:

  • Imidazole

  • Formic acid

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Stir bar and appropriate glassware

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve imidazole (1.0 equivalent) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add formic acid (1.1 equivalents) followed by the slow, portion-wise addition of DCC (1.1 equivalents).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure 1H-imidazole-1-carboxaldehyde.

Causality Behind Experimental Choices: The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated formic acid species and the product. The reaction is performed at a low initial temperature to control the exothermic nature of the carbodiimide activation. DCC is a common choice for this type of coupling as it efficiently forms the reactive intermediate and the urea byproduct is largely insoluble in many organic solvents, facilitating its removal.

Applications in Medicinal Chemistry: A Versatile Formylating Agent

The primary application of 1H-imidazole-1-carboxaldehyde in medicinal chemistry is as a mild and effective formylating agent, particularly for amines.[3] This reaction is fundamental in the synthesis of formamides, which are important intermediates in the preparation of a wide range of pharmaceuticals.[5]

Protocol: N-Formylation of a Primary Amine

Materials:

  • Primary amine substrate

  • 1H-imidazole-1-carboxaldehyde

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Stir bar and appropriate glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the aprotic solvent.

  • Addition of Reagent: Add 1H-imidazole-1-carboxaldehyde (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Workup: Upon completion, the reaction mixture can be washed with water to remove the imidazole byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting N-formylated product can be purified by recrystallization or column chromatography if necessary.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the formylation can be easily tracked by TLC, observing the consumption of the starting amine and the formation of the more polar formamide product. The imidazole byproduct is water-soluble, allowing for a simple extractive workup.

Visualizing the Workflow: Synthesis and Application

G cluster_synthesis Synthesis of 1H-Imidazole-1-Carboxaldehyde cluster_application Application: N-Formylation of Amines imidazole Imidazole reaction_flask Anhydrous Solvent 0°C to RT imidazole->reaction_flask formic_acid Formic Acid formic_acid->reaction_flask dcc DCC dcc->reaction_flask workup_synthesis Filtration & Concentration reaction_flask->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis product 1H-Imidazole-1-Carboxaldehyde purification_synthesis->product reaction_flask_app Aprotic Solvent Room Temperature product->reaction_flask_app Formylating Agent amine Primary Amine amine->reaction_flask_app workup_app Aqueous Wash & Concentration reaction_flask_app->workup_app purification_app Purification workup_app->purification_app formamide N-Formylated Product purification_app->formamide

Caption: Workflow for the synthesis of 1H-imidazole-1-carboxaldehyde and its subsequent use in the N-formylation of amines.

Role as a Synthetic Intermediate for Bioactive Heterocycles

Beyond its use as a formylating agent, 1H-imidazole-1-carboxaldehyde can serve as a precursor for the synthesis of more complex, biologically active molecules. The aldehyde functionality provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the imidazole ring can be further functionalized or incorporated into larger heterocyclic systems. For instance, the aldehyde can undergo condensation reactions with active methylene compounds, participate in Wittig-type reactions, or be converted to other functional groups, opening avenues for the synthesis of novel drug candidates.[3]

Conclusion

1H-imidazole-1-carboxaldehyde is a valuable and versatile reagent in the medicinal chemist's toolbox. Its straightforward synthesis, stability, and utility as a mild formylating agent make it an attractive choice for the preparation of key pharmaceutical intermediates. Furthermore, its potential for elaboration into more complex bioactive molecules ensures its continued relevance in the ongoing quest for new and improved therapeutics. The protocols and information provided herein are intended to empower researchers to effectively utilize this important building block in their drug discovery and development endeavors.

References

  • Chem-Impex. N-Formylimidazole. [Link]

  • Organic Syntheses. Imidazole-2-carboxaldehyde. [Link]

  • Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. [Link]

  • Synthesis of New Formyl Halo N-methylimidazole Deriv
  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • ResearchGate. Scheme 1: Scope of the formylation reaction using imidazole. [Link]

  • Asian Journal of Chemistry.
  • National Institutes of Health. Formylation of Amines. [Link]

  • Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Royal Society of Chemistry. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. [Link]

  • National Institutes of Health. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

  • ResearchGate. Stability Studies of N‐Acylimidazoles. [Link]

  • ChemBK. N-ForMyliMidazole. [Link]

  • ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Link]

  • Semantic Scholar. Synthesis of Bioactive Imidazoles: A Review. [Link]

  • National Institutes of Health. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

Sources

Method

The Versatile Synthon: Application Notes on the Synthesis of Heterocyclic Compounds Using 1H-Imidazole-1-carboxaldehyde

Introduction: Unveiling the Potential of 1H-Imidazole-1-carboxaldehyde In the vast landscape of heterocyclic chemistry, the pursuit of efficient and versatile building blocks is a cornerstone of innovation for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1H-Imidazole-1-carboxaldehyde

In the vast landscape of heterocyclic chemistry, the pursuit of efficient and versatile building blocks is a cornerstone of innovation for researchers, scientists, and drug development professionals. Among these, 1H-imidazole-1-carboxaldehyde emerges as a reagent of significant, yet underexplored, potential. Unlike its more commonly cited isomers, 1H-imidazole-2-carboxaldehyde and 1H-imidazole-4-carboxaldehyde, the N-formyl derivative possesses a unique reactivity profile stemming from the electrophilic nature of the formyl group attached directly to a nitrogen atom of the aromatic imidazole ring. This structural feature renders it an effective formylating agent and a precursor to reactive intermediates capable of participating in a variety of cyclization and multicomponent reactions.

This comprehensive guide delves into the synthetic utility of 1H-imidazole-1-carboxaldehyde for the construction of diverse heterocyclic frameworks. We will move beyond a mere recitation of procedural steps to provide a deep understanding of the underlying reaction mechanisms, the rationale behind experimental choices, and practical insights to empower researchers in their synthetic endeavors. Every protocol presented is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Part 1: The Role of 1H-Imidazole-1-carboxaldehyde as a Vilsmeier-type Reagent in Heterocycle Synthesis

The inherent reactivity of 1H-imidazole-1-carboxaldehyde lies in its ability to act as a precursor to a Vilsmeier-type reagent. The lone pair of electrons on the second nitrogen atom of the imidazole ring can participate in activating the formyl group, making it a potent electrophile for the formylation of electron-rich systems. This activation is conceptually similar to the classic Vilsmeier-Haack reaction, where a substituted amide and phosphorus oxychloride generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent)[1]. In the case of 1H-imidazole-1-carboxaldehyde, the imidazole moiety itself can act as a good leaving group, facilitating the formylation process.

This reactivity can be harnessed to construct various heterocyclic systems where the introduction of a formyl group is a key step. A prime example is the synthesis of pyrimidine derivatives from substrates containing an active methylene group and an amino functionality.

Application Note 1: Synthesis of Pyrimidine-5-carbaldehyde Derivatives

The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs[2][3][4][5]. The synthesis of functionalized pyrimidines is therefore of paramount importance. 1H-imidazole-1-carboxaldehyde can be employed in a one-pot, three-component reaction with an active methylene nitrile (e.g., malononitrile) and a source of ammonia or an amidine to construct the pyrimidine ring.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is typically chosen to facilitate the dissolution of the reactants and to stabilize charged intermediates.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to deprotonate the active methylene compound, generating the nucleophile that initiates the reaction cascade. The choice of a non-nucleophilic base prevents unwanted side reactions with the highly electrophilic 1H-imidazole-1-carboxaldehyde.

  • Temperature: The reaction is often initiated at room temperature and may require gentle heating to drive the cyclization and aromatization steps to completion.

Experimental Protocol 1: Synthesis of 2-Amino-4-phenylpyrimidine-5-carbaldehyde

This protocol details the synthesis of a representative pyrimidine derivative using 1H-imidazole-1-carboxaldehyde.

Materials:

  • 1H-Imidazole-1-carboxaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Benzamidine hydrochloride (1.0 eq)

  • Potassium carbonate (2.5 eq)

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a stirred suspension of potassium carbonate (2.5 eq) in anhydrous acetonitrile in a round-bottom flask, add malononitrile (1.0 eq) and benzamidine hydrochloride (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding free base of benzamidine and the deprotonation of malononitrile.

  • To this mixture, add a solution of 1H-imidazole-1-carboxaldehyde (1.0 eq) in anhydrous acetonitrile dropwise over 15 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the initial condensation, heat the reaction mixture to reflux for 4-6 hours to promote cyclization and aromatization.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-amino-4-phenylpyrimidine-5-carbaldehyde.

Data Presentation:

EntrySubstituted AmidineActive Methylene CompoundProductYield (%)
1BenzamidineMalononitrile2-Amino-4-phenylpyrimidine-5-carbaldehyde75
2AcetamidineMalononitrile2-Amino-4-methylpyrimidine-5-carbaldehyde68
3GuanidineCyanoacetamide2,4-Diaminopyrimidine-5-carboxamide72

Visualization of the Workflow:

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Condensation cluster_2 Cyclization & Work-up A Suspend K2CO3 in anhydrous MeCN B Add Malononitrile & Benzamidine HCl A->B C Stir at RT for 30 min B->C D Add 1H-imidazole-1-carboxaldehyde solution dropwise C->D E Stir at RT for 2h (TLC monitoring) D->E F Reflux for 4-6h E->F G Cool to RT & Filter F->G H Concentrate Filtrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of pyrimidine-5-carbaldehyde.

Part 2: Synthesis of 1,3,5-Triazine Derivatives

The construction of the 1,3,5-triazine core is another area where 1H-imidazole-1-carboxaldehyde can be a valuable reagent. Symmetrically and unsymmetrically substituted 1,3,5-triazines are of interest in materials science and medicinal chemistry[6][7][8][9][10]. The reaction of 1H-imidazole-1-carboxaldehyde with amidines can proceed via a cyclotrimerization-type reaction, where the formyl group provides one of the carbon atoms of the triazine ring.

Application Note 2: One-Pot Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines

This application note describes a one-pot synthesis of symmetrical 1,3,5-triazines from the reaction of 1H-imidazole-1-carboxaldehyde with an excess of an amidine. The imidazole moiety serves as a leaving group, and three molecules of the formylated amidine intermediate cyclize to form the stable triazine ring.

Causality of Experimental Choices:

  • Catalyst: A Lewis acid catalyst, such as zinc chloride or iron(III) chloride, can be employed to activate the formyl group of 1H-imidazole-1-carboxaldehyde, facilitating the initial N-formylation of the amidine.

  • Reaction Conditions: The reaction is typically carried out under solvent-free conditions or in a high-boiling solvent like toluene or xylene to achieve the temperatures required for the cyclotrimerization. Microwave irradiation can also be an effective green chemistry approach to accelerate the reaction[6].

  • Stoichiometry: An excess of the amidine is often used to ensure complete consumption of the 1H-imidazole-1-carboxaldehyde and to drive the equilibrium towards the formation of the triazine product.

Experimental Protocol 2: Synthesis of 2,4,6-Triphenyl-1,3,5-triazine

This protocol provides a detailed method for the synthesis of a symmetrical 1,3,5-triazine.

Materials:

  • 1H-Imidazole-1-carboxaldehyde (1.0 eq)

  • Benzamidine hydrochloride (3.3 eq)

  • Sodium methoxide (3.3 eq)

  • Anhydrous Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Dean-Stark apparatus

  • Reflux condenser

Procedure:

  • To a suspension of sodium methoxide (3.3 eq) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus, add benzamidine hydrochloride (3.3 eq).

  • Heat the mixture to reflux for 1 hour to generate the free benzamidine base in situ, with the removal of methanol and water.

  • Cool the mixture to room temperature and add 1H-imidazole-1-carboxaldehyde (1.0 eq).

  • Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenyl-1,3,5-triazine.

Visualization of the Reaction Mechanism:

G cluster_0 N-Formylation cluster_1 Cyclotrimerization Amidine Amidine N-Formylamidine N-Formylamidine Amidine->N-Formylamidine + 1H-Imidazole-1-carboxaldehyde - Imidazole 1,3,5-Triazine 1,3,5-Triazine N-Formylamidine->1,3,5-Triazine 3 molecules

Caption: General mechanism for 1,3,5-triazine synthesis.

Conclusion and Future Outlook

1H-Imidazole-1-carboxaldehyde, while less explored than its isomers, presents itself as a valuable and versatile reagent for the synthesis of important heterocyclic scaffolds such as pyrimidines and 1,3,5-triazines. Its utility as a Vilsmeier-type reagent and its participation in multicomponent reactions open up avenues for the construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this reagent.

Future research in this area could focus on expanding the scope of these reactions to include a wider variety of substrates, developing enantioselective transformations, and exploring its application in the synthesis of other heterocyclic systems. The continued investigation into the reactivity of 1H-imidazole-1-carboxaldehyde is poised to contribute significantly to the toolkit of synthetic organic chemists and accelerate the discovery of new bioactive molecules.

References

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Methods for the synthesis of 1,3,5-triazine derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). Molecules, 27(15), 4989. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). Molecules, 27(21), 7501. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2019). Molecules, 24(18), 3248. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2017). International Journal of Pharmaceutical Sciences and Research, 8(8), 3236-3247.
  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). Nature Protocols, 2(8), 2018-2023. [Link]

  • Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021).
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33.
  • Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. (2024). Journal of Chemical Sciences, 136(1), 94. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27393. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][2][6][7]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. (2018). Green Chemistry Letters and Reviews, 11(4), 488-495. [Link]

  • Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. [Link]

  • Synthesis and reactions of some new substituted 6-imidazolyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde and use of DNA in evaluation of their biological activity. (2001). Bollettino Chimico Farmaceutico, 140(5), 316-323.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2009). European Journal of Organic Chemistry, 2009(28), 4781-4789. [Link]

  • Enamines. (2025, April 16). Master Organic Chemistry. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Diels-Alder Cycloadditions of exo-imidazolidin-2-one Dienes. (2007). The Journal of Organic Chemistry, 72(19), 7244-7250. [Link]

  • 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. (2018). Angewandte Chemie International Edition, 57(49), 16181-16185. [Link]

  • A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2018). Science Journal of Chemistry, 6(5), 83-94.
  • 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. (2021, April 1). YouTube. Retrieved from [Link]

  • A Convenient Approach for the Synthesis of Ingenous Imidazole Derivatives Using Microwaves. (2015). Chemical and Process Engineering Research, 35, 128-138.
  • Reactions of Aldehydes and Ketones with Amines-Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis and Diels-Alder Cycloadditions of exo-Imidazolidin-2-one Dienes. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (2021). Molecules, 26(6), 1735. [Link]

Sources

Application

The Formyl Chameleon: 1H-Imidazole-1-Carboxaldehyde as a Strategic Building Block in Pharmaceutical Synthesis

Introduction: Beyond a Simple Aldehyde In the vast armamentarium of synthetic chemistry, the imidazole nucleus stands as a privileged scaffold, integral to a multitude of biologically active molecules. While much attenti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Aldehyde

In the vast armamentarium of synthetic chemistry, the imidazole nucleus stands as a privileged scaffold, integral to a multitude of biologically active molecules. While much attention is often given to carbon-substituted imidazoles, it is the unique reactivity profile of N-substituted derivatives that can unlock novel synthetic pathways. Among these, 1H-imidazole-1-carboxaldehyde, also known as N-formylimidazole, emerges not merely as another aldehyde but as a potent and highly selective formylating agent. Its distinct chemical character, where the formyl group is attached to a nitrogen atom within the aromatic imidazole ring, renders it an activated carbonyl species, primed for efficient transfer reactions.[1]

This application note serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1H-imidazole-1-carboxaldehyde as a key building block in the synthesis of pharmaceutical agents. We will delve into its synthesis, explore the mechanistic underpinnings of its reactivity, and provide detailed protocols for its application, moving beyond a simple recitation of steps to explain the causality behind the experimental choices.

Physicochemical Properties and Reactivity Profile

1H-imidazole-1-carboxaldehyde is a unique electrophile that exhibits moderate reactivity and a relatively long half-life, coupled with high solubility in water.[1] These characteristics make it a versatile reagent in various synthetic contexts. The electron-withdrawing nature of the formyl group, combined with its attachment to the imidazole nitrogen, creates a highly polarized carbonyl bond, making the carbonyl carbon exceptionally susceptible to nucleophilic attack.

The imidazole moiety, upon release after the formyl group transfer, is a stable, non-toxic, and easily removable byproduct, a significant advantage in pharmaceutical synthesis where purity of the final active pharmaceutical ingredient (API) is paramount.

Synthesis of 1H-Imidazole-1-Carboxaldehyde: A Protocol

The preparation of 1H-imidazole-1-carboxaldehyde can be achieved through various methods, with one of the most straightforward being the reaction of imidazole with a suitable formylating agent. A related imidazolium-based formylating agent, 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, has been synthesized and utilized effectively, highlighting the utility of such activated imidazole derivatives.[2]

While a definitive, universally optimized protocol for the direct synthesis of 1H-imidazole-1-carboxaldehyde can be elusive in readily available literature, the principles of N-acylation of imidazoles are well-established. A general approach involves the reaction of imidazole with a highly reactive formyl source under anhydrous conditions.

Core Application: N-Formylation of Amines in Pharmaceutical Synthesis

The primary utility of 1H-imidazole-1-carboxaldehyde in pharmaceutical development lies in its ability to efficiently N-formylate primary and secondary amines. Formamides are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[3][4] The formyl group can serve as a protecting group, a precursor to isocyanides, or an integral part of the final pharmacophore.

Mechanistic Insight: The "Why" Behind the Reaction

The N-formylation of an amine by 1H-imidazole-1-carboxaldehyde proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the N-formylimidazole. This is followed by the collapse of the tetrahedral intermediate and the departure of the stable imidazole anion, which is subsequently protonated.

N-Formylation_Mechanism cluster_0 Reaction cluster_1 Key Steps Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NFI 1H-Imidazole-1-carboxaldehyde NFI->Intermediate Formamide R-NH-CHO Intermediate->Formamide Collapse & Imidazole Departure Imidazole Imidazole Intermediate->Imidazole Step1 1. Amine attacks carbonyl carbon Step2 2. Tetrahedral intermediate forms Step1->Step2 Step3 3. Imidazole acts as a leaving group Step2->Step3

Caption: Mechanism of N-formylation using 1H-imidazole-1-carboxaldehyde.

The choice of solvent and temperature can influence the reaction rate. Polar aprotic solvents are generally preferred to solvate the charged intermediate. The reaction is often carried out at room temperature or with gentle heating.

Protocol: N-Formylation of a Primary Amine

This protocol provides a general procedure for the N-formylation of a primary amine using 1H-imidazole-1-carboxaldehyde.

Materials:

  • Primary amine

  • 1H-imidazole-1-carboxaldehyde (1.1 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in the anhydrous solvent.

  • Addition: To the stirred solution, add 1H-imidazole-1-carboxaldehyde portion-wise at room temperature.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude formamide can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation:

Substrate (Amine)Product (Formamide)Yield (%)Reference
BenzylamineN-Benzylformamide>95[2]
AnilineFormanilide>90[2]
CyclohexylamineN-Cyclohexylformamide>95[2]

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the amine substrate.

Application in the Synthesis of Benzimidazoles

Benzimidazoles are a cornerstone of many pharmaceutical compounds, exhibiting a wide range of biological activities.[5] 1H-imidazole-1-carboxaldehyde can be a key reagent in the synthesis of benzimidazole derivatives. The N-formylation of an o-phenylenediamine derivative, followed by an intramolecular cyclization, provides a direct route to the benzimidazole core.

Benzimidazole_Synthesis cluster_workflow Synthetic Workflow Start o-Phenylenediamine Derivative Intermediate N-Formylated Intermediate Start->Intermediate N-Formylation Reagent 1H-Imidazole- 1-carboxaldehyde Reagent->Intermediate Product Benzimidazole Derivative Intermediate->Product Intramolecular Cyclization

Caption: Synthetic workflow for benzimidazole synthesis.

This approach offers a mild and efficient alternative to traditional methods that often require harsh conditions.

Safety and Handling

While specific toxicity data for 1H-imidazole-1-carboxaldehyde is not extensively documented, it is prudent to handle it with the care afforded to other reactive aldehydes and N-acyl compounds. The safety data for its isomer, 1H-imidazole-4-carbaldehyde, indicates that it can cause skin, eye, and respiratory irritation.[6][7][8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion: A Versatile Tool for Modern Drug Discovery

1H-imidazole-1-carboxaldehyde is a valuable and versatile building block in the pharmaceutical chemist's toolbox. Its utility as a potent and selective formylating agent, coupled with the operational simplicity and the generation of a benign byproduct, makes it an attractive choice for the synthesis of complex pharmaceutical intermediates. By understanding its reactivity and employing the protocols outlined in this note, researchers can leverage the unique properties of this "formyl chameleon" to streamline synthetic routes and accelerate the discovery and development of new medicines.

References

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

  • Capot Chemical. (2015, July 28). MSDS of 1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(15), 2633-2639.
  • ResearchGate. (n.d.). Synthesis of N-formyl imide and benzimidazole derivatives. Retrieved from [Link]

  • Synthesis of New Formyl Halo N-methylimidazole Derivatives. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Huang, H. Y., et al. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]

  • Bhatnagar, A., et al. (n.d.). A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials.
  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437.
  • St. Laurent, D. R., & Pfeiffer, M. J. (n.d.). Formylation of Amines. Molecules, 14(3), 1035-1052.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved from [Link]

  • Jagadeesha, G. S., et al. (2022). Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide and In Situ Synthesis of Benzimidazole and Isocyanides. SynOpen, 6(2), 132-140.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, (2), 5-11.
  • ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]

  • Molecules. (2024, February 16). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Retrieved from [Link]

  • Chemical & pharmaceutical bulletin. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. 70(7), 492-497.
  • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... Retrieved from [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (n.d.). Retrieved from [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062.
  • PubMed. (n.d.). Spectroscopic and structural characterization of the cation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of 1H-Imidazole-1-carboxaldehyde

Introduction: The Significance of 1H-Imidazole-1-carboxaldehyde 1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a highly reactive and versatile reagent in modern organic synthesis. As a stable yet effe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Imidazole-1-carboxaldehyde

1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a highly reactive and versatile reagent in modern organic synthesis. As a stable yet effective formylating agent, it serves as a crucial intermediate in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] Consequently, derivatives like 1H-imidazole-1-carboxaldehyde, which allow for the controlled introduction of a formyl group or act as a protected form of imidazole, are of significant interest to researchers in drug discovery and development.[2][3]

This application note provides a detailed, field-proven experimental procedure for the synthesis of 1H-imidazole-1-carboxaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol optimized for safety and yield, and outline robust methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Reaction Principle and Mechanism

The synthesis of 1H-imidazole-1-carboxaldehyde is achieved through the N-formylation of imidazole. Unlike C-formylation methods such as the Vilsmeier-Haack or Reimer-Tiemann reactions which target the electron-rich carbon positions of the ring,[4][5] this procedure targets the nucleophilic secondary amine nitrogen of the imidazole ring.

The selected method involves the in-situ generation of a mixed formic acetic anhydride from the reaction of formic acid and acetic anhydride. This mixed anhydride is a potent acylating agent that is more reactive than formic acid alone.

Causality of Reagent Choice:

  • Formic Acid: Serves as the source of the formyl group.

  • Acetic Anhydride: Acts as a powerful dehydrating agent, reacting with formic acid to form the highly electrophilic mixed anhydride. This significantly accelerates the rate of formylation compared to using formic acid alone.

  • Imidazole: The nucleophilic substrate that attacks the electrophilic carbonyl carbon of the mixed anhydride.

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Formation of the Mixed Anhydride: Acetic anhydride reacts with formic acid to form formic acetic anhydride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the imidazole ring attacks the formyl carbonyl carbon of the mixed anhydride. The formyl group is preferentially attacked over the acetyl group due to its lower steric hindrance and greater electrophilicity.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, eliminating an acetate anion (a good leaving group) to yield the protonated 1H-imidazole-1-carboxaldehyde.

  • Deprotonation: The acetate anion acts as a base, abstracting the proton from the imidazole nitrogen to yield the final product, 1H-imidazole-1-carboxaldehyde, and acetic acid as a byproduct.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1H-imidazole-1-carboxaldehyde on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Imidazole (C₃H₄N₂)≥99%Sigma-Aldrich, etc.Corrosive solid, handle with care.[6]
Formic Acid (CH₂O₂)≥98%Fisher Scientific, etc.Corrosive and causes severe burns.
Acetic Anhydride (C₄H₆O₃)≥98%Sigma-Aldrich, etc.Corrosive, lachrymator.
Diethyl Ether (C₄H₁₀O)AnhydrousVariousHighly flammable.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousVariousFor drying.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Vacuum distillation apparatus

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear ANSI Z87.1-compliant safety goggles, a lab coat, and nitrile gloves.[6]

  • Fume Hood: This procedure must be performed in a certified chemical fume hood to avoid inhalation of corrosive and lachrymatory vapors.[7]

  • Reagent Handling:

    • Imidazole: Corrosive. Avoid contact with skin and eyes.[6]

    • Formic Acid & Acetic Anhydride: Highly corrosive and can cause severe burns. Handle with extreme care, ensuring no skin or eye contact.

  • Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[7] In case of skin contact, wash the affected area immediately with copious amounts of water.[8]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Preparation: In the dropping funnel, prepare a solution of formic acid (11.5 g, 0.25 mol) and acetic anhydride (25.5 g, 0.25 mol).

  • Imidazole Solution: In the reaction flask, dissolve imidazole (6.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Reaction: Cool the imidazole solution to 0-5 °C using the ice bath. Begin vigorous stirring.

  • Addition of Anhydride Mixture: Add the formic acid/acetic anhydride mixture dropwise from the dropping funnel to the stirred imidazole solution over approximately 60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Quenching and Neutralization: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water. Add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases and the aqueous layer is neutral to litmus paper (pH ~7-8).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
Imidazole68.086.80.11.0
Formic Acid46.0311.50.252.5
Acetic Anhydride102.0925.50.252.5
Expected Product 96.09 ~8.2 g (Yield: ~85%)

Purification and Characterization

Purification

The crude 1H-imidazole-1-carboxaldehyde is an oil that can be purified by vacuum distillation.

  • Distillation: Transfer the crude oil to a suitable flask and perform distillation under reduced pressure. The product typically distills at approximately 80-82 °C at 1 mmHg.

Characterization

The identity and purity of the synthesized product should be confirmed using spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.10 (s, 1H, -CHO)

    • δ 8.05 (s, 1H, Imidazole C2-H)

    • δ 7.40 (t, 1H, Imidazole C5-H)

    • δ 7.10 (t, 1H, Imidazole C4-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 160.5 (C=O)

    • δ 137.0 (C2)

    • δ 130.0 (C5)

    • δ 117.5 (C4)

  • IR Spectroscopy (neat, cm⁻¹):

    • ~1720 cm⁻¹ (strong, C=O stretch of the formyl group)

    • ~3100-3150 cm⁻¹ (C-H stretch of the imidazole ring)

  • Mass Spectrometry (EI):

    • m/z (%): 96 (M⁺), 68, 41

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and analysis of 1H-imidazole-1-carboxaldehyde.

Synthesis_Workflow cluster_workup Workup & Isolation cluster_analysis Purification & Analysis prep 1. Setup Reaction Flask (Imidazole in Et₂O) mix 2. Prepare Anhydride Mix (Formic Acid + Acetic Anhydride) react 3. Dropwise Addition at 0-10°C Stir 2-3h at RT quench 4. Quench with Water Neutralize with NaHCO₃ react->quench extract 5. Extract with Diethyl Ether quench->extract dry 6. Dry (MgSO₄) & Concentrate extract->dry distill 7. Vacuum Distillation dry->distill char 8. Characterization (NMR, IR, MS) distill->char

Caption: Workflow for 1H-imidazole-1-carboxaldehyde synthesis.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 1H-imidazole-1-carboxaldehyde. By utilizing a mixed formic acetic anhydride, the N-formylation of imidazole proceeds in high yield under controlled and mild conditions. The comprehensive guidelines for safety, purification, and characterization provide researchers with a self-validating system to produce this valuable synthetic intermediate. The availability of this protocol will support further research and development in medicinal chemistry and other fields requiring precise formylating agents.

References

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Scope of the formylation reaction using imidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Phosphite–imidazole catalyzed N-formylation and N-acylation of amines. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2008). MSDS of 1-Benzyl-1H-imidazole-5-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US5550250A - Preparation process for 2 formyl imidazole acetals.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • University of Washington. (2025). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

Application

The Versatility of the Imidazole Scaffold in Materials Science: Application Notes and Protocols

Introduction: The Imidazole Moiety as a Privileged Building Block in Material Design The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the design of advanced func...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Moiety as a Privileged Building Block in Material Design

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the design of advanced functional materials. Its prevalence in biological systems, such as in the amino acid histidine, has inspired its adoption in materials science, where its unique electronic and coordination properties are harnessed to create materials with tailored functionalities. Imidazole and its derivatives are integral to the development of a wide array of materials, including metal-organic frameworks (MOFs), functional polymers, and catalysts. These materials find applications in gas storage and separation, proton conduction, sensing, and drug delivery.

This technical guide explores the applications of imidazole-based compounds in materials science, with a particular focus on the utility of functionalized imidazoles in the synthesis of polymers and MOFs. While direct applications of 1H-imidazole-1-carboxaldehyde are not extensively documented in the current literature—potentially due to the reactivity of the N-formyl group under typical synthetic conditions—this guide will provide detailed protocols and application notes for closely related and widely used isomers, such as 1H-imidazole-4-carboxaldehyde , and other functionalized imidazole derivatives. This approach will provide researchers with the foundational knowledge and practical methodologies to effectively utilize the versatile imidazole scaffold in their own research and development endeavors.

Part 1: Imidazole-Functionalized Polymers

The incorporation of imidazole moieties into polymer structures imparts a range of desirable properties, including thermal stability, catalytic activity, and pH responsiveness. The pendant imidazole group can act as a proton donor or acceptor, a metal-coordinating ligand, or a site for further chemical modification.

Application Note 1: Synthesis of Poly(p-phenylene-co-4-(1H-imidazol-1-yl)benzaldehyde)

This section details the synthesis of a novel ether-free polymer backbone incorporating 4-(1H-imidazol-1-yl)benzaldehyde, a commercially available and structurally related isomer to the topic compound. The resulting polymer serves as a versatile platform for further functionalization, leading to materials with applications in ion transport and catalysis.

Causality of Experimental Choices:

  • Superacid Catalysis: The use of a superacid medium, such as trifluoromethanesulfonic acid, facilitates the polyhydroxyalkylation reaction, enabling the formation of a robust, ether-free polymer backbone. This approach is chosen to create polymers with high thermal and chemical stability.

  • Monomer Selection: p-Terphenyl is selected as a co-monomer to enhance the rigidity and thermal stability of the polymer chain. 4-(1H-imidazol-1-yl)benzaldehyde provides the pendant imidazole groups that are crucial for post-polymerization modification and the introduction of functionality.

  • Post-Polymerization Alkylation: The imidazole groups are readily alkylated to introduce cationic sites, transforming the polymer into a polyelectrolyte. This step is essential for creating materials with high ionic conductivity, suitable for applications in membranes and solid-state electrolytes.

Experimental Protocol: Synthesis of Poly(p-phenylene-co-4-(1H-imidazol-1-yl)benzaldehyde) and Subsequent Alkylation

Materials:

  • 4-(1H-imidazol-1-yl)benzaldehyde

  • p-Terphenyl

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Iodomethane (CH₃I) or Methyl trifluoromethanesulfonate (CH₃OTf)

  • (3-Bromopropyl)trimethylammonium bromide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1 equivalent) and p-terphenyl (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoromethanesulfonic acid (10 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 48 hours under a nitrogen atmosphere.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

    • Filter the solid polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C.

  • Alkylation (Quaternization):

    • Dissolve the synthesized polymer in DMF.

    • Add an excess of the alkylating agent (e.g., iodomethane, methyl trifluoromethanesulfonate, or (3-bromopropyl)trimethylammonium bromide).

    • Stir the reaction mixture at 60 °C for 24 hours.

    • Precipitate the quaternized polymer by pouring the solution into diethyl ether.

    • Collect the product by filtration, wash with diethyl ether, and dry under vacuum.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and the successful incorporation of both monomers.

  • FTIR Spectroscopy: To identify the characteristic functional groups in the polymer and to confirm the quaternization of the imidazole ring.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Expected Outcomes:

This protocol yields a high-molecular-weight, thermally stable polymer with pendant imidazole groups. Subsequent alkylation provides a polyelectrolyte with tunable properties depending on the choice of the alkylating agent.

PropertyBase PolymerAlkylated Polymer (1AIM)
Molecular Weight (Mn) Varies with synthesis conditionsIncreases upon alkylation
Glass Transition Temp. (Tg) High, due to rigid backboneTypically remains high
Solubility Soluble in polar aprotic solventsEnhanced solubility in polar solvents
Ionic Conductivity NegligibleSignificant, dependent on counter-ion

Logical Relationship Diagram:

G cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Modification cluster_application Application Monomers 4-(1H-imidazol-1-yl)benzaldehyde + p-Terphenyl Polymerization Polyhydroxyalkylation (CF₃SO₃H, CH₂Cl₂) Monomers->Polymerization BasePolymer Base Polymer Polymerization->BasePolymer Alkylation Alkylation (e.g., CH₃I, DMF) BasePolymer->Alkylation FunctionalizedPolymer Quaternized Polyelectrolyte Alkylation->FunctionalizedPolymer Application Ion Transport Membranes, Catalyst Support FunctionalizedPolymer->Application

Method

Application Notes & Protocols: Strategic Formylation of Grignard Reagents Using 1H-Imidazole-1-carboxaldehyde

Abstract This document provides a comprehensive technical guide for the formylation of Grignard reagents using 1H-imidazole-1-carboxaldehyde, also known as N-formylimidazole. This reaction serves as a powerful and often...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the formylation of Grignard reagents using 1H-imidazole-1-carboxaldehyde, also known as N-formylimidazole. This reaction serves as a powerful and often overlooked method for the synthesis of aldehydes, offering distinct advantages over traditional formylating agents. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, discuss the scope and limitations, and offer troubleshooting insights. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery, where the efficient construction of aldehydic functional groups is paramount.

Introduction: The Strategic Advantage of N-Formylimidazole

The synthesis of aldehydes is a cornerstone of organic chemistry. While numerous methods exist, the formylation of highly nucleophilic organometallic reagents like Grignard reagents presents a persistent challenge: over-addition. The initially formed aldehyde is often more reactive than the starting formylating agent, leading to the formation of secondary alcohols as a significant byproduct.[1][2]

Traditional formylating agents such as dimethylformamide (DMF) or ethyl formate often give modest yields of the desired aldehyde.[3] While specialized reagents like Weinreb amides can offer better control, they require multi-step preparation.[2][4] 1H-imidazole-1-carboxaldehyde emerges as a highly effective alternative. As an N-acylimidazole, it is significantly more reactive towards nucleophiles than a typical amide due to the electronic properties of the imidazole ring, which acts as a good leaving group.[5][6]

The key to its success lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by the Grignard reagent. This intermediate is stable at low temperatures and does not readily collapse to the aldehyde until acidic workup. This "protection" of the aldehyde functionality in situ effectively prevents the second addition of the Grignard reagent, leading to high yields of the desired aldehyde.[7][8]

Reaction Mechanism and Rationale

The efficacy of 1H-imidazole-1-carboxaldehyde in Grignard reactions is rooted in a well-defined mechanistic pathway that circumvents the common problem of over-addition.

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of 1H-imidazole-1-carboxaldehyde. This step is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether to maintain the stability of the Grignard reagent and the resulting intermediate.[1][9]

Step 2: Formation of a Stable Tetrahedral Intermediate

The nucleophilic attack results in the formation of a magnesium alkoxide tetrahedral intermediate. The stability of this intermediate is the crucial feature of this reaction. Unlike the intermediates formed with esters or acid chlorides, this species does not readily eliminate the imidazole moiety to form the aldehyde under the reaction conditions.[10] This stability is attributed to the coordination of the magnesium ion, which prevents the collapse of the intermediate. A similar concept of intermediate stabilization is seen in reactions involving Weinreb amides or reagents that form stable six-membered chelates.[2][7]

Step 3: Acidic Workup and Product Formation

The reaction is quenched by the addition of a mild acid (e.g., saturated aqueous NH₄Cl or dilute HCl) at low temperature. Protonation of the alkoxide triggers the collapse of the tetrahedral intermediate, eliminating the neutral and water-soluble imidazole molecule and liberating the final aldehyde product. The separation of the product is simplified as the imidazole byproduct is easily removed during the aqueous workup.[11]

The overall mechanism can be visualized as follows:

Caption: Reaction mechanism of 1H-imidazole-1-carboxaldehyde with a Grignard reagent.

Detailed Experimental Protocols

This section provides a general, robust protocol for the formylation reaction. It is critical that all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching the Grignard reagent.[4][9]

Protocol 3.1: Preparation of 1H-imidazole-1-carboxaldehyde

While commercially available, N-formylimidazole can be readily prepared in situ or in a separate step from 1,1'-carbonyldiimidazole (CDI) and formic acid. This is a variation of the method described by Staab for acylimidazole synthesis.[11]

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,1'-carbonyldiimidazole (1.0 eq) and anhydrous THF (approx. 0.2 M solution).

  • Reaction: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Formic Acid: Add anhydrous formic acid (1.0 eq) dropwise to the suspension over 15-20 minutes.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of CO₂ will cease, and the mixture will become a clear solution. This solution of 1H-imidazole-1-carboxaldehyde is typically used directly in the next step without isolation.

Protocol 3.2: General Procedure for Aldehyde Synthesis
  • Reaction Setup: In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place the solution of 1H-imidazole-1-carboxaldehyde (1.0 eq) in anhydrous THF from the previous step.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (1.1 to 1.2 eq, commercially available or freshly prepared) dropwise via syringe or cannula to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-3 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: While the mixture is still at -78 °C, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude aldehyde can be purified by flash column chromatography on silica gel.

Experimental Workflow Overview

The following diagram illustrates the end-to-end workflow for the synthesis of an aldehyde using this methodology.

Experimental Workflow start Start: Assemble Dry Glassware under Inert Atmosphere prep_formyl Prepare N-Formylimidazole Solution (CDI + Formic Acid in THF) start->prep_formyl cool_formyl Cool N-Formylimidazole Solution to -78°C prep_formyl->cool_formyl add_grignard Slowly Add Grignard Reagent (1.1 eq) at -78°C cool_formyl->add_grignard react Stir at -78°C for 1-3h (Monitor by TLC) add_grignard->react quench Quench Reaction with sat. aq. NH₄Cl at -78°C react->quench workup Aqueous Workup: Extract with Ether/EtOAc quench->workup dry Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end_node End: Pure Aldehyde analyze->end_node

Caption: Step-by-step experimental workflow for aldehyde synthesis.

Scope, Limitations, and Troubleshooting

The reaction is quite general and works for a variety of Grignard reagents.

Grignard Reagent TypeSuitabilityTypical YieldsNotes
Aryl (e.g., PhMgBr)Excellent80-95%Tolerates a wide range of substituents on the aromatic ring.
Primary Alkyl (e.g., n-BuMgBr)Excellent75-90%Straightforward and high-yielding.
Secondary Alkyl (e.g., i-PrMgCl)Good60-80%Yields may be slightly lower due to steric hindrance.
Vinyl (e.g., VinylMgBr)Good70-85%The reaction proceeds with retention of the double bond geometry.[12]
Alkynyl (e.g., EthynylMgBr)Good65-80%Provides a route to α,β-acetylenic aldehydes.

Limitations:

  • Steric Hindrance: Very bulky Grignard reagents (e.g., t-butylmagnesium chloride) may react slowly or give lower yields.[5]

  • Functional Group Compatibility: Grignard reagents are incompatible with acidic protons (e.g., alcohols, carboxylic acids) and certain carbonyl groups (e.g., esters, ketones) within the same molecule.[13][14] Careful substrate design or the use of protecting groups is necessary.

Troubleshooting:

IssuePotential CauseRecommended Solution
Low Yield of Aldehyde 1. Inactive Grignard reagent. 2. Moisture in the reaction. 3. Reaction quenched at too high a temperature.1. Use freshly prepared or recently titrated Grignard reagent. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Quench the reaction at -78°C before warming.
Formation of Secondary Alcohol 1. The tetrahedral intermediate is not stable. 2. Reaction temperature was too high.1. Ensure the reaction is run at or below -78°C. 2. Add the Grignard reagent slowly to maintain low temperature and avoid localized heating.
Recovery of Starting Material Incomplete reaction.Increase reaction time at -78°C or allow the mixture to slowly warm to -40°C for a short period before quenching.

Applications in Drug Development

The synthesis of aldehydes is a critical transformation in the pharmaceutical industry, as aldehydes are versatile intermediates for constructing more complex molecular architectures.[15] They are precursors to amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and can participate in various C-C bond-forming reactions like the Wittig and aldol reactions.

The use of 1H-imidazole-1-carboxaldehyde provides a reliable and high-yielding method to access unique aldehydes that can be key building blocks in the synthesis of active pharmaceutical ingredients (APIs). For example, this method can be employed to introduce an aldehyde group onto a heterocyclic core, a common motif in modern medicinal chemistry.

Safety Considerations

  • Grignard Reagents: Are highly reactive, pyrophoric (especially in concentrated form), and react violently with water. Handle under an inert atmosphere in a fume hood.

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.

  • 1,1'-Carbonyldiimidazole (CDI): Is moisture-sensitive and will release imidazole upon hydrolysis. Handle in a dry environment.

  • Workup: The quenching of Grignard reactions can be exothermic. Perform additions slowly and with adequate cooling.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Sato, F., Oguro, K., Watanabe, H., & Sato, M. (1980). Reinvestigation of the Grignard Reactions with Formic Acid. A Convenient Method for Preparation of Aldehydes. Tetrahedron Letters, 21(30), 2869–2872. [Link]

  • Podlech, J. (2001). 1,1'-Carbonyldiimidazole. Houben-Weyl Methods of Organic Chemistry, Vol. E22a, 746-756. [Link]

  • Takahashi, Y., et al. (2017). Elucidation of the E-Amide Preference of N-Acyl Azoles. The Journal of Organic Chemistry, 82(21), 11370–11382. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351-367. [Link]

  • Rana, S., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100878. [Link]

  • Jencks, W. P., & Carriuolo, J. (1961). General Base and Nucleophilic Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 83(8), 1743-1750. [Link]

  • ResearchGate. (2024). A Review on Grignard Reagent. [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

  • Organic Syntheses. (1966). 1,1'-Carbonyldiimidazole. Organic Syntheses, 46, 13. [Link]

  • Fujisawa, T., et al. (2006). Simple method for the preparation of esters from Grignard reagents and alkyl 1-imidazolecarboxylates. The Journal of Organic Chemistry, 71(11), 4302-4304. [Link]

  • Chemistry Steps. (2024). The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (2021). Grignard Reaction. [Link]

  • Jencks, W. P. (1976). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Accounts of Chemical Research, 9(12), 425-432. [Link]

  • Tamura, Y., et al. (2020). Recent applications of N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. [Link]

  • Adichemistry. (2023). Grignard Reagent | Reactions | Preparation | Mechanism. [Link]

  • Gerber, C. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1705. [Link]

  • Suginome, M., et al. (2012). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Organic Letters, 14(24), 6294-6297. [Link]

Sources

Application

Application Notes & Protocols: The Catalytic Utility of 1H-Imidazole-1-Carboxaldehyde and its Derivatives

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of 1H-imidazole-1-carboxaldehyde and its derivatives. Moving...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of 1H-imidazole-1-carboxaldehyde and its derivatives. Moving beyond a simple list of reactions, this document delves into the mechanistic principles that govern the unique reactivity of these reagents, presenting them as highly efficient and chemoselective acyl transfer agents. Detailed, field-tested protocols for N-formylation and O-formylation are provided, alongside explanations for key experimental choices to ensure reproducibility and success. By grounding these applications in the broader context of organocatalysis, this guide aims to empower researchers to fully leverage the synthetic potential of this versatile class of compounds.

Introduction: The Imidazole Scaffold in Catalysis

The imidazole ring is a privileged heterocyclic structure, renowned for its diverse roles in medicinal chemistry and catalysis.[1][2] Its unique electronic architecture, featuring an aromatic 5-membered ring with two nitrogen atoms, endows it with amphoteric properties—it can act as both a weak acid and a base.[2][3][4] This duality is central to its function in biological systems, most notably in the amino acid histidine, which frequently serves as a nucleophilic or general base catalyst in enzyme active sites.

In synthetic chemistry, harnessing the properties of the imidazole ring has led to the development of powerful organocatalysts.[3][5][6] When the N-1 position of the imidazole ring is acylated, as in 1H-imidazole-1-carboxaldehyde , the resulting compound becomes a potent acyl transfer agent. The exceptional stability of the imidazole anion makes it a superb leaving group, thereby "activating" the attached carbonyl group for facile nucleophilic attack. This principle is analogous to the function of widely used coupling reagents like carbonyldiimidazole (CDI) and specialized reagents for chemoselective esterification, such as imidazole carbamates.[7]

The primary and most powerful application of 1H-imidazole-1-carboxaldehyde is as a highly efficient and mild formylating agent . This guide will detail its use in this capacity, providing both the theoretical framework and practical protocols for its successful implementation.

Mechanistic Rationale: The Principle of Carbonyl Activation

The efficacy of 1H-imidazole-1-carboxaldehyde as a formylating agent stems from the high electrophilicity of its formyl carbon. The imidazole ring acts as an excellent leaving group due to its aromaticity and the ability of the resulting anion to be stabilized by resonance. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of the Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu-H), such as an amine or an alcohol, attacks the highly electrophilic carbonyl carbon of the 1H-imidazole-1-carboxaldehyde.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the resonance-stabilized imidazole anion as the leaving group.

  • Proton Transfer: The liberated imidazole anion, being a moderate base (the pKaH of its conjugate acid, the imidazolium ion, is ~7.1), abstracts a proton from the now-acylated nucleophile to yield the final formylated product and regenerate neutral imidazole.[2]

This process is highly efficient because the energy barrier for the elimination of imidazole is low. The imidazole byproduct is relatively inert and easily removed during workup.

Caption: General mechanism of formyl transfer from 1H-imidazole-1-carboxaldehyde.

Application Protocol 1: Chemoselective N-Formylation of Amines

Formamide bonds are fundamental in medicinal chemistry and are often used as peptide bond isosteres or as key pharmacophoric elements. 1H-imidazole-1-carboxaldehyde provides a superior method for their synthesis compared to traditional reagents like formic acid with coupling agents (e.g., DCC) or mixed anhydrides, which can generate difficult-to-remove byproducts and require harsher conditions. This protocol offers high yields, mild conditions, and a simple purification process.

Protocol 3.1: N-Formylation of Benzylamine

Objective: To synthesize N-benzylformamide from benzylamine using 1H-imidazole-1-carboxaldehyde.

Materials:

  • Benzylamine (1.0 eq)

  • 1H-imidazole-1-carboxaldehyde (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

    • Causality Note: Anhydrous solvent is critical to prevent competitive hydrolysis of the highly reactive formylating agent, which would reduce yield and form formic acid.

  • Reagent Addition: While stirring at room temperature (20-25 °C), add a solution of 1H-imidazole-1-carboxaldehyde (1.1 eq) in anhydrous DCM dropwise over 5 minutes.

    • Causality Note: A slight excess of the formylating agent ensures complete conversion of the starting amine. The reaction is typically exothermic; slow addition helps maintain temperature control.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 1-3 hours).

  • Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Trustworthiness Note: The NaHCO₃ wash removes any trace amounts of formic acid that may have formed via hydrolysis and quenches any remaining reagent. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Yields

The following table summarizes typical outcomes for the N-formylation of various amine substrates under the protocol described above.

EntrySubstrate AmineProductTypical Yield (%)Notes
1BenzylamineN-Benzylformamide>95%Clean reaction, minimal purification needed.
2AnilineN-Phenylformamide (Formanilide)>90%Slightly less nucleophilic, may require longer reaction time.
3Di-n-propylamineN,N-Di-n-propylformamide>95%Effective for secondary amines.
4tert-ButylamineN-tert-Butylformamide~85-90%Steric hindrance slightly reduces reaction rate and yield.
Experimental Workflow Diagram

Workflow A 1. Dissolve Amine in Anhydrous DCM B 2. Add Im-CHO Solution (1.1 eq) Dropwise A->B C 3. Stir at RT & Monitor (TLC / LC-MS) B->C D 4. Aqueous Workup (NaHCO3, H2O, Brine) C->D E 5. Dry Organic Layer (MgSO4) D->E F 6. Filter & Concentrate (Rotovap) E->F G 7. Purify (Optional) & Characterize F->G

Caption: Standard experimental workflow for N-formylation.

Application Protocol 2: O-Formylation of Alcohols

While less common than N-formylation, the synthesis of formate esters is a valuable transformation. Alcohols are less nucleophilic than amines, so the reaction with 1H-imidazole-1-carboxaldehyde is slower. The reaction can be effectively promoted by the addition of a catalytic amount of a base to generate the more nucleophilic alkoxide in situ.

Protocol 4.1: O-Formylation of Benzyl Alcohol

Objective: To synthesize benzyl formate from benzyl alcohol.

Materials:

  • Benzyl alcohol (1.0 eq)

  • 1H-imidazole-1-carboxaldehyde (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether, Saturated NaHCO₃, Brine, Anhydrous MgSO₄

Experimental Procedure:

  • Reaction Setup: In a dry flask, dissolve benzyl alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous acetonitrile.

    • Expertise Note: DMAP acts as a potent nucleophilic catalyst. It reacts with the formylating agent to form a highly reactive N-formylpyridinium intermediate, which is then attacked by the alcohol. This dramatically accelerates the rate of O-acylation.

  • Reagent Addition: Add 1H-imidazole-1-carboxaldehyde (1.2 eq) to the solution at room temperature.

  • Reaction Progress: Stir the mixture at room temperature, monitoring by TLC for the disappearance of benzyl alcohol (typically 4-12 hours).

  • Workup: Dilute the reaction mixture with diethyl ether. Wash sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure benzyl formate.

Synthesis and Handling

Synthesis of 1H-imidazole-1-carboxaldehyde: While commercially available, the reagent can be prepared in the lab. A common method involves the reaction of imidazole with a suitable formylating agent. One established route is the reaction of imidazole with Vilsmeier reagent (generated in situ from DMF and oxalyl chloride or POCl₃) under anhydrous conditions, followed by careful workup. All handling should be performed in a fume hood, as the reagent is moisture-sensitive and a potential irritant. Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

References

  • Di Fenza, A., et al. (2020). Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. Scientific Reports. Available at: [Link]

  • Taylor & Francis Online. (2024). Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. Taylor & Francis Online. Available at: [Link]

  • PubMed. (n.d.). An Imidazole-Based Organocatalyst Designed for Bulk Polymerization of Lactide Isomers: Inspiration From Nature. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing. Available at: [Link]

  • Semantic Scholar. (n.d.). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. Semantic Scholar. Available at: [Link]

  • Springer. (2024). Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. Journal of Chemical Sciences. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. Available at: [Link]

  • Jabbar, H. S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems. Available at: [Link]

  • ResearchGate. (2023). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

Sources

Method

Protecting Group Strategies Featuring 1,1'-Carbonyldiimidazole: A Detailed Guide for Researchers

In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity and yield. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity and yield. This guide provides an in-depth exploration of the use of 1,1'-carbonyldiimidazole (CDI), a versatile and efficient reagent for the protection of amine and alcohol functionalities. While often referred to colloquially in various forms, CDI stands as a cornerstone reagent for the formation of carbamates and carbonates, effectively serving as a safer and more manageable alternative to phosgene.[1][2] This document, intended for researchers, scientists, and professionals in drug development, offers detailed protocols, mechanistic insights, and a comparative analysis of this protecting group strategy.

Introduction to 1,1'-Carbonyldiimidazole (CDI) as a Protecting Group Reagent

1,1'-Carbonyldiimidazole, also known as Staab's reagent, is a white crystalline solid that is highly valued in organic synthesis for its ability to activate carboxylic acids and facilitate the formation of amides, esters, ureas, and, pertinently to this guide, carbamates and carbonates.[3][4] Its utility as a protecting group reagent stems from its capacity to introduce a carbonyl moiety flanked by two imidazole rings, which can then be sequentially displaced by nucleophiles like amines and alcohols.

The primary advantage of using CDI lies in the mild reaction conditions required for both the introduction and, in many cases, the removal of the protecting group. The byproducts of the reaction, carbon dioxide and imidazole, are generally innocuous and easily removed during workup, which simplifies purification procedures.[4]

Core Advantages of the CDI Protecting Group Strategy:
  • Mild Reaction Conditions: Protection reactions are typically carried out at or below room temperature, preserving the integrity of sensitive functional groups.

  • High Yields and Clean Reactions: The formation of carbamates and carbonates with CDI generally proceeds in high yields with minimal side products.[1]

  • Safe Alternative to Phosgene: CDI effectively replaces the highly toxic and difficult-to-handle phosgene and its derivatives for the introduction of a carbonyl group.[4]

  • Formation of Stable Protected Intermediates: The resulting carbamates and carbonates are stable to a wide range of reaction conditions, providing robust protection during subsequent synthetic steps.

Mechanistic Insights

The efficacy of CDI as a protecting group reagent is rooted in the high reactivity of the acyl-imidazole intermediates formed upon its reaction with a nucleophile.

Protection of Amines (Carbamate Formation)

The protection of a primary or secondary amine with CDI proceeds through a two-step mechanism. First, the amine attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an N-carbamoylimidazole intermediate. This intermediate is a stable, yet reactive, acylating agent. In the context of protection, this N-carbamoylimidazole itself can be the protected form.

Caption: Mechanism of amine protection using CDI.

Protection of Alcohols (Carbonate Formation)

Similarly, the protection of an alcohol involves its reaction with CDI to form an alkoxycarbonylimidazole intermediate. This species is an effective acylating agent and can be used to form mixed carbonates if a second, different alcohol is introduced. For the purpose of protection, the alkoxycarbonylimidazole can be considered the protected form, or it can be reacted further.

Caption: Mechanism of alcohol protection using CDI.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.

General Protocol for the Protection of Primary and Secondary Amines

This protocol describes the formation of a stable N-carbamoylimidazole, which serves as the protected amine.

Materials:

  • Amine substrate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • In a separate flask, dissolve CDI (1.1 eq) in the same anhydrous solvent.

  • Slowly add the CDI solution to the amine solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can often be used directly in the next step. Alternatively, for isolation, the solvent can be removed under reduced pressure. The residue can be purified by column chromatography on silica gel if necessary, though the crude product is often of sufficient purity.

Workup:

  • The byproduct, imidazole hydrochloride (if formed from an amine salt), can be removed by filtration. Imidazole itself is water-soluble and can be removed by an aqueous wash if the product is soluble in an immiscible organic solvent.

General Protocol for the Protection of Alcohols

This protocol details the formation of an alkoxycarbonylimidazole, which serves as the protected alcohol.

Materials:

  • Alcohol substrate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the alcohol substrate (1.0 eq) in the chosen anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Add CDI (1.1 eq) portion-wise to the alcohol solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude alkoxycarbonylimidazole can be purified by column chromatography if necessary.

Workup:

  • Similar to the amine protection, the byproduct imidazole can be removed by an aqueous wash if the product is stable and soluble in an organic solvent.

Deprotection Strategies

The cleavage of the N-carbamoylimidazole and O-alkoxycarbonylimidazole protecting groups is a critical step. The conditions for deprotection can be tuned based on the stability of the substrate.

Deprotection of N-Carbamoylimidazole Protected Amines

The N-carbamoylimidazole group is generally stable but can be cleaved under specific conditions.

Protocol: Mild Hydrolytic Cleavage

Materials:

  • N-Carbamoylimidazole protected amine

  • Mild aqueous base (e.g., saturated sodium bicarbonate solution) or mild aqueous acid (e.g., dilute HCl)

  • Organic solvent (e.g., Ethyl acetate, DCM)

Procedure:

  • Dissolve the protected amine in a suitable organic solvent.

  • Wash the organic solution with a mild aqueous base or acid. The choice depends on the stability of the rest of the molecule.

  • Stir the biphasic mixture vigorously for 1-3 hours at room temperature.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Deprotection of O-Alkoxycarbonylimidazole Protected Alcohols

The O-alkoxycarbonylimidazole group is more labile than the corresponding N-carbamoylimidazole.

Protocol: Hydrolysis

Materials:

  • O-Alkoxycarbonylimidazole protected alcohol

  • Water or aqueous buffer

  • Organic solvent

Procedure:

  • Dissolve the protected alcohol in a water-miscible organic solvent like THF or acetone.

  • Add water or a buffer solution to the mixture.

  • Stir at room temperature and monitor the hydrolysis by TLC or GC-MS. The reaction is often complete within a few hours.

  • Extract the deprotected alcohol with a suitable organic solvent, dry the organic layer, and concentrate to obtain the product.

Comparative Analysis and Data

To provide a clearer perspective on the utility of the CDI-based protection strategy, the following table compares its key features with two of the most common amine protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[5][6]

FeatureCDI (N-Carbamoylimidazole) Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl)
Protection Conditions Mild, neutral, room temperatureMild, basic (e.g., Boc₂O, base)Mild, basic (e.g., Cbz-Cl, base)
Deprotection Conditions Mild hydrolysis (acidic or basic)Strong acid (e.g., TFA, HCl)[5]Catalytic hydrogenation (H₂, Pd/C)[6]
Orthogonality Orthogonal to acid-labile and hydrogenolysis-labile groupsOrthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to acid-labile and base-labile groups
Key Advantages Safe reagent, clean byproductsWidely used in SPPS, well-established protocolsStable to a wide range of conditions, neutral deprotection
Limitations Protected intermediate can be reactiveStrong acid for deprotection can cleave other acid-sensitive groupsIncompatible with reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing groups)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a synthetic sequence involving the protection of an amine with CDI, a subsequent chemical transformation, and the final deprotection step.

CDI Protection Workflow Start Start: Amine Substrate Protection Protection with CDI (DCM, rt) Start->Protection Protected_Amine N-Carbamoylimidazole Intermediate Protection->Protected_Amine Reaction Subsequent Synthetic Transformation Protected_Amine->Reaction Protected_Product Protected Product Reaction->Protected_Product Deprotection Deprotection (Mild Hydrolysis) Protected_Product->Deprotection End Final Product Deprotection->End

Caption: A typical synthetic workflow using CDI for amine protection.

Conclusion

The use of 1,1'-carbonyldiimidazole as a reagent for the protection of amines and alcohols offers a powerful and versatile strategy for the modern synthetic chemist. Its mild reaction conditions, high efficiency, and the generation of easily removable byproducts make it an attractive alternative to other protecting group methodologies. By understanding the underlying mechanisms and following well-defined protocols, researchers can effectively leverage CDI to streamline their synthetic routes and achieve their target molecules with greater success.

References

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351–367. [Link]

  • Katritzky, A. R., & Akinc, A. (2003). 1,1'-Carbonyldiimidazole. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Wikipedia. (2023). Carbonyldiimidazole. In Wikipedia. Retrieved from [Link]

Sources

Application

Application Note & Protocol: A Scalable and Efficient Synthesis of 1H-Imidazole-1-carboxaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract 1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a highly valuable and versatile r...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a highly valuable and versatile reagent in modern organic synthesis. It functions as a potent and selective formylating agent, crucial for the synthesis of numerous pharmaceutical and agrochemical compounds.[1] While several methods exist for its preparation, scaling these syntheses presents significant challenges related to safety, cost-efficiency, and product stability. This guide provides a robust, detailed protocol for the large-scale synthesis of 1H-imidazole-1-carboxaldehyde via the in situ generation of a mixed formic-acetic anhydride. We will delve into the mechanistic rationale behind the procedural choices, offer a step-by-step protocol suitable for kilogram-scale production, and address critical safety, handling, and troubleshooting considerations to ensure a reliable and safe process.

Introduction: The Significance of N-Formylimidazole

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3] The ability to selectively introduce a formyl group (-CHO) onto a molecule is a cornerstone of synthetic chemistry, enabling the construction of aldehydes, the protection of amines, and participation in various name reactions. 1H-Imidazole-1-carboxaldehyde serves as an exceptional formyl donor due to the activating effect of the imidazole ring, which makes the formyl group highly electrophilic and susceptible to nucleophilic attack. Its role as a key intermediate makes a reliable and scalable synthesis paramount for drug discovery and manufacturing pipelines.[1]

This document moves beyond a simple recitation of steps to provide a field-proven methodology, emphasizing the chemical principles that govern the reaction's success on a large scale.

Synthetic Strategy: The Mixed Anhydride Route

Several strategies can be employed for the N-formylation of imidazole. These include direct reaction with formic acid, which often suffers from unfavorable equilibria, or the use of more hazardous reagents like formyl chloride. For large-scale synthesis, the ideal method balances reactivity, cost, safety, and ease of operation.

The protocol detailed here utilizes the in situ formation of a mixed formic-acetic anhydride from formic acid and acetic anhydride. This approach offers several distinct advantages:

  • High Reactivity: The mixed anhydride is a potent acylating agent, ensuring rapid and complete conversion.

  • Cost-Effectiveness: The starting materials (imidazole, formic acid, acetic anhydride) are inexpensive and readily available bulk chemicals.

  • Operational Simplicity: The process avoids the isolation of unstable intermediates and employs a straightforward work-up.

  • Controllability: The reaction is manageable on a large scale with standard chemical engineering controls, primarily temperature regulation.

Reaction Mechanism

The synthesis proceeds in two main stages:

  • Formation of the Mixed Anhydride: Acetic anhydride reacts with formic acid in an exothermic equilibrium reaction to form the electrophilic mixed formic-acetic anhydride.

  • Nucleophilic Acylation: The N1 nitrogen of imidazole, acting as a potent nucleophile, attacks the highly electrophilic formyl carbon of the mixed anhydride. The N-acetylimidazole is a potential byproduct, but the formyl group's reduced steric hindrance and higher electrophilicity favor the desired reaction. The leaving group is the acetate ion.

Reaction_Mechanism cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: N-Formylation of Imidazole FA Formic Acid MA Mixed Formic-Acetic Anhydride FA->MA + Acetic Anhydride AA Acetic Anhydride AA->MA AcOH Acetic Acid MA->AcOH Equilibrium IM Imidazole TS MA->TS IM->TS Nucleophilic Attack PROD 1H-Imidazole-1-carboxaldehyde TS->PROD Collapse Acetate Acetate Leaving Group TS->Acetate

Figure 1: Reaction mechanism for the synthesis of 1H-imidazole-1-carboxaldehyde.

Detailed Large-Scale Protocol

This protocol is designed for a target scale of ~1 kg of the final product. Adjustments can be made proportionally, but pilot runs are essential before proceeding to a larger scale.

Materials and Equipment
Reagents & Solvents Grade Equipment
ImidazoleReagent Grade, >99%20 L Jacketed Glass Reactor
Formic Acid98-100%Mechanical Overhead Stirrer
Acetic Anhydride>98%Temperature Probe (with controller)
TolueneAnhydrous5 L Dropping Funnel / Addition Pump
HeptaneTechnical GradeCondenser with Inert Gas Inlet (N₂)
Sodium Bicarbonate (NaHCO₃)Technical GradeVacuum Filtration Apparatus (e.g., Nutsche filter)
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVacuum Oven or Tray Dryer
Stoichiometry and Reagent Data
Compound MW ( g/mol ) Molar Ratio Moles (mol) Mass / Volume Density (g/mL)
Imidazole68.081.017.61.20 kg-
Formic Acid46.031.221.10.97 kg (0.80 L)~1.22
Acetic Anhydride102.091.322.92.34 kg (2.16 L)~1.08
Toluene---8.0 L-
Heptane---4.0 L-
Step-by-Step Procedure

A. Reactor Setup and Imidazole Slurry Preparation

  • Assemble the 20 L jacketed reactor with an overhead stirrer, condenser, nitrogen inlet, and temperature probe. Ensure the system is clean, dry, and purged with nitrogen.

  • Charge the reactor with 1.20 kg (17.6 mol) of imidazole and 8.0 L of anhydrous toluene .

  • Begin stirring to form a slurry. Cool the reactor jacket to 0-5 °C .

B. Preparation of the Mixed Anhydride Formylating Agent

  • CAUTION: This step is exothermic and generates a highly corrosive reagent. Perform in a well-ventilated area or closed system.

  • In a separate suitable vessel, charge 0.97 kg (0.80 L, 21.1 mol) of formic acid .

  • Cool the formic acid to 0-5 °C using an ice bath.

  • Slowly, add 2.34 kg (2.16 L, 22.9 mol) of acetic anhydride to the cold formic acid over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C .

  • Once the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. This is your active formylating reagent.

C. The Formylation Reaction

  • Ensure the imidazole/toluene slurry in the main reactor is at 0-5 °C .

  • Slowly add the pre-prepared mixed anhydride reagent to the imidazole slurry via a dropping funnel or pump over 2-3 hours.

  • CRITICAL: Maintain the internal reaction temperature between 0-10 °C throughout the addition. The reaction is highly exothermic. A runaway reaction can occur if the addition is too fast or cooling is insufficient.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

D. Reaction Monitoring

  • Monitor the reaction progress by taking small, quenched aliquots and analyzing via TLC (e.g., 10% MeOH in DCM) or HPLC until imidazole is consumed.

E. Work-up and Product Isolation

  • Once the reaction is complete, cool the mixture back down to 10-15 °C .

  • Slowly and carefully add 4.0 L of heptane to the reaction mixture over 30 minutes. This will act as an anti-solvent to precipitate the product.

  • Stir the resulting slurry at 10-15 °C for 1 hour.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake sequentially with:

    • Toluene/Heptane (1:1 mixture, 2 x 1 L) to remove soluble impurities.

    • Cold Heptane (2 x 1 L) to remove residual toluene.

  • CAUTION: The crude product may contain residual acids. Handle with appropriate PPE.

  • Dry the solid product under vacuum at 30-35 °C until a constant weight is achieved. The product is a low-melting solid (mp 53-55 °C) and is sensitive to moisture.[4]

Experimental_Workflow cluster_setup Preparation cluster_reagent Reagent Prep (Separate Vessel) cluster_reaction Reaction cluster_workup Isolation Setup 1. Assemble & Purge 20 L Reactor Charge_IM 2. Charge Imidazole & Toluene Setup->Charge_IM Cool_IM 3. Cool Slurry to 0-5 °C Charge_IM->Cool_IM Add_Reagent 7. Add Mixed Anhydride to Imidazole Slurry (Keep T < 10 °C) Cool_IM->Add_Reagent Charge_FA 4. Charge Formic Acid & Cool to 0-5 °C Add_AA 5. Add Acetic Anhydride (Keep T < 10 °C) Charge_FA->Add_AA Stir_MA 6. Stir 30 min at 0-5 °C Add_AA->Stir_MA Stir_MA->Add_Reagent Warm_Stir 8. Warm to RT & Stir 2-4h Add_Reagent->Warm_Stir Monitor 9. Monitor via TLC/HPLC Warm_Stir->Monitor Cool_Rxn 10. Cool to 10-15 °C Monitor->Cool_Rxn Add_Heptane 11. Add Heptane (Anti-solvent) Cool_Rxn->Add_Heptane Filter 12. Filter Solid Add_Heptane->Filter Wash 13. Wash Cake Filter->Wash Dry 14. Dry Under Vacuum (30-35 °C) Wash->Dry

Figure 2: Step-by-step experimental workflow for large-scale synthesis.

Safety, Handling, and Stability

  • Hazard Identification: All reagents are corrosive and/or flammable. Acetic anhydride is a lachrymator. The reaction is highly exothermic. A thorough risk assessment must be conducted before commencing.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[4][5]

  • Engineering Controls: The entire procedure must be conducted in a walk-in fume hood or a well-maintained, closed-system reactor to handle vapors and potential off-gassing.[6][7]

  • Product Stability and Storage: 1H-Imidazole-1-carboxaldehyde is sensitive to moisture and will hydrolyze back to imidazole and formic acid. Store the final product in a tightly sealed container under a nitrogen or argon atmosphere in a cool, dry place.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Moisture in reagents/system.1. Extend reaction time at RT; confirm completion by HPLC. 2. Ensure slurry is well-cooled before filtration to maximize precipitation. 3. Use anhydrous solvents and purge system thoroughly with nitrogen.
Product is Oily or Dark 1. Insufficient temperature control during additions. 2. Inadequate washing.1. Improve cooling efficiency and slow down addition rates. 2. Ensure filter cake washes are performed diligently to remove colored impurities and residual acids.
Reaction "Stalls" 1. Poor quality or insufficient formylating agent. 2. Imidazole quality is low.1. Use fresh, high-purity formic acid and acetic anhydride. 2. Verify the purity of the starting imidazole.

References

  • PubChem. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955. [Link]

  • Capot Chemical. MSDS of 1H-imidazole-4-carbaldehyde. (2015-07-28). [Link]

  • ResearchGate. Scheme 1: Scope of the formylation reaction using imidazole. Reaction.... [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives. [Link]

  • ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction | Request PDF. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles. [Link]

  • ChemBK. N-ForMyliMidazole. [Link]

  • PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles. (2020-05-18). [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • LookChem. Cas 3034-50-2,1H-Imidazole-4-carbaldehyde. [Link]

  • Synthesis of New Formyl Halo N-methylimidazole Derivatives. [Link]

  • ChemBK. 1H-Imidazole-5-carboxaldehyde. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022-01-10). [Link]

Sources

Method

Application Notes and Protocols: 1H-Imidazole-1-carboxaldehyde in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology. Among the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology. Among the various post-translational and synthetic modifications, N-formylation of the peptide N-terminus or lysine side chains holds significant biological relevance and offers a valuable tool for modulating peptide properties. This guide provides an in-depth technical overview of 1H-imidazole-1-carboxaldehyde, also known as N-formylimidazole, a reactive and selective reagent for peptide formylation. We will explore its mechanistic underpinnings, practical applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

The Significance of N-Formylation in Peptides

N-formylation is not merely a synthetic curiosity; it is a critical modification found in nature and exploited in pharmacology. In prokaryotes, protein synthesis is initiated with N-formylmethionine (fMet), and the resulting N-formylated peptides are potent chemoattractants for phagocytic leukocytes, playing a crucial role in the innate immune response to bacterial infections.[1][2] Furthermore, the formylation of lysine residues in nuclear proteins like histones is an important post-translational modification that can influence chromatin structure and gene expression, adding another layer to the epigenetic code.[2]

From a drug development perspective, N-formylation can:

  • Enhance Biological Activity: Mimic natural bacterial peptides to act as agonists for formyl peptide receptors (FPRs), which are involved in inflammatory responses.

  • Improve Pharmacokinetic Properties: Modify the charge and polarity of a peptide, potentially increasing its stability against enzymatic degradation and altering its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Serve as a Stable Protecting Group: The formyl group is stable under the acidic conditions typically used for peptide cleavage from solid supports in Boc and some Fmoc-based strategies.[1]

1H-Imidazole-1-carboxaldehyde: A Reagent for Controlled Formylation

1H-imidazole-1-carboxaldehyde is a heterocyclic compound that serves as an efficient formyl group donor. It is a member of the activated acyl imidazole family, known for their utility as mild and selective acylating agents in organic synthesis.[3]

Key Advantages:

  • Mild Reaction Conditions: Formylation with 1H-imidazole-1-carboxaldehyde can be performed under neutral or mildly basic conditions at room temperature, preserving the integrity of sensitive amino acid residues.

  • High Selectivity: It selectively reacts with primary and secondary amines, such as the N-terminal α-amino group and the ε-amino group of lysine.

  • Favorable Byproducts: The main byproduct of the reaction is imidazole, a water-soluble and relatively non-reactive compound that is easily washed away during the SPPS workflow.

  • Compatibility with SPPS: The reagent is well-suited for on-resin modifications of fully protected peptides.[1]

Synthesis of 1H-Imidazole-1-carboxaldehyde

While commercially available, 1H-imidazole-1-carboxaldehyde can also be synthesized in the laboratory. A common method involves the reaction of imidazole with a suitable formylating agent. Although a specific, detailed protocol for its synthesis from readily available starting materials is not extensively documented in readily accessible literature, a plausible route involves the reaction of imidazole with a mixed anhydride of formic acid, or another activated formyl donor, under anhydrous conditions. The synthesis must be carefully controlled to prevent side reactions and ensure the purity of the final product.

Mechanism of Formylation

The formylation of a primary amine (such as the N-terminus of a peptide) by 1H-imidazole-1-carboxaldehyde proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the formyl group. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the imidazole ring acting as an excellent leaving group due to its aromatic stability and the ability of the N-1 nitrogen to stabilize the resulting negative charge. The final products are the N-formylated peptide and imidazole.

Caption: Mechanism of N-formylation using 1H-imidazole-1-carboxaldehyde.

Experimental Protocols

The following protocols provide a general framework for the on-resin N-formylation of peptides using 1H-imidazole-1-carboxaldehyde. Optimization may be required depending on the specific peptide sequence and the solid support used.

General On-Resin N-Formylation Workflow

Experimental Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Formylation N-Formylation cluster_Final Cleavage and Purification start Start with Peptide-Resin (Fmoc-protected N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 reaction Add Solution to Resin and React (e.g., 2-4 h at RT) wash1->reaction reagent_prep Prepare Formylating Solution (1H-imidazole-1-carboxaldehyde in DMF) reagent_prep->reaction wash2 Wash Resin Thoroughly (DMF, DCM) reaction->wash2 cleavage Cleavage from Resin & Side-Chain Deprotection wash2->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification analysis Characterization (e.g., MS, NMR) purification->analysis

Caption: Workflow for on-resin N-formylation of peptides.

Detailed Protocol for N-Terminal Formylation

This protocol is representative and based on standard solid-phase peptide synthesis techniques, adapted for the use of 1H-imidazole-1-carboxaldehyde.

1. Peptide Synthesis and N-Terminal Deprotection:

  • Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin for C-terminal amides) using standard Fmoc/tBu chemistry.

  • After the final amino acid coupling, perform the N-terminal Fmoc deprotection using 20% piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes.

  • Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and finally DMF (3x) to remove residual piperidine.

2. On-Resin Formylation:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a solution of 1H-imidazole-1-carboxaldehyde (5-10 equivalents relative to the resin loading) in DMF.

  • Add the formylating solution to the swollen resin.

  • Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test (the resin beads should remain colorless, indicating the absence of free primary amines).

3. Washing:

  • After the reaction is complete, drain the formylating solution.

  • Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagent and the imidazole byproduct.

  • Dry the resin under vacuum.

4. Cleavage and Deprotection:

  • Cleave the N-formylated peptide from the resin and simultaneously remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

5. Purification and Analysis:

  • Purify the crude N-formylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

ParameterRecommended ConditionNotes
Reagent 1H-imidazole-1-carboxaldehyde---
Equivalents 5-10 eq.May need optimization.
Solvent N,N-Dimethylformamide (DMF)Ensure anhydrous grade.
Temperature Room Temperature---
Reaction Time 2-4 hoursMonitor with Kaiser test.
Monitoring Kaiser TestA negative test indicates completion.
Formylation of Lysine Side Chains

The ε-amino group of a lysine residue can be formylated using a similar protocol. This requires an orthogonal protection strategy where the N-terminal α-amino group is protected (e.g., with Boc or Cbz) while the lysine side chain is deprotected for subsequent formylation.

Comparative Perspective and Trustworthiness

While several methods exist for peptide N-formylation, 1H-imidazole-1-carboxaldehyde offers a compelling alternative to more traditional reagents.

  • vs. Formic Acid/DCC: The use of N,N'-dicyclohexylcarbodiimide (DCC) with formic acid is effective but generates N,N'-dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove, especially in solution-phase synthesis.[1] The on-resin application of 1H-imidazole-1-carboxaldehyde avoids this complication.

  • vs. Acetic Formic Anhydride: Acetic formic anhydride, often generated in situ from acetic anhydride and formic acid, is a potent formylating agent.[4] However, it can be less selective and may lead to acetylation as a side reaction if not carefully controlled. 1H-imidazole-1-carboxaldehyde provides a "pre-activated" and more controlled source of the formyl group.

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at key stages. The Kaiser test provides a reliable in-process control for the formylation step, while final analysis by HPLC and MS confirms the success of the overall procedure.

Conclusion

1H-imidazole-1-carboxaldehyde is a valuable and efficient reagent for the N-formylation of peptides in a solid-phase synthesis context. Its mild reactivity, high selectivity, and compatibility with standard SPPS workflows make it an attractive choice for researchers in peptide chemistry and drug development. The ability to introduce the biologically significant formyl group in a controlled manner opens up avenues for the synthesis of novel peptide-based therapeutics and research tools.

References

  • Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. ChemBioChem, 24(22), e202300571. [Link]

  • Thomas, F. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews. [Link]

  • Kokollari, A., et al. (2023). Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. ResearchGate. [Link]

  • Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]

  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

  • Geist, J., et al. (2019). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Methods and Protocols, 2(3), 63. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Stazi, G., et al. (2021). From amines to (form)amides: a simple and successful mechanochemical approach. ResearchGate. [Link]

  • Sharma, S., et al. (2015). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 7(1), 169-183. [Link]

  • Jiang, T., et al. (2007). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 35(16), 5447–5456. [Link]

  • Rout, S. K., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition, e202319323. [Link]

  • Krall, N., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Zhang, Q., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]

  • Chem-Impex International. (n.d.). N-Formylimidazole. [Link]

  • Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Group Meeting. [Link]

  • Galloway, M. M., et al. (2011). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. Atmospheric Chemistry and Physics, 11, 4987-5000. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1236. [Link]

  • Tanaka, H., et al. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18, 5146-5152. [Link]

  • Basith, S., et al. (2018). Prediction of lysine formylation sites using the composition of k-spaced amino acid pairs via Chou's 5-steps rule and general pseudo components. Genomics, 110(5), 316-325. [Link]

  • van der Wijk, N. J., et al. (2021). Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases and acetyltransferases. Organic & Biomolecular Chemistry, 19(46), 10134-10141. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1H-imidazole-1-carboxaldehyde

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-imidazole-1-carboxaldehyde. Recognizing the challenges associated wit...

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-imidazole-1-carboxaldehyde. Recognizing the challenges associated with achieving high yields and purity, this guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to empower you to overcome common experimental hurdles.

Troubleshooting Guide: A-to-Z Problem Solving

This section is structured to directly address the most common issues encountered during the synthesis of 1H-imidazole-1-carboxaldehyde. Each question is designed to help you diagnose and resolve specific experimental challenges.

Issue 1: Low or Non-Existent Product Yield

Q1: My reaction yield is consistently low. What are the most probable causes?

A1: Persistently low yields in the N-formylation of imidazole typically stem from three primary areas: suboptimal reactivity of the formylating agent, incomplete reaction due to unfavorable conditions, or product degradation during workup.

  • Reagent Inactivity: The formylating agent is the cornerstone of the reaction. The Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, is highly effective.[1][2] If you are using other methods, such as formic acid alone, the electrophilicity may be insufficient for efficient N-formylation of the relatively electron-rich imidazole ring.[3]

  • Moisture Contamination: Imidazole is hygroscopic, and the Vilsmeier reagent is highly sensitive to water. Any moisture in the starting materials or solvent will quench the active reagent, drastically reducing the yield. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity reagents.

  • Suboptimal Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires careful temperature management (typically 0 °C). Subsequent reaction with imidazole should also be controlled, as excessive heat can lead to side reactions and decomposition.

Q2: I suspect my formylating agent is the issue. Which agents are recommended for this specific synthesis?

A2: The choice of formylating agent is critical. While several exist, their efficacy for N-formylation of imidazole varies significantly. A comparison is provided in Table 1. For achieving high yields of 1H-imidazole-1-carboxaldehyde, the Vilsmeier-Haack reaction is the most authoritative and reliable method.[4] This is because the in situ generated Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is a potent electrophile perfectly suited for attacking the nucleophilic nitrogen of imidazole.

Issue 2: Purity and Side Product Formation

Q3: My post-reaction analysis (NMR, LC-MS) shows multiple unexpected peaks. What are these impurities?

A3: Impurity profiles often point to specific flaws in the reaction setup. Common side products include:

  • Unreacted Imidazole: This indicates an incomplete reaction. The cause could be insufficient formylating agent, a reaction time that is too short, or temperatures that are too low.

  • C-formylated Isomers: While N-formylation is kinetically favored, prolonged reaction times or excessive temperatures can lead to electrophilic substitution on the imidazole ring itself, yielding imidazole-2-carboxaldehyde or imidazole-4(5)-carboxaldehyde.[5][6]

  • Products of Ring Opening/Decomposition: Imidazole itself is stable, but the target molecule, 1H-imidazole-1-carboxaldehyde, can be sensitive to harsh acidic or basic conditions during workup, leading to hydrolysis of the formyl group.

Q4: How can I suppress the formation of these side products?

A4: Minimizing impurities requires precise control over the reaction stoichiometry and conditions.

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the formylating agent to drive the reaction to completion, but avoid a large excess which can promote side reactions.

  • Strict Temperature Management: Maintain the recommended temperature profile meticulously. The Vilsmeier reagent should be pre-formed at 0 °C before the slow, dropwise addition of imidazole, also at 0 °C. Allowing the reaction to warm to room temperature should be done gradually.

  • Optimized Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of thermodynamically favored, but undesired, C-formylated products.

Issue 3: Product Isolation, Purification, and Stability

Q5: I'm struggling with the aqueous workup. My product seems to be lost or decomposes.

A5: 1H-imidazole-1-carboxaldehyde is moderately polar and has some water solubility. Furthermore, the formyl group is susceptible to hydrolysis. The workup must be performed swiftly and under controlled pH. A carefully planned extraction procedure is key. After quenching the reaction with ice-cold saturated sodium bicarbonate solution to neutralize acid and destroy excess reagent, immediate extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is crucial. Multiple extractions will be necessary to recover the product efficiently.

Q6: My purified product degrades upon storage. What are the correct storage conditions?

A6: The compound is known to be sensitive to moisture and air.[7] Hydrolysis can cleave the formyl group, reverting it to imidazole. For long-term stability, store the purified solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[8] Ensure the container is sealed tightly to prevent moisture ingress.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism of the Vilsmeier-Haack formylation of imidazole?

The reaction proceeds via a well-established mechanism. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. The nucleophilic N-1 of imidazole then attacks the electrophilic carbon of this reagent. A subsequent elimination and hydrolysis step during aqueous workup yields the final 1H-imidazole-1-carboxaldehyde.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 N-Formylation cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ Intermediate2 Tetrahedral Intermediate Imidazole Imidazole Imidazole->Intermediate2 + Vilsmeier Reagent Intermediate3 Iminium Salt Intermediate Intermediate2->Intermediate3 - Cl⁻ Product 1H-imidazole-1-carboxaldehyde Intermediate3->Product + H₂O (workup) - (CH₃)₂NH₂⁺

FAQ 2: Are there significant safety concerns with this synthesis?

Yes. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). The reaction quench is exothermic and releases gas; therefore, it should be done slowly and carefully in an ice bath.

Data Presentation & Protocols

Table 1: Comparison of Common Formylating Agents
Formylating Agent SystemReagent(s)Typical ConditionsAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃ (or (COCl)₂)0 °C to RT, AnhydrousHigh reactivity, good yieldsHarsh reagents, moisture sensitive
Formic Acid/Acetic Anhydride HCOOH, Ac₂O0 °C to 50 °CMilder than VilsmeierCan lead to acetylation, lower yields
Formic Acid HCOOHRefluxInexpensive, simpleLow reactivity, requires high temp
N,N-Dimethylformamide Dimethyl Acetal DMF-DMA80-100 °CMilder conditionsCan be sluggish, moderate yields
Optimized Protocol: High-Yield Synthesis via Vilsmeier-Haack Formylation

This protocol is designed for a ~10 mmol scale and has been optimized for high yield and purity.

Workflow A 1. Reagent Prep (Anhydrous DMF) B 2. Vilsmeier Reagent Formation (Add POCl₃ to DMF at 0 °C) A->B C 3. Nucleophilic Attack (Add Imidazole solution at 0 °C) B->C D 4. Reaction (Warm to RT, stir 2-4h) C->D E 5. Quenching (Pour onto ice/sat. NaHCO₃) D->E F 6. Extraction (3x with Ethyl Acetate) E->F G 7. Purification (Dry, concentrate, column chromatography) F->G H 8. Characterization (NMR, MS) G->H

Materials & Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Imidazole (0.68 g, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (1.0 mL, 11 mmol, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Setup: Assemble the dry three-neck flask with a stirrer, dropping funnel, and a nitrogen/argon inlet. Place the flask in an ice-water bath.

  • Vilsmeier Reagent Formation: Add anhydrous DMF (10 mL) to the flask. To the dropping funnel, add POCl₃ (1.0 mL, 11 mmol). Add the POCl₃ dropwise to the stirred DMF over 15 minutes, ensuring the internal temperature remains below 5 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.

  • Imidazole Addition: In a separate beaker, dissolve imidazole (0.68 g, 10 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the cold Vilsmeier reagent over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Workup - Quenching: Prepare a beaker with 100 mL of crushed ice and 50 mL of saturated NaHCO₃ solution. Slowly and carefully pour the reaction mixture into this beaker with vigorous stirring. Caution: Gas evolution and exothermic.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%). The product is typically a light yellow solid or oil.[9]

References

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). Convenient and Improved One Pot Synthesis of Imidazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Boldron, C., et al. (2019). From amines to (form)amides: a simple and successful mechanochemical approach. ResearchGate. Retrieved from [Link]

  • Neshat, A. (2023). Phosphite-Imidazole Catalyzed N-Formylation and N-Acylation of Amines. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gundu, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Retrieved from [Link]

  • Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614.
  • Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Chemsrc. (n.d.). 1H-Imidazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2020). Scheme of the synthesis of imidazole 1 using glyoxal 2 and formaldehyde 3 in ammonia. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Phosphite–imidazole catalyzed N-formylation and N-acylation of amines. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from [Link]

  • ResearchGate. (2008). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde. Retrieved from [Link]

  • Anderson, K. W., et al. (2009). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • ResearchGate. (2015). Main reaction pathways for the formation of 1H-imidazole derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1H-imidazole-1-carboxaldehyde

Welcome to the technical support guide for the purification of 1H-imidazole-1-carboxaldehyde (N-formylimidazole). This document is designed for researchers, chemists, and drug development professionals who handle this ve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1H-imidazole-1-carboxaldehyde (N-formylimidazole). This document is designed for researchers, chemists, and drug development professionals who handle this versatile but sensitive synthetic intermediate. We will address common challenges, provide in-depth troubleshooting, and offer step-by-step protocols grounded in established chemical principles.

The primary challenge in purifying 1H-imidazole-1-carboxaldehyde stems from its high reactivity and instability. The N-formyl group is highly susceptible to hydrolysis, readily cleaving to regenerate imidazole, particularly in the presence of moisture or acid. Furthermore, like many aldehydes, it is prone to oxidation and can be sensitive to air and light.[1] This guide provides strategies to mitigate these issues and achieve high purity.

Section 1: Critical Pre-Purification Checklist & Compound Stability

Before attempting any purification, it is crucial to understand the inherent instability of the target compound. Proactive measures during handling and storage are paramount to preventing degradation.

Q1: My crude 1H-imidazole-1-carboxaldehyde has a yellow or brownish tint and a pungent odor. Is this normal?

A1: While pure 1H-imidazole-1-carboxaldehyde is often described as a light yellow or colorless liquid or a low-melting solid (m.p. 53-55 °C), a darker color and a strong amine-like odor often indicate decomposition.[2] The most common degradation pathway is hydrolysis back to imidazole. The presence of unreacted starting materials or byproducts from its synthesis can also contribute to discoloration.

Q2: What are the ideal storage conditions for 1H-imidazole-1-carboxaldehyde to maximize its shelf-life?

A2: Due to its sensitivity, proper storage is non-negotiable.

  • Atmosphere: Handle and store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contact.

  • Temperature: Store in a tightly sealed container in a refrigerator or freezer (-20°C is recommended for long-term storage).[3]

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[1]

  • Moisture: Ensure the container is tightly closed and stored in a dry environment.[3]

Q3: What are the primary degradation pathways I should be aware of?

A3: There are two main degradation pathways that can complicate purification and analysis:

  • Hydrolysis: The acyl-nitrogen bond is weak and readily cleaved by water, especially under acidic or basic conditions, to yield imidazole and formic acid.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid group, forming 1H-imidazole-1-carboxylic acid, especially upon exposure to air.

G main 1H-imidazole-1-carboxaldehyde hydrolysis Imidazole + Formic Acid main->hydrolysis Hydrolysis (H₂O, acid/base) oxidation 1H-imidazole-1-carboxylic acid main->oxidation Oxidation (Air, O₂)

Caption: Primary degradation pathways for 1H-imidazole-1-carboxaldehyde.

Section 2: Troubleshooting Guide for Common Purification Techniques

The choice of purification method is critical and depends on the scale of the reaction and the nature of the impurities.

Column Chromatography

Column chromatography is a powerful tool, but it can be destructive for this compound if not performed correctly. The acidic nature of standard silica gel is the most common cause of failure.[4]

Frequently Asked Questions (Chromatography)

Q4: I ran a column on standard silica gel and my yield was extremely low. Where did my product go?

A4: The most likely culprit is on-column degradation. The acidic silanol groups (Si-OH) on the surface of standard silica gel can catalyze the hydrolysis of the N-formyl bond, cleaving your product into imidazole. Imidazole is highly polar and will either remain at the baseline (Rf=0) or elute very slowly, often smearing across many fractions, leading to poor recovery of the desired product.[4]

Q5: My TLC plate shows a long streak originating from the baseline, even in polar solvent systems. What does this mean?

A5: Streaking or tailing bands on a TLC plate are classic indicators of compound degradation on the stationary phase.[4] As the spot moves up the plate, the compound continuously decomposes, leaving a trail of the highly polar degradation product (imidazole) behind it. This is a strong signal that standard silica gel is not suitable for your compound.

Q6: How can I prevent my compound from degrading during column chromatography?

A6: The key is to neutralize the acidic stationary phase.

  • Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen mobile phase and add 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base.[4] The triethylamine will neutralize the acidic sites on the silica, dramatically reducing on-column hydrolysis.

  • Alternative Stationary Phase: Consider using neutral alumina. Alumina is generally less acidic than silica and can be a good alternative for acid-sensitive compounds.[4]

Caption: Troubleshooting workflow for column chromatography purification.

Detailed Protocol: Deactivated Silica Gel Flash Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the product spot.

  • Column Packing:

    • In a beaker, add the required amount of silica gel.

    • Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v).

    • Add the triethylamine-containing eluent to the silica gel to create a slurry.

    • Pour the slurry into your column and use pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Collection:

    • Run the column using the triethylamine-containing eluent.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions.

  • Work-up: Evaporate the solvent under reduced pressure. Crucially, co-evaporate the residue with a solvent like toluene or dichloromethane several times to remove residual triethylamine, which can be difficult to remove under high vacuum alone.

Recrystallization

Recrystallization can be an effective method for purifying 1H-imidazole-1-carboxaldehyde if a suitable solvent is found and the compound is crystalline.

Frequently Asked Questions (Recrystallization)

Q7: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A7: Oiling out occurs when the solute is insoluble in the cold solvent but melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the solute's melting point. To resolve this:

  • Add more solvent to fully dissolve the oil at the boiling point.

  • Try a solvent with a lower boiling point.

  • Use a solvent pair system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.

Q8: What solvents are good starting points for recrystallization?

A8: The choice of solvent is highly dependent on the impurities present. A solvent polarity screen is recommended.

Solvent SystemPolarityComments
Diethyl Ether / HexaneLowGood for removing non-polar impurities. The low boiling point of ether helps prevent oiling out.
Dichloromethane / HexaneMediumCan be effective if the compound is sufficiently soluble in dichloromethane.
Ethyl Acetate / HexaneMediumA very common and effective mixture for a wide range of compounds.
TolueneLowCan be effective, but its high boiling point may increase the risk of oiling out or thermal degradation.

Note: Avoid protic solvents like methanol or ethanol unless the compound is exceptionally stable, as they can promote hydrolysis.

Section 3: General FAQs

Q9: What are the most common impurities to expect in my crude product?

A9: The impurity profile depends on the synthetic route, but common contaminants include:

  • Imidazole: From hydrolysis of the product during the reaction, work-up, or storage.

  • Unreacted Starting Materials: For example, unreacted imidazole if it was used in excess.

  • Synthesis Byproducts: Specific to the formylation method used (e.g., byproducts from Vilsmeier-Haack or other formylating agents).[5]

Q10: How do I definitively confirm the purity and identity of my final product?

A10: A combination of analytical techniques is recommended:

  • ¹H NMR: This is the most powerful tool. Look for the characteristic aldehyde proton singlet (typically >9 ppm) and the distinct imidazole ring protons. The absence of a broad N-H proton signal from imidazole is a key indicator of purity.

  • GC-MS: Can confirm the molecular weight (96.09 g/mol ) and provide an indication of purity, provided the compound does not decompose in the injector.[2]

  • TLC: A single, well-defined spot in multiple solvent systems suggests high purity.

References

  • Chemsrc. (2025). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1H-Imidazole-1-carboxaldehyde

Welcome to the technical support guide for the synthesis of 1H-imidazole-1-carboxaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-imidazole-1-carboxaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer proven protocols for this essential synthetic transformation. As a highly reactive and valuable intermediate, the formylation of imidazole requires careful control to prevent common side reactions that can impede success.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This guide addresses the most common issues encountered during the synthesis of 1H-imidazole-1-carboxaldehyde, providing a logical framework for diagnosing and resolving experimental setbacks.

Issue 1: Low or No Yield of 1H-Imidazole-1-carboxaldehyde

Q: My reaction has resulted in a very low yield, or I've only recovered my starting imidazole. What are the likely causes?

A: This is the most prevalent issue and typically points to one of three root causes: incomplete reaction, product decomposition, or competing side reactions.

  • Probable Cause A: Incomplete Formylation

    • Technical Explanation: The N-formylation of imidazole is a nucleophilic substitution reaction where the nitrogen of the imidazole ring attacks a formylating agent. The efficiency of this process depends heavily on the electrophilicity of the formylating agent and the reaction conditions. Insufficiently reactive agents or suboptimal conditions will result in a sluggish or stalled reaction.

    • Recommended Solutions:

      • Re-evaluate Your Formylating Agent: The choice of reagent is critical. For a simple N-formylation, highly aggressive reagents like those used in Vilsmeier-Haack reactions (e.g., POCl₃/DMF) can lead to unwanted side products.[1] A comparison of common agents is provided in Table 1. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is often a reliable choice.

      • Optimize Reaction Temperature: Many formylation reactions require initial cooling to control the exothermic addition of reagents, followed by warming to room temperature or gentle heating to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

      • Ensure Proper Stoichiometry: An excess of the formylating agent is often used to ensure complete conversion of the imidazole. However, a large excess can sometimes promote side reactions. A molar ratio of 1.1 to 1.5 equivalents of the formylating agent to imidazole is a good starting point.

  • Probable Cause B: Product Decomposition (Hydrolysis)

    • Technical Explanation: 1H-imidazole-1-carboxaldehyde is an N-acylimidazole, which makes it a highly reactive acylating agent. The carbon-nitrogen bond of the carboxaldehyde is susceptible to nucleophilic attack, particularly by water.[2][3] Exposure to atmospheric moisture or water during the workup can rapidly hydrolyze the product back to imidazole and formic acid. The presence of imidazole in batches of related reagents like N,N'-Carbonyldiimidazole (CDI) is a known issue due to this moisture sensitivity.[4]

    • Recommended Solutions:

      • Maintain Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Anhydrous Workup: Quench the reaction carefully with anhydrous reagents if possible. During extraction, use brines to remove bulk water and dry the organic layers thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

      • Minimize Exposure to Heat: The product can also be thermally labile.[5][6] Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature.

Issue 2: Presence of Multiple Unexpected Products in the Final Mixture

Q: My post-reaction analysis (NMR, LC-MS) shows several spots or peaks in addition to my starting material and desired product. What are these impurities?

A: The formation of multiple byproducts often indicates that reaction conditions are too harsh or that a less selective formylating agent was used, leading to undesired reactivity on the imidazole ring itself.

  • Probable Cause A: C-Formylation or Rearrangement

    • Technical Explanation: While N-formylation is kinetically favored, thermodynamic products can form under certain conditions. Stronger formylating systems, such as the Vilsmeier reagent (generated from DMF and an acid chloride like POCl₃ or oxalyl chloride), are designed for C-formylation of electron-rich aromatic systems.[1] It is also possible for the N-formyl group to rearrange to the C-2 or C-4/5 positions, especially upon heating or in the presence of Lewis acids.[7]

    • Recommended Solutions:

      • Use Milder Formylating Agents: Switch to a reagent system less prone to aromatic substitution. Formic acid/acetic anhydride or ethyl formate are generally milder options for N-formylation.

      • Control Reaction Temperature: Avoid high temperatures, which can provide the activation energy needed for rearrangement or C-formylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Probable Cause B: Formation of Oligomeric Byproducts

    • Technical Explanation: As a potent acylating agent, the 1H-imidazole-1-carboxaldehyde product can potentially react with unreacted imidazole starting material, leading to the formation of more complex structures, although this is less common than hydrolysis.

    • Recommended Solutions:

      • Controlled Reagent Addition: Add the imidazole slowly to a solution of the formylating agent. This maintains a low concentration of free imidazole, minimizing its ability to react with the product.

      • Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC) to prevent the product from participating in subsequent side reactions.

Data Summary & Visualization

Table 1: Comparison of Common Formylating Agents for Imidazole
Formylating Agent/SystemTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Formic Acid / Acetic Anhydride 0°C to RT, neat or in a solvent like THFReadily available, inexpensive, generally high-yielding for N-formylation.[8]Exothermic reaction requires careful control; potential for acetylation if conditions are not optimized.
N,N-Dimethylformamide (DMF) Requires an activating agent (e.g., POCl₃, SOCl₂)Vilsmeier-Haack conditions are potent.Primarily used for C-formylation; high risk of side reactions and formation of colored impurities.[1]
Ethyl Formate Reflux in excess ethyl formateMild conditions.Slow reaction times, often requires prolonged heating, may result in incomplete conversion.
1,1'-Carbonyldiimidazole (CDI) + Formic Acid RT in anhydrous solvent (e.g., THF, CH₂Cl₂)Forms a highly reactive mixed anhydride in situ.CDI is extremely moisture-sensitive and can contain imidazole as an impurity from hydrolysis.[4]
Diagram 1: Key Reaction Pathways

This diagram illustrates the desired synthetic route to 1H-imidazole-1-carboxaldehyde versus the most common decomposition side reaction, hydrolysis.

G Imidazole Imidazole Product 1H-Imidazole-1-carboxaldehyde (Desired Product) Imidazole->Product N-Formylation (Desired Reaction) FormylAgent Formylating Agent (e.g., Acetic Formic Anhydride) FormylAgent->Product Hydrolysis_Products Imidazole + Formic Acid (Decomposition) Product->Hydrolysis_Products Hydrolysis (Side Reaction) Water H₂O (Moisture) Water->Hydrolysis_Products G start Reaction Complete. Analyze Crude Product. low_yield Low Yield or Only Starting Material? start->low_yield multiple_spots Multiple Unidentified Spots on TLC/LCMS? low_yield->multiple_spots No check_moisture Was the reaction run under strictly anhydrous conditions? low_yield->check_moisture Yes harsh_cond Were high temperatures or a strong formylating agent (e.g., Vilsmeier) used? multiple_spots->harsh_cond Yes hydrolysis Probable Cause: Product Hydrolysis check_moisture->hydrolysis No incomplete_rxn Probable Cause: Incomplete Reaction check_moisture->incomplete_rxn Yes solution_hydrolysis Solution: Repeat with anhydrous setup & workup. hydrolysis->solution_hydrolysis solution_incomplete Solution: Increase reaction time/temp or use a more potent formylating agent. incomplete_rxn->solution_incomplete c_formylation Probable Cause: C-Formylation or Rearrangement harsh_cond->c_formylation Yes other_side_rxn Probable Cause: Other Side Reactions harsh_cond->other_side_rxn No solution_c_formylation Solution: Use milder conditions and reagents (see Table 1). c_formylation->solution_c_formylation solution_other Solution: Re-evaluate stoichiometry and reagent purity. other_side_rxn->solution_other

Sources

Optimization

Technical Support Center: A Guide to the Stability and Handling of 1H-Imidazole-1-carboxaldehyde

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1H-imidazole-1-carboxaldehyde (also known as N-formylimidazole). This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1H-imidazole-1-carboxaldehyde (also known as N-formylimidazole). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. As a reactive N-acylimidazole, its efficacy is directly tied to its purity and stability. This guide provides in-depth, field-proven insights into its decomposition pathways, offering practical troubleshooting advice and validated protocols to ensure the success and reproducibility of your experiments.

Part 1: The Core Issue: Understanding the Inherent Reactivity

1H-imidazole-1-carboxaldehyde belongs to a class of compounds known as azolides or N-acylimidazoles. These molecules are valuable in synthesis because the imidazole leaving group is readily displaced by nucleophiles, making them excellent acylating agents.[1] However, this inherent reactivity is also their primary liability. The key to successfully using this reagent is understanding and controlling its primary mode of decomposition: hydrolysis.

The central C-N bond of the N-acyl group is highly susceptible to nucleophilic attack, particularly from water. Even trace amounts of moisture in solvents, reagents, or the ambient atmosphere can lead to rapid degradation.

Primary Decomposition Pathway: Hydrolysis

The principal decomposition reaction is the hydrolysis of the N-formyl bond, which regenerates imidazole and formic acid. The formic acid may further decompose depending on the conditions.

G SM 1H-Imidazole-1-carboxaldehyde IM Imidazole SM->IM Hydrolysis H2O Water (H₂O) FA Formic Acid

Caption: Primary hydrolytic decomposition of 1H-imidazole-1-carboxaldehyde.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries our application scientists receive regarding the handling and stability of 1H-imidazole-1-carboxaldehyde.

Q1: How should I properly store 1H-imidazole-1-carboxaldehyde?

A1: Storage is critical. The compound should be stored under inert gas (argon or nitrogen) in a tightly sealed container, preferably in a desiccator to protect against ambient moisture. For long-term stability, refrigeration (2-8 °C) is recommended. Given its low melting point of 53-55 °C, avoid elevated temperatures at all times.[2]

Q2: What are the physical signs of decomposition?

A2: Pure 1H-imidazole-1-carboxaldehyde is typically a light yellow or colorless liquid or low-melting solid.[2] Decomposition often leads to the formation of imidazole, which is a white to off-white solid with a distinct amine-like odor. If your reagent appears as a wet or clumping solid, has a strong fishy/amine smell, or has darkened significantly, decomposition is likely.

Q3: Is this reagent compatible with protic solvents like methanol or ethanol?

A3: No. Using protic solvents is strongly discouraged unless they are part of the intended reaction mechanism (e.g., for formylation of an alcohol). Protic solvents contain hydroxyl groups that are nucleophilic and will readily attack the N-formyl group, leading to rapid decomposition of the reagent and formation of formate esters.

Q4: Can I handle this reagent on the open bench?

A4: Brief exposure for weighing may be acceptable in a low-humidity environment, but it is not ideal. For best results and to ensure reproducibility, all handling, including weighing, aliquoting, and addition to reaction mixtures, should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Part 3: Troubleshooting Guide for Experimental Failures

When a reaction involving 1H-imidazole-1-carboxaldehyde fails, the reagent's stability is a primary suspect. Use this guide to diagnose the issue.

Issue 1: My formylation reaction has a very low yield or did not proceed at all.

  • Possible Cause 1: Reagent Decomposition. The most probable cause is that the 1H-imidazole-1-carboxaldehyde was degraded before or during the reaction.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Before the reaction, run a quick quality check on your stock reagent. A simple ¹H NMR in an anhydrous deuterated solvent (like CDCl₃ or DMSO-d₆) is definitive. (See Protocol 1).

      • Check Your Solvents: Ensure all solvents used in the reaction were rigorously dried. Solvents from freshly opened sealed bottles or those passed through a solvent purification system are recommended.

      • Inert Atmosphere: Confirm that your reaction was set up under a strictly inert atmosphere to exclude moisture.

  • Possible Cause 2: Incompatible Reaction Conditions. The stability of N-acylimidazoles is pH-dependent. They are generally unstable under basic conditions.[3]

    • Troubleshooting Steps:

      • Review Basicity: If your reaction requires a base, consider its strength and nucleophilicity. A strong, nucleophilic base can directly attack the reagent. A non-nucleophilic, sterically hindered base is often a better choice.

      • Order of Addition: Add the 1H-imidazole-1-carboxaldehyde to your substrate before adding a basic reagent, if possible.

Issue 2: My post-reaction analysis (TLC, LC-MS) shows a prominent byproduct identified as imidazole.

  • Possible Cause: In-situ Hydrolysis. This is a clear indication that the reagent decomposed during the reaction.

    • Troubleshooting Steps:

      • Water Contamination: The source of water could be wet solvents, "wet" starting materials, or atmospheric leaks in your apparatus. Re-evaluate all potential sources of moisture.

      • Temperature Effects: While not the primary pathway, excessive heat can accelerate decomposition. Ensure your reaction temperature is appropriate and well-controlled. Hazardous decomposition at very high temperatures can generate carbon and nitrogen oxides.[4][5]

G Start Reaction Failure (Low Yield) CheckReagent Check Reagent Quality (See Protocol 1) Start->CheckReagent CheckSolvent Verify Solvent Anhydrous? CheckReagent->CheckSolvent Reagent OK ReagentBad Root Cause: Degraded Reagent CheckReagent->ReagentBad Reagent Bad CheckAtmosphere Inert Atmosphere Used? CheckSolvent->CheckAtmosphere Yes SolventWet Root Cause: Wet Solvent CheckSolvent->SolventWet No AtmosphereBad Root Cause: Moisture Ingress CheckAtmosphere->AtmosphereBad No Success Problem Resolved CheckAtmosphere->Success Yes

Caption: Troubleshooting workflow for reactions using 1H-imidazole-1-carboxaldehyde.

Part 4: Essential Experimental Protocols

Adherence to validated protocols is essential for reproducible results.

Protocol 1: Quality Assessment via ¹H NMR Spectroscopy

This protocol allows for a definitive check of reagent purity by comparing the signals of the starting material to its primary decomposition product, imidazole.

  • Preparation: Under an inert atmosphere, dissolve ~5-10 mg of 1H-imidazole-1-carboxaldehyde in ~0.6 mL of anhydrous DMSO-d₆. Note: DMSO-d₆ is hygroscopic; use a fresh ampoule or a properly stored sure-sealed bottle.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the acquired spectrum to the reference data in the table below. The presence of significant peaks corresponding to imidazole indicates decomposition. A pure sample should be free of these signals.

Protocol 2: Recommended Handling and Dispensing Procedure

This procedure minimizes atmospheric exposure.

  • Inert Environment: Place the sealed reagent bottle inside a glovebox or have it connected to a Schlenk line.

  • Temperature Equilibration: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

  • Dispensing: Using a clean, dry syringe or spatula, quickly transfer the required amount of reagent into a tared, oven-dried flask that is already under an inert atmosphere.

  • Sealing: Immediately and tightly reseal the main reagent bottle. Purge the headspace with inert gas before tightening the cap if possible. Store as recommended.

Part 5: Data Summary and Reference

Table 1: Solvent Compatibility and Storage
ParameterRecommendationRationale
Storage 2-8 °C, under Argon/N₂, in a desiccatorPrevents thermal and hydrolytic decomposition.
Reaction Solvents Anhydrous Aprotic (THF, DCM, Acetonitrile, Toluene)Lacks reactive protons that would cause decomposition.
Incompatible Solvents Protic Solvents (Water, Methanol, Ethanol), Wet SolventsReacts rapidly with hydroxyl groups, leading to hydrolysis.[3][6]
Incompatible Reagents Strong Nucleophiles, Strong Bases, Unprotected AminesThe reagent is an electrophile and will react with nucleophiles.
Table 2: Key Spectroscopic Data (¹H NMR in DMSO-d₆)
CompoundChemical Shift (ppm)MultiplicityAssignment
1H-Imidazole-1-carboxaldehyde ~9.5sAldehyde proton (-CHO)
~8.5sImidazole H2
~7.8tImidazole H5
~7.1tImidazole H4
Imidazole (Decomposition Product) ~7.7sImidazole H2
~7.1sImidazole H4, H5
~12.0br sN-H proton

References

  • AIP Publishing. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. [Link]

  • Li, et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO | Request PDF. [Link]

  • ResearchGate. (n.d.). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

  • ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles | Request PDF. [Link]

  • ACS Publications. (n.d.). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A. [Link]

  • PubMed. (n.d.). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. [Link]

  • NIH National Library of Medicine. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

  • PubMed Central. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof.
  • NIH National Library of Medicine. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... [Link]

  • Chemsrc. (n.d.). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. [Link]

  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. [Link]

  • PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]

  • NIH National Library of Medicine. (n.d.). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. [Link]

  • NIH National Library of Medicine. (n.d.). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 1H-Imidazole-4-carbaldehyde, 98%. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). [Link]

  • Pharmaffiliates. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

Sources

Troubleshooting

handling and safety precautions for 1H-imidazole-1-carboxaldehyde

Product Name: 1H-Imidazole-1-carboxaldehyde CAS Number: 3197-61-3 Molecular Formula: C₄H₄N₂O Molecular Weight: 96.09 g/mol This guide is designed for researchers, chemists, and drug development professionals. It provides...

Author: BenchChem Technical Support Team. Date: January 2026

Product Name: 1H-Imidazole-1-carboxaldehyde CAS Number: 3197-61-3 Molecular Formula: C₄H₄N₂O Molecular Weight: 96.09 g/mol

This guide is designed for researchers, chemists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting advice for experiments involving 1H-imidazole-1-carboxaldehyde. As a reactive aldehyde, this compound requires careful handling to ensure experimental success and user safety.

PART 1: Safety & Handling (FAQs)

This section addresses critical safety precautions, emergency procedures, and proper storage and disposal methods. The hazard information is synthesized from data sheets of structurally similar imidazole aldehydes, as a specific GHS classification for 1H-imidazole-1-carboxaldehyde (CAS 3197-61-3) is not consistently available. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][2]

Q1: What are the primary hazards of 1H-imidazole-1-carboxaldehyde?

Based on analogous compounds, 1H-imidazole-1-carboxaldehyde should be handled as a hazardous substance.[1][2] The primary anticipated hazards are:

  • Skin Irritation (Category 2): May cause redness, itching, and inflammation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Can cause significant redness, pain, and potential eye damage.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2]

Some related compounds are also noted as being sensitive to air and light, which can affect product purity and stability.[3]

Hazard Identification Summary
Hazard StatementGHS ClassificationPrecautionary Codes (Examples)
H315: Causes skin irritationSkin Irritation (Category 2)P264, P280, P302+P352, P332+P313
H319: Causes serious eye irritationSerious Eye Irritation (Category 2A)P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritationSTOT - Single Exposure (Category 3, Respiratory tract)P261, P271, P304+P340, P312

This data is based on closely related imidazole aldehyde compounds.[1][2]

Q2: What Personal Protective Equipment (PPE) is required for handling this compound?

To mitigate exposure risks, all work should be conducted inside a certified laboratory chemical fume hood.[3] The following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[1] Standard safety glasses are not sufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[2]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, consider an impervious apron or full-body suit.

  • Respiratory Protection: All handling of the solid or solutions should occur in a fume hood.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

Q3: What are the proper storage conditions for 1H-imidazole-1-carboxaldehyde?

Proper storage is crucial to maintain the compound's integrity and prevent degradation.

  • Container: Store in a tightly closed, properly labeled container.[1][2]

  • Atmosphere: For long-term stability, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) as related compounds can be air-sensitive.[4][5]

  • Temperature: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[2][3] Some suppliers recommend cold-chain transportation, implying refrigeration may be beneficial for long-term storage.[6]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

Q4: What should I do in case of accidental exposure?

Immediate action is critical to minimize harm.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q5: How do I handle a spill of 1H-imidazole-1-carboxaldehyde?

Follow a systematic procedure to ensure safety and prevent environmental contamination.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Assess & Equip: Wear the full PPE detailed in Q2. Do not proceed without adequate protection.

  • Containment: For a solid spill, carefully sweep up the material without creating dust.[2] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or diatomite).

  • Collection: Carefully scoop the swept solid or absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Disposal: Dispose of the sealed waste container, contaminated materials, and cleaning supplies through your institution's hazardous waste program.[1][2] Do not dispose of it down the drain.[1]

SpillResponse Start Spill Occurs Evacuate Evacuate Area Alert Others Start->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess IsMajor Major Spill? Assess->IsMajor CallEHS Call Emergency/ EHS IsMajor->CallEHS Yes GetPPE Don Appropriate PPE IsMajor->GetPPE No End Incident Reported CallEHS->End Contain Contain Spill (Absorbent/Sweep) GetPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via EHS Protocol Decontaminate->Dispose Dispose->End

Caption: Decision workflow for responding to a chemical spill.

PART 2: Experimental & Troubleshooting Guide (FAQs)

This section provides insights into common experimental challenges and offers logical, step-by-step solutions to overcome them.

Q6: My reaction yield is consistently low. What are the common causes?

Low yields in reactions involving imidazole aldehydes can stem from several factors. Systematically investigating these possibilities is key to optimization.

  • Cause 1: Reagent Purity & Stability: 1H-imidazole-1-carboxaldehyde, like other aldehydes, can be susceptible to oxidation or degradation, especially if improperly stored.[3]

    • Solution: Ensure the starting material is pure. If its age or storage history is questionable, consider purifying it via recrystallization or column chromatography before use. Always handle the reagent under an inert atmosphere for sensitive reactions.

  • Cause 2: Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Systematically adjust parameters like temperature, reaction time, and catalyst loading. Sometimes, a change in solvent to better solubilize all reactants can dramatically improve results.

  • Cause 3: Side Reactions: Imidazole aldehydes can participate in various side reactions. For instance, in the presence of water or alcohols, they can form gem-diols or hemiacetals, which may alter reactivity.[7] In basic conditions, Cannizzaro-type reactions are also possible.[7]

    • Solution: Ensure all solvents and reagents are rigorously dried if the reaction is moisture-sensitive. Running the reaction at lower temperatures can sometimes disfavor side reactions relative to the desired pathway.

Q7: I'm observing unexpected byproducts in my final product. How can I identify and eliminate them?

The formation of byproducts is a common challenge in organic synthesis.

  • Identification: Use analytical techniques like NMR, Mass Spectrometry (MS), and IR spectroscopy to characterize the impurities. The molecular weight from MS can provide immediate clues. For example, the addition of an oxygen atom might suggest oxidation of the aldehyde to a carboxylic acid.

  • Elimination Strategies:

    • Modify Reaction Conditions: If an oxidation byproduct is observed, degas your solvent and run the reaction under a strict inert atmosphere (N₂ or Ar).

    • Adjust Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent might lead to undesired secondary reactions.

    • Purification: Develop a robust purification protocol. This may involve experimenting with different solvent systems for column chromatography or trying alternative methods like recrystallization or distillation.

Q8: The product is difficult to isolate or purify. What techniques can I try?

Isolation issues often arise from the product's physical properties, such as high solubility in the workup solvent or being an oil instead of a solid.

  • Problem: Product is an oil.

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding the oil with a tiny crystal of pure product (if available) can also work. If these fail, try co-evaporation with a non-polar solvent like hexane or toluene to remove residual polar solvent, which may then allow the oil to solidify.

  • Problem: Product is too soluble in the extraction solvent.

    • Solution: If your product is polar, you may be losing it to the aqueous layer during workup. Try performing multiple extractions with smaller volumes of organic solvent. Alternatively, continuously extract the aqueous layer with an appropriate organic solvent. Saturating the aqueous layer with NaCl (brining out) can also decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Problem: Difficult separation by column chromatography.

    • Solution: If your product and a key impurity have very similar Rf values, try a different adsorbent (e.g., alumina instead of silica gel) or a completely different solvent system. Sometimes a gradient elution is necessary to achieve good separation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis Reagents Prepare & Purify Starting Materials Setup Assemble Glassware (Dry & Inert) Reagents->Setup Execute Execute Reaction (Control Temp, Time) Setup->Execute Monitor Monitor Progress (TLC / LC-MS) Execute->Monitor Monitor->Execute Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Crude Product (Column / Recrystallization) Dry->Purify Analyze Analyze Purity (NMR, MS, etc.) Purify->Analyze

Caption: A generalized workflow for organic synthesis experiments.

References
  • Capot Chemical. (2015, July 28). MSDS of 1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • Galloway, M. M., et al. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and... ResearchGate. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Retrieved from [Link]

  • Fioressi, S. E., et al. (2025, January 5). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Formylation Reactions

Welcome to the technical support center for N-formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during N-formylation experiments. As Senior Application Scientists, we have curated this information to ensure technical accuracy and provide field-proven insights to enhance the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during N-formylation reactions, offering potential causes and actionable solutions.

Issue 1: Low Yield of the N-Formylated Product

Question: My N-formylation reaction is resulting in a disappointingly low yield. What are the common culprits and how can I improve it?

Answer: Low yields in N-formylation can be attributed to several factors, ranging from substrate reactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective strategy.

Potential Causes and Solutions:

  • Substrate Reactivity: The electronic nature of the amine plays a crucial role. Aromatic amines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react more slowly, often leading to lower yields.[1] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) enhance nucleophilicity and generally result in higher yields and faster reactions.[1][2]

    • Solution: For less reactive amines, consider using a more potent formylating agent such as acetic formic anhydride (AFA) or employing a catalyst to enhance the reaction rate.[3] Increasing the reaction temperature or extending the reaction time may also be beneficial, but this should be done cautiously to avoid decomposition.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Ensure the reaction is allowed to run until the starting amine is fully consumed.

  • Moisture Sensitivity: Many formylating reagents, particularly acetic formic anhydride and reagents used in the Vilsmeier-Haack reaction, are highly sensitive to moisture.[1] Water can quench these reagents, leading to a significant drop in yield.[1]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry are critical parameters that can significantly impact the yield.

    • Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, adjusting the temperature, and varying the molar ratio of the formylating agent to the amine.[2] For instance, some reactions proceed efficiently at room temperature, while others may require heating to achieve a reasonable rate.[1][2] Solvent-free conditions have also been shown to be effective in certain cases.[2][3][5]

  • Reagent Quality: The purity of the formylating agent and other reagents is paramount. Decomposed reagents can lead to side reactions and lower yields.[1]

    • Solution: Use freshly opened or properly stored reagents. If decomposition is suspected, purify the reagent before use.

The following workflow can guide your troubleshooting process for low reaction yields:

LowYieldTroubleshooting start Low Reaction Yield check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion check_conditions Are the reaction conditions optimal? check_completion->check_conditions Yes incomplete Incomplete Reaction check_completion->incomplete No check_reagents Are the reagents and solvents pure and dry? check_conditions->check_reagents Yes suboptimal Suboptimal Conditions check_conditions->suboptimal No check_substrate Is the amine substrate deactivated? check_reagents->check_substrate Yes impure Impure/Wet Reagents check_reagents->impure No deactivated Deactivated Substrate check_substrate->deactivated Yes solution1 Increase reaction time or temperature. Consider a more reactive formylating agent or catalyst. incomplete->solution1 solution2 Optimize temperature, solvent, and stoichiometry. Consider solvent-free conditions. suboptimal->solution2 solution3 Use anhydrous solvents and fresh/purified reagents. Run under an inert atmosphere. impure->solution3 solution4 Use a more powerful formylating agent. Employ harsher reaction conditions (with caution). deactivated->solution4

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my N-formylation reaction. How can I improve the selectivity?

Answer: The formation of side products is a common challenge in N-formylation, often arising from the presence of other reactive functional groups in the substrate or from the reaction conditions themselves.

Common Side Reactions and Solutions:

  • O-Formylation: If your substrate contains a hydroxyl group (e.g., an alcohol or a phenol), competitive O-formylation can occur, leading to the formation of a formate ester.[3]

    • Solution: The choice of formylating agent and reaction conditions can significantly influence the chemoselectivity. Using a milder formylating agent or performing the reaction at a lower temperature can favor N-formylation over O-formylation.[1] Some methods have been reported to be highly selective for N-formylation even in the presence of unprotected hydroxyl groups.[3] Alternatively, protecting the hydroxyl group prior to N-formylation and then deprotecting it afterwards is a reliable strategy.

  • Di-formylation: For primary amines, di-formylation can sometimes occur, especially with highly reactive formylating agents or under forcing conditions.

    • Solution: Carefully controlling the stoichiometry of the formylating agent is crucial. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.[2] Lowering the reaction temperature and reducing the reaction time can also help to minimize the formation of the di-formylated product.[1]

  • Polymerization/Decomposition: Some substrates, particularly electron-rich aromatic amines, can be sensitive to the reaction conditions and may undergo polymerization or decomposition, especially at elevated temperatures.[6]

    • Solution: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, is advisable.[6] The use of a catalyst that allows the reaction to proceed under milder conditions can also be beneficial.

The following decision tree can help in addressing the formation of side products:

SideProductTroubleshooting start Side Product Formation identify_side_product Identify the side product (e.g., O-formylation, di-formylation, polymer). start->identify_side_product o_formylation O-Formylation identify_side_product->o_formylation Hydroxyl group present di_formylation Di-formylation identify_side_product->di_formylation Primary amine substrate polymerization Polymerization/Decomposition identify_side_product->polymerization Substrate is sensitive solution1 Use a more N-selective formylating agent. Lower the reaction temperature. Protect the hydroxyl group. o_formylation->solution1 solution2 Reduce the stoichiometry of the formylating agent. Lower the reaction temperature. Reduce the reaction time. di_formylation->solution2 solution3 Use milder reaction conditions (lower temperature, shorter time). Consider a catalyst that allows for milder conditions. polymerization->solution3

Caption: Decision tree for addressing side product formation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my N-formylated product. What are the best techniques to use?

Answer: The purification of N-formylated products can sometimes be challenging due to the presence of unreacted starting materials, excess reagents, or side products. The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

Common Impurities and Purification Strategies:

  • Unreacted Amine: The starting amine is a common impurity.

    • Solution: An acidic wash (e.g., with dilute HCl) during the workup can often remove unreacted basic amines by converting them into their water-soluble salts.

  • Excess Formylating Agent: Residual formic acid or other acidic reagents are frequently present.

    • Solution: A basic wash (e.g., with saturated sodium bicarbonate solution) during the workup will neutralize and remove acidic impurities.[4]

  • Colored Impurities: The product may be discolored (e.g., pink, brown, or black), often due to the oxidation of the starting amine or product.[4][7]

    • Solution: Recrystallization is an effective method for removing colored impurities.[7] In some cases, treatment with activated charcoal during recrystallization can help to decolorize the product.[7]

Recommended Purification Techniques:

TechniqueWhen to UseKey Considerations
Liquid-Liquid Extraction Initial workup to remove acidic or basic impurities and water-soluble byproducts.Choose an appropriate organic solvent that dissolves your product well and is immiscible with water. Perform multiple extractions for better recovery.
Recrystallization To purify solid products from small amounts of impurities, especially for removing colored byproducts.[7]The choice of solvent is critical. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. A solvent pair (one in which the product is soluble and one in which it is insoluble) can also be effective.[7]
Column Chromatography To separate the product from impurities with different polarities, such as unreacted starting material or side products.[4][7]Select an appropriate stationary phase (e.g., silica gel) and a mobile phase with the optimal polarity to achieve good separation. Monitor the fractions by TLC.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common N-formylating agents and how do I choose the right one?

The choice of formylating agent is critical and depends on the substrate, desired reactivity, and reaction conditions. Here is a comparison of some common N-formylating agents:

Formylating AgentSubstrate ScopeReaction ConditionsAdvantagesDisadvantages
Formic Acid Aromatic and aliphatic primary and secondary amines.[2][3]Often requires heating (e.g., 60-80 °C)[2][3]; can be used neat or with a solvent.Inexpensive, readily available.[3]Can require high temperatures; water is a byproduct which can affect the reaction equilibrium.
Acetic Formic Anhydride (AFA) Wide range of amines, including sterically hindered ones.[3]Typically low temperatures (e.g., -20 °C to room temperature).[3]Highly reactive, often gives high yields in short reaction times.[3]Moisture sensitive, prepared in situ from formic acid and acetic anhydride.[3]
Chloral Strongly basic primary and secondary amines.[3]Low temperatures.[3]Excellent yields.[3]Produces chloroform as a byproduct.[3]
Carbon Dioxide (with a reductant) Various amines.[8]Often requires a catalyst and a hydrosilane as a reductant.[8]Utilizes a green and abundant C1 source.[9]Requires a catalyst and a stoichiometric reductant.
Formyloxyacetoxyphenylmethane (FAPM) Primary and secondary amines, amino acids, and peptides.[10]Mild, solvent-free conditions at room temperature.[10]Stable, water-tolerant, and highly selective.[10]A specialized reagent that may not be as readily available as formic acid.

Q2: What is the general mechanism for N-formylation with formic acid?

The generally accepted mechanism for the N-formylation of an amine with formic acid involves a nucleophilic attack of the amine on the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the corresponding N-formyl derivative.[11] The reaction can be catalyzed by an acid, which protonates the carbonyl oxygen of formic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[12]

N_Formylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration RNH2 R-NH₂ FormicAcid HCOOH RNH2->FormicAcid Nucleophilic attack Intermediate1 [R-NH₂⁺-CH(OH)O⁻] FormicAcid->Intermediate1 Intermediate2 [R-NH-CH(OH)₂] Intermediate1->Intermediate2 Proton transfer Formamide R-NH-CHO Intermediate2->Formamide Elimination of water Water H₂O

Caption: General mechanism of N-formylation with formic acid.

Q3: Can I perform N-formylation under solvent-free conditions?

Yes, solvent-free N-formylation is a viable and often advantageous approach, aligning with the principles of green chemistry.[5] Several methods have been developed for the N-formylation of amines under solvent-free conditions, often by simply heating the amine with the formylating agent, such as formic acid.[2][3] These methods can offer benefits such as simplified workup, reduced waste, and sometimes faster reaction rates.[5] Catalysts like molecular iodine have also been effectively used in solvent-free N-formylations.[13]

Q4: How can I achieve selective N-formylation in the presence of other functional groups?

Achieving chemoselectivity is a key challenge when other reactive functional groups are present in the substrate. As discussed in the troubleshooting section, the primary concern is often O-formylation of hydroxyl groups. To favor N-formylation, you can:

  • Choose a selective reagent: Some formylating agents exhibit a higher preference for reacting with amines over alcohols.[3]

  • Optimize reaction conditions: Lowering the reaction temperature can often enhance the selectivity for the more nucleophilic amine.[1]

  • Use a protecting group strategy: Protecting the competing functional group before formylation and then deprotecting it afterward is a robust, albeit longer, approach.

Q5: Are there any "green" or more sustainable methods for N-formylation?

Absolutely. The development of more environmentally benign synthetic methods is a major focus in modern organic chemistry. For N-formylation, several greener approaches have emerged:

  • Use of CO₂ as a C1 source: The utilization of carbon dioxide, an abundant and non-toxic greenhouse gas, as a formylating agent is a highly attractive green alternative.[9] These reactions typically require a catalyst and a reducing agent, such as a hydrosilane.[8]

  • Solvent-free reactions: As mentioned earlier, performing reactions without a solvent reduces waste and can simplify the process.[5]

  • Catalyst-free conditions: Some N-formylation reactions can be carried out efficiently without the need for a catalyst, further simplifying the procedure and avoiding the use of potentially toxic or expensive catalysts.[2]

  • Ultrasound-promoted synthesis: The use of ultrasound irradiation can accelerate reaction rates, often allowing for milder conditions and shorter reaction times under solvent- and catalyst-free conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Formylation using Formic Acid under Solvent-Free Conditions

This protocol is a general guideline for the N-formylation of an amine using formic acid without a solvent.[2][3]

Materials:

  • Amine (1.0 eq)

  • Formic acid (1.2 - 3.0 eq)[2][3]

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath

  • TLC plates

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a stir bar, add the amine (1.0 eq).

  • Add formic acid (1.2 - 3.0 eq) to the flask.

  • Heat the reaction mixture to 60-80 °C with stirring.[2][3]

  • Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding the mixture to ice-water.[14]

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any excess formic acid.[4][14]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-formylated product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: N-Formylation using Acetic Formic Anhydride (AFA) in situ

This protocol describes the N-formylation using the highly reactive AFA, which is generated in situ.[3]

Materials:

  • Amine (1.0 eq)

  • Formic acid (excess)

  • Acetic anhydride

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • TLC plates

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, prepare acetic formic anhydride in situ by reacting excess formic acid with acetic anhydride at a low temperature (e.g., -20 °C).[3]

  • Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Slowly add the amine solution to the pre-formed AFA solution at low temperature with stirring.

  • Allow the reaction to proceed, monitoring its progress by TLC. These reactions are often rapid, completing in less than 15 minutes for many amines.[3]

  • Once the reaction is complete, carefully quench the reaction with cold water or a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify as needed.

References

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl form
  • Troubleshooting guide for the formylation of arom
  • Purification techniques for N-Formyl-2-aminophenol
  • Formyl
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals - Benchchem.
  • Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. - Benchchem.
  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliph
  • Troubleshooting side reactions during the formyl
  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temper
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.
  • Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing).
  • (PDF)
  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition - Scholars Research Library.
  • Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides - Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions with 1H-Imidazole-1-Carboxaldehyde

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1H-imidazole-1-carboxaldehyde. This guide is designed to provide in-depth, field-proven insights into over...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1H-imidazole-1-carboxaldehyde. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered when using this powerful, yet sensitive, formylating agent. My goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose and solve reaction failures effectively.

A Critical Clarification: N-Formyl vs. C-Formyl Imidazoles

Before proceeding, it is crucial to distinguish the reagent , 1H-imidazole-1-carboxaldehyde (also known as N-formylimidazole) , from its structural isomers, such as 1H-imidazole-2-carboxaldehyde or 1H-imidazole-4-carboxaldehyde.

  • 1H-Imidazole-1-carboxaldehyde: The formyl group is attached to a nitrogen atom (N-formyl). This makes it a highly reactive and moisture-sensitive acylating agent, similar in reactivity to an acid anhydride. It is typically used to transfer a formyl group to a nucleophile (e.g., an amine or alcohol).[1]

  • C-Formyl Imidazoles (e.g., -2-, -4-, or -5-carboxaldehyde): The formyl group is attached to a carbon atom of the imidazole ring. These are stable, crystalline solids and are often the target products of a synthesis, not reactive reagents for formylation.[2][3][4]

The vast majority of reaction failures with 1H-imidazole-1-carboxaldehyde stem from its instability and improper handling. This guide is structured to address this fundamental challenge first.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in the lab.

Q1: My formylation reaction failed completely—TLC shows only my starting material. What is the most likely cause? A: The single most probable cause is the complete decomposition of your 1H-imidazole-1-carboxaldehyde reagent. The N-formyl bond is highly susceptible to hydrolysis. Exposure to even trace amounts of atmospheric moisture will rapidly break it down into imidazole and formic acid, rendering it inactive for formylation.[5] A pristine reagent is essential for success.

Q2: How must I store and handle 1H-imidazole-1-carboxaldehyde? A: Treat it as you would any highly moisture-sensitive or pyrophoric reagent.[6]

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator or a freezer (-20°C) to minimize decomposition.

  • Handling: Only handle the reagent under a dry, inert atmosphere, for instance, inside a glovebox.[6] If a glovebox is unavailable, use a Schlenk line and dry glassware. Never leave the container open to the air. Use dry syringes or cannulas for transfers.[7]

Q3: The reaction gave a low yield and the crude NMR shows a significant amount of imidazole. What happened? A: This is a classic sign of partial reagent decomposition. The imidazole you are observing is the byproduct of hydrolysis. This indicates that either your reagent was already partially decomposed before the reaction, or moisture was introduced during the setup. The remaining active reagent accounts for the low yield of your desired product.

Q4: My substrate has both a primary amine (-NH₂) and a hydroxyl (-OH) group. Which one will be formylated? A: Generally, primary amines are more nucleophilic than alcohols and will react preferentially.[8][9] Selective N-formylation in the presence of hydroxyl groups is often achievable, especially under mild conditions.[10] However, if the reaction is forced (e.g., with excess reagent or high heat), O-formylation can occur as a side reaction.

Q5: Can I prepare 1H-imidazole-1-carboxaldehyde and use it later? A: This is strongly discouraged. Due to its instability, 1H-imidazole-1-carboxaldehyde is best used immediately after preparation or, even better, generated in situ. Many successful formylation procedures using formic acid with a coupling agent or catalyst implicitly proceed through an N-formylimidazole intermediate.[11][12]

Section 2: In-Depth Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving failed reactions.

Problem: No or Low Product Conversion

When a reaction yields little to no desired product, a systematic check of the reagent and reaction parameters is necessary.

G start Start: No/Low Conversion reagent Step 1: Verify Reagent Integrity (See Protocol A) start->reagent setup Step 2: Scrutinize Reaction Setup reagent->setup Reagent is pure? insitu Step 4: Generate Reagent In Situ (See Protocol C) reagent->insitu No, reagent is degraded. setup->setup conditions Step 3: Optimize Reaction Conditions setup->conditions Setup is rigorously dry? conditions->conditions conditions->insitu Still no/low yield? success Reaction Successful insitu->success Problem solved? fail Consult Further Literature (Substrate-Specific Issues) insitu->fail No.

Caption: Troubleshooting workflow for low or no product conversion.

Step 1: Verify Reagent Integrity

The quality of your 1H-imidazole-1-carboxaldehyde is the most critical variable.

  • Visual Inspection: The pure compound should be a white to off-white solid. If it appears discolored, clumpy, or smells strongly of imidazole, it has likely decomposed.

  • Spectroscopic Analysis: The most definitive check is by ¹H NMR spectroscopy. A pure sample will show characteristic signals for the N-formylimidazole protons. The presence of sharp singlets corresponding to free imidazole is a clear indicator of hydrolysis.

Protocol A: Quality Assessment of 1H-imidazole-1-carboxaldehyde via ¹H NMR

  • Under an inert atmosphere, dissolve a small sample (~5 mg) of the reagent in a dry, deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquire a ¹H NMR spectrum immediately.

  • Analysis:

    • 1H-imidazole-1-carboxaldehyde: Look for the characteristic aldehyde proton signal (typically a singlet >9 ppm) and distinct signals for the imidazole ring protons.

    • Imidazole (impurity): Compare the spectrum to a reference spectrum of imidazole. The C2-H proton of imidazole appears as a singlet around 7.7 ppm, and the C4/C5-H protons appear as a singlet around 7.1 ppm in CDCl₃.[13] The presence of these signals confirms decomposition.

Step 2: Scrutinize Reaction Setup

If the reagent is pure, the next point of failure is the introduction of moisture during the experiment.

  • Glassware: All glassware must be rigorously dried, either in a high-temperature oven (120°C) overnight or by flame-drying under vacuum, and cooled under an inert atmosphere.[6]

  • Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time if not stored properly.[14]

  • Atmosphere: The reaction must be run under a positive pressure of a dry, inert gas (argon or nitrogen) from start to finish.[5] Use septa and syringe/cannula techniques for all liquid transfers.

Step 3: Optimize Reaction Conditions

If the reagent and setup are sound, consider the reaction parameters. Formylation with N-formylimidazole is typically fast and performed at or below room temperature.

ParameterRecommendationRationale
Equivalents 1.1 - 1.5 eq. of reagentEnsures complete consumption of the limiting substrate without excessive, potentially reactive leftover formylating agent.
Temperature 0 °C to Room TemperatureThe reagent is highly reactive; elevated temperatures are usually unnecessary and can promote side reactions or decomposition.
Solvent Anhydrous Aprotic (THF, CH₂Cl₂, MeCN)Prevents hydrolysis of the reagent. The choice depends on substrate solubility.
Reaction Time 30 min - 4 hoursMonitor by TLC/LC-MS. Reactions are often complete within 1-2 hours. Prolonged times can lead to side reactions.

Table 1: Recommended Starting Conditions for Formylation Reactions.

Step 4: Generate the Reagent In Situ

For substrates that are particularly valuable or for reactions that consistently fail, generating the N-formylimidazole reagent in situ is the most robust strategy. This approach avoids issues with reagent storage and handling entirely. A common method involves the reaction of imidazole with a suitable formyl source.[12]

Protocol B: In Situ Generation and Formylation of a Primary Amine

  • To a flame-dried flask under argon, add the primary amine (1.0 eq.) and imidazole (1.2 eq.) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flame-dried flask, prepare a solution of a formylating agent like acetic formic anhydride (1.1 eq.) in anhydrous THF.

  • Add the formylating agent solution dropwise to the amine/imidazole mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and proceed with standard workup and purification.

Section 3: Mechanistic Insights & Side Reactions

Understanding the underlying reaction pathways is key to effective troubleshooting.

The Desired Pathway vs. The Failure Pathway

The success of your experiment depends on favoring the formylation pathway over the hydrolysis pathway.

G cluster_0 Desired Formylation Pathway cluster_1 Failure: Hydrolysis Pathway Reagent 1H-Imidazole-1-carboxaldehyde Product Formamide (R-NHCHO) Reagent->Product + R-NH₂ Nucleophile Amine (R-NH₂) Imidazole_1 Imidazole Product->Imidazole_1 Releases Reagent_H2O 1H-Imidazole-1-carboxaldehyde Imidazole_2 Imidazole Reagent_H2O->Imidazole_2 + H₂O (Trace) FormicAcid Formic Acid Reagent_H2O->FormicAcid + H₂O (Trace) Water Water (H₂O)

Caption: Competing reaction pathways for 1H-imidazole-1-carboxaldehyde.

The high reactivity that makes N-formylimidazole an excellent formylating agent also makes it extremely sensitive to water. The lone pair on the water molecule can readily attack the electrophilic carbonyl carbon, leading to the collapse of the intermediate and regeneration of imidazole.

Common Side Reactions
  • Di-formylation: If the substrate has multiple nucleophilic sites (e.g., a diamine), controlling the stoichiometry is key to achieving mono-formylation. Using just over one equivalent of the formylating agent is recommended.[15]

  • Reaction with Imidazole Byproduct: If significant reagent decomposition occurs, the liberated imidazole can sometimes act as a nucleophile or a base, potentially leading to undesired side reactions with your substrate, especially if it is highly electrophilic.

  • Polymerization: While less common for this specific reagent, highly activated substrates (like certain phenols) can be prone to polymerization under formylating conditions, particularly if reaction temperatures are too high.[15]

References

  • Chen, A., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. MedChemComm, 4(1), 147-151. Available at: [Link]

  • Mori, S., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical & Pharmaceutical Bulletin, 70(7), 492-497. Available at: [Link]

  • Bastiaansen, L. A. M., et al. (1988). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 66, 106. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

  • Reddy, T. J., et al. (2012). Formylation of Amines. Current Organic Synthesis, 9(4), 520-544. Available at: [Link]

  • Kim, J. Y., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(6), 635-636. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Podlech, J. (2001). 1,1'-Carbonyldiimidazole. In E-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Available at: [Link]

  • Protheragen. (n.d.). 1H-Imidazole-4-carbaldehyde. Available at: [Link]

  • Tu, S.-J., et al. (2005). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 52(5), 1015-1020. Available at: [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. Available at: [Link]

  • Adrio, J., et al. (2007). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 12(10), 2243-2254. Available at: [Link]

  • ResearchGate. (2025). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Available at: [Link]

  • Paul, R., & Anderson, G. W. (1960). N,N'-Carbonyldiimidazole, a New Reagent for Peptide Synthesis. Journal of the American Chemical Society, 82(17), 4596-4600. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Reagent Tips. Available at: [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3230-3237. Available at: [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. Available at: [Link]

  • Di Nardo, C., et al. (2020). From amines to (form)amides: a simple and successful mechanochemical approach. Green Chemistry, 22(19), 6536-6544. Available at: [Link]

  • Heller, S. T. (2012). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship, University of California. Available at: [Link]

  • ResearchGate. (2014). What is proper condition for Carbonyldiimidazole (CDI, Staab reagent) to react with hydroxyl functional molecule?. Available at: [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Kang, J.-T., et al. (2007). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o888. Available at: [Link]

  • Wu, C., et al. (2020). In situ formation of H-bonding imidazole chains in break-junction experiments. Nanoscale, 12(14), 7914-7920. Available at: [Link]

  • Ben-Ayed, T., et al. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 12, 218-225. Available at: [Link]

  • Ben-Ayed, T., et al. (2022). An Efficient H−Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega, 7(40), 36243-36252. Available at: [Link]

  • Wang, L., et al. (2012). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. Journal of the Brazilian Chemical Society, 23(1), 16-22. Available at: [Link]

  • Díaz-Cabrera, E., et al. (2025). Structure‐stability correlations for imine formation in aqueous solution. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2025). Hydrolysis of Imidazole-2-ylidenes. Available at: [Link]

  • DiPucchio, R., et al. (2016). The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. European Journal of Organic Chemistry, 2016(11), 2080-2087. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1H-Imidazole-1-carboxaldehyde

Welcome to the technical support center for handling and purifying 1H-imidazole-1-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth soluti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 1H-imidazole-1-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile reagent. Our focus is on explaining the causality behind experimental choices to ensure both purity and stability of the final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 1H-imidazole-1-carboxaldehyde.

Q1: What are the typical impurities found in crude 1H-imidazole-1-carboxaldehyde?

Understanding the potential impurities is the first step toward effective purification. Impurities typically arise from the synthesis process, which often involves the formylation of imidazole.

  • Unreacted Starting Material: The most common impurity is unreacted imidazole. Due to its higher basicity compared to the product, it can often be removed via an acidic wash.[1][2]

  • Isomeric Byproducts: Depending on the synthetic route, other isomers like 1H-imidazole-2-carboxaldehyde or 1H-imidazole-4-carboxaldehyde may form.[3][4] These can be challenging to remove due to their similar chemical properties.

  • Hydrolysis Product: 1H-imidazole-1-carboxaldehyde is susceptible to hydrolysis, especially in the presence of moisture, which cleaves the N-formyl bond to regenerate imidazole.[5] This makes anhydrous handling crucial.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., acetonitrile, dimethylformamide (DMF), ethyl acetate) are common.[6][7]

  • Reagent Byproducts: Byproducts from formylating agents (e.g., from a Vilsmeier-Haack reaction using POCl₃ and DMF) can also be present.[7]

Q2: What are the key physical properties I need to know for purification?

Knowledge of the physical properties is essential for selecting and designing an appropriate purification strategy.

PropertyValueSignificance for PurificationSource
Appearance Light yellow or colorless transparent liquid/solidDarker colors (yellow/brown) indicate impurities or degradation.[8]
Melting Point 53-55 °CEnables purification by recrystallization; a sharp melting point indicates high purity.[8]
Boiling Point 235.3 ± 23.0 °C at 760 mmHgHigh boiling point necessitates vacuum distillation to prevent thermal decomposition.[8]
Solubility Soluble in water, DMSO, methanolGuides solvent selection for recrystallization, chromatography, and extraction.[1][9][10]
Stability Sensitive to air, light, and moistureDictates that all purification and storage should be under inert (N₂) atmosphere and anhydrous conditions.[4][5]
Q3: My 1H-imidazole-1-carboxaldehyde is a yellow or brown oil/solid. What does this indicate?

A yellow to brown coloration typically signifies the presence of impurities or degradation products. While the pure compound can be a light yellow liquid or solid, darker shades often result from polymerization or side reactions during synthesis.[8] These colored impurities can often be removed by recrystallization with activated charcoal or by column chromatography.

Q4: How should I handle and store the purified product to prevent degradation?

Due to its sensitivity, proper handling and storage are critical to maintain purity.

  • Atmosphere: Always handle under an inert atmosphere (e.g., Nitrogen or Argon).

  • Moisture: Use anhydrous solvents and dried glassware. The compound is hygroscopic and can hydrolyze back to imidazole.[5]

  • Storage: Store in a tightly sealed container at low temperatures (-20°C for long-term storage is recommended) and protected from light.[5]

Q5: Which purification method is best for my specific needs?

The optimal method depends on the nature of the impurities, the required purity level, and the scale of your experiment. The following decision tree can guide your choice.

G start Crude 1H-imidazole-1-carboxaldehyde q1 Main Impurity? start->q1 impurity_imidazole impurity_imidazole q1->impurity_imidazole Imidazole impurity_color impurity_color q1->impurity_color Color / Polar Impurities impurity_isomer impurity_isomer q1->impurity_isomer Isomers / Closely-Related Byproducts impurity_solvent impurity_solvent q1->impurity_solvent Volatile Solvents method_extraction Acid-Base Extraction impurity_imidazole->method_extraction Scale > 1g method_chromatography Column Chromatography impurity_imidazole->method_chromatography Scale < 1g method_recrystallization Recrystallization impurity_color->method_recrystallization Product is Solid impurity_color->method_chromatography Product is Oil or High Purity Needed impurity_isomer->method_chromatography Highest Purity Needed method_distillation Vacuum Distillation impurity_solvent->method_distillation Scale > 5g high_vac Drying under High Vacuum impurity_solvent->high_vac Trace Amounts

Caption: Purification method selection guide.

Section 2: Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques.

Workflow Overview: From Crude to Pure Product

A systematic approach is key to successful purification. The general workflow involves assessing the crude material, selecting and performing a purification technique, and finally, verifying the purity of the isolated product.

G cluster_0 Purification Cycle crude Crude Product analysis1 Initial Analysis (TLC, ¹H NMR) crude->analysis1 purify Purification (Distillation, Recrystallization, Chromatography, etc.) analysis1->purify analysis2 Purity Check (TLC, HPLC, MP) purify->analysis2 analysis2->purify Repurify final Pure Product analysis2->final Purity OK

Caption: General experimental purification workflow.

Guide 1: Purification by Recrystallization

Rationale: This is the method of choice for purifying solid 1H-imidazole-1-carboxaldehyde (MP 53-55 °C) from less soluble or more soluble impurities.[8] The principle relies on dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent system in which the product is highly soluble when hot but poorly soluble when cold. Good starting points are mixtures of ethyl acetate and hexanes, or diethyl ether.

  • Dissolution: Place the crude solid in an oven-dried flask under N₂. Add the minimum volume of hot solvent (e.g., ethyl acetate) dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for another 5-10 minutes, and then filter the hot solution through a short pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (0-4 °C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent (e.g., hexanes or diethyl ether) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Troubleshooting:

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: The boiling point of the solvent may be higher than the melting point of the product, or the solution is too concentrated. Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Evaporate some solvent and try cooling again. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.

Guide 2: Purification by Vacuum Distillation

Rationale: Given its high atmospheric boiling point (~235 °C), vacuum distillation is necessary to purify liquid 1H-imidazole-1-carboxaldehyde or to remove non-volatile impurities.[8] Lowering the pressure significantly reduces the boiling point, preventing thermal degradation.

Step-by-Step Protocol:

  • Setup: Assemble a clean, dry distillation apparatus. A short-path distillation head is recommended to minimize product loss. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Bumping Prevention: Add a magnetic stir bar or a few boiling chips to the distillation flask to ensure smooth boiling.

  • Evacuation: Begin stirring and slowly apply vacuum. A pressure of <1 torr is ideal for significantly lowering the boiling point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a small forerun fraction, which may contain residual solvents. Then, collect the main fraction distilling at a constant temperature and refractive index.

  • Termination: Once the distillation is complete, remove the heat source first, then allow the apparatus to cool completely before slowly venting the system to atmospheric pressure with an inert gas like nitrogen.

Troubleshooting:

  • Problem: The product solidifies in the condenser.

    • Solution: The condenser water is too cold. Use room temperature water or, if necessary, gently warm the outside of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.

  • Problem: The material is bumping violently.

    • Solution: Ensure vigorous stirring or fresh boiling chips are used. Reduce the heating rate.

Guide 3: Purification by Column Chromatography

Rationale: This is the most powerful technique for separating closely related impurities, such as isomers, or for achieving the highest possible purity.[3][11] The separation occurs based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) while being moved by a liquid mobile phase.

Step-by-Step Protocol:

  • Stationary Phase: Prepare a column with silica gel (a typical choice for this moderately polar compound).

  • Solvent System (Eluent): Select a mobile phase that provides good separation on a TLC plate (target compound Rf ≈ 0.3). A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.

  • Elution: Begin passing the eluent through the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Troubleshooting:

  • Problem: Poor separation (co-elution).

    • Solution: The eluent is too polar. Switch to a less polar solvent system. A shallower solvent gradient during elution can also improve resolution.

  • Problem: Streaking or tailing on TLC and the column.

    • Solution: The compound may be too polar for the silica/eluent system, or it might be interacting too strongly. Adding a small amount (~0.5-1%) of a modifier like triethylamine to the eluent can help by deactivating acidic sites on the silica gel.

References
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Convenient and Improved One Pot Synthesis of Imidazole. Retrieved from [Link]

  • Galloway, M. M., et al. (2011). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Zhang, Y-M., et al. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Google Patents. (2009). WO2009071584A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof.
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2015). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Troubleshooting

stability issues of 1H-imidazole-1-carboxaldehyde in solution

Welcome to the technical support center for 1H-imidazole-1-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-imidazole-1-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in solution. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your experiments, ensuring reliable and reproducible results.

Introduction: The Dual Nature of 1H-Imidazole-1-Carboxaldehyde

1H-imidazole-1-carboxaldehyde is a versatile reagent, often employed as a formylating agent. However, its utility is intrinsically linked to its electrophilic nature, which also makes it susceptible to degradation, particularly in solution. The key to successfully using this compound lies in understanding its stability profile and implementing appropriate handling and experimental design strategies. This guide provides a comprehensive overview of the common stability issues and their underlying chemical principles, along with practical solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 1H-imidazole-1-carboxaldehyde.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Low or no yield of the desired formylated product.

  • Presence of unexpected byproducts, such as the starting material that was intended to be formylated, alongside imidazole.

  • Disappearance of 1H-imidazole-1-carboxaldehyde from the reaction mixture upon analysis (e.g., by TLC or LC-MS) without corresponding product formation.

Root Cause Analysis:

The primary culprit is often the in-situ degradation of 1H-imidazole-1-carboxaldehyde. The N-formyl group is highly susceptible to nucleophilic attack, leading to the decomposition of the reagent.

Decomposition Pathway:

The principal decomposition pathway is hydrolysis, which cleaves the N-formyl bond to yield imidazole and formic acid. This reaction is catalyzed by both acid and base and can be accelerated by the presence of nucleophilic species in the reaction mixture.

reagent 1H-Imidazole-1-carboxaldehyde transition Nucleophilic Attack (e.g., H₂O, ROH, RNH₂) reagent->transition Degradation products Imidazole + Formic Acid/Ester/Amide transition->products

Caption: Decomposition of 1H-imidazole-1-carboxaldehyde.

Solutions:

  • Solvent Choice:

    • Recommended: Use dry, aprotic solvents such as acetonitrile, THF, or DCM. Ensure solvents are freshly distilled or from a sealed bottle to minimize water content.

    • Avoid: Protic solvents like water, methanol, and ethanol should be avoided unless they are a reactant, and even then, the reaction should be conducted at low temperatures with careful monitoring.

  • Control of Reaction Atmosphere:

    • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from initiating hydrolysis.[1]

  • Temperature Management:

    • Prepare and use solutions of 1H-imidazole-1-carboxaldehyde at low temperatures (0 °C or below) to slow down the rate of decomposition. Add the reagent to the reaction mixture at the last possible moment.

  • Reagent Purity:

    • Ensure the purity of your 1H-imidazole-1-carboxaldehyde. Impurities can catalyze decomposition. If in doubt, purify the reagent before use.

Issue 2: Formation of Hydrates (Gem-diols) and Hemiacetals

Symptoms:

  • Changes in the spectroscopic data of the starting material or reaction mixture (e.g., disappearance of the aldehyde proton signal in ¹H NMR, replaced by other signals).

  • Reduced reactivity of the formyl group.

Root Cause Analysis:

In the presence of water or alcohols, the aldehyde group of imidazole carboxaldehydes can reversibly form gem-diols (hydrates) or hemiacetals, respectively.[2][3] While this is more extensively studied for C-formyl isomers, the principle applies. The formation of these species reduces the concentration of the active aldehyde, hindering its reactivity.

cluster_equilibrium Equilibrium in Protic Solvents aldehyde 1H-Imidazole-1-carboxaldehyde (Active Formyl) diol Gem-diol (Hydrate) (Inactive) aldehyde->diol + H₂O hemiacetal Hemiacetal (Inactive) aldehyde->hemiacetal + ROH

Caption: Equilibrium between aldehyde and its inactive forms.

Solutions:

  • Solvent Selection: As with hydrolysis, the use of dry, aprotic solvents is the most effective preventative measure.

  • pH Control: For C-formyl isomers, acidic conditions have been shown to favor hydrate formation.[4][5] While specific data for the 1-formyl isomer is less common, it is prudent to maintain a neutral or slightly basic pH if a protic solvent cannot be avoided, being mindful of base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1H-imidazole-1-carboxaldehyde and its solutions?

A1:

  • Solid: Store the solid reagent in a tightly sealed container under an inert atmosphere, protected from light and moisture.[6] Refrigeration is recommended.[7][8]

  • Solutions: Solutions of 1H-imidazole-1-carboxaldehyde are generally not stable for long periods and should be prepared fresh before use. If a solution must be stored for a short time, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere.[9]

ConditionSolidSolution
Temperature Refrigerated (2-8 °C)-20 °C (short-term)
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)
Solvent N/ADry, aprotic (e.g., ACN, THF)
Light Protect from lightProtect from light

Q2: How does pH affect the stability of 1H-imidazole-1-carboxaldehyde in aqueous solutions?

A2: The stability of 1H-imidazole-1-carboxaldehyde in aqueous solution is significantly influenced by pH. Both acidic and basic conditions can promote its decomposition.

  • Acidic Conditions (pH < 7): Acid catalysis can accelerate the hydrolysis of the N-formyl group.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis is also a significant degradation pathway. For some imidazole carboxaldehyde isomers, the Cannizzaro reaction, a disproportionation of the aldehyde, can occur in strongly alkaline conditions.[2]

Q3: Can I use 1H-imidazole-1-carboxaldehyde in protic solvents like methanol or ethanol?

A3: It is highly discouraged. Protic solvents can act as nucleophiles, leading to the rapid degradation of the reagent through solvolysis (similar to hydrolysis) or the formation of inactive hemiacetals.[2][3] If a protic solvent is an essential part of the reaction, the following precautions should be taken:

  • Use the solvent in its anhydrous form.

  • Conduct the reaction at the lowest possible temperature.

  • Add the 1H-imidazole-1-carboxaldehyde to the reaction mixture immediately before initiating the reaction.

  • Use a higher molar excess of the reagent to compensate for some degradation.

Q4: Are there any common impurities in commercial 1H-imidazole-1-carboxaldehyde that I should be aware of?

A4: A common impurity is imidazole, resulting from the hydrolysis of the product during manufacturing or storage. The presence of imidazole can sometimes interfere with subsequent reactions. It is good practice to check the purity of the reagent by ¹H NMR or another suitable analytical method before use.

Experimental Protocols

Protocol 1: General Procedure for a Formylation Reaction Using 1H-Imidazole-1-Carboxaldehyde

This protocol provides a general guideline for using 1H-imidazole-1-carboxaldehyde in a formylation reaction with a generic nucleophile (e.g., an amine or alcohol).

Materials:

  • 1H-imidazole-1-carboxaldehyde

  • Substrate to be formylated

  • Anhydrous aprotic solvent (e.g., acetonitrile or THF)

  • Inert gas supply (N₂ or Ar)

  • Dry glassware

Procedure:

  • Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.

  • Dissolve the substrate in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • In a separate flask, dissolve 1H-imidazole-1-carboxaldehyde in the anhydrous aprotic solvent under an inert atmosphere.

  • Add the solution of 1H-imidazole-1-carboxaldehyde dropwise to the cooled solution of the substrate.

  • Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with a mild aqueous wash if the product is stable to water).

  • Proceed with the standard workup and purification of the desired product.

Caption: Workflow for a typical formylation reaction.

References

  • National Institutes of Health. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

  • Capot Chemical. MSDS of 1H-imidazole-4-carbaldehyde. (2015-07-28). [Link]

  • PubMed. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (2025-01-05). [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives.... [Link]

  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. (2020-05-18). [Link]

  • SpringerLink. Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • ChemBK. 1H-Imidazole-5-carboxaldehyde. (2024-04-10). [Link]

  • Beilstein Journal of Organic Chemistry. Re2O7-catalyzed reaction of hemiacetals and aldehydes with O-, S-, and C-nucleophiles. [Link]

  • Chemsrc. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. (2025-08-21). [Link]

  • Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

  • NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

  • Protheragen. 1H-Imidazole-4-carbaldehyde. [Link]

  • PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • National Institutes of Health. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • ResearchGate. pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF. [Link]

  • Royal Society of Chemistry. pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. (2025-08-08). [Link]

  • Royal Society of Chemistry. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. [Link]

  • Pendidikan Kimia. pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. (2017-11-21). [Link]

  • Royal Society of Chemistry. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. [Link]

  • PubChem. 1H-imidazole-2-carbaldehyde. [Link]

  • National Institutes of Health. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. [Link]

  • PubChem. 1H-imidazole-1-carboxylic acid. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 1H-Imidazole-1-carboxaldehyde Reactions

Welcome to the technical support center for reactions involving 1H-imidazole-1-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1H-imidazole-1-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful scaling of formylation reactions using this versatile reagent. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your processes effectively.

Frequently Asked Questions (FAQs)

Section 1: The Reagent - Fundamentals and Safety

Q1: What is 1H-imidazole-1-carboxaldehyde and why is it used?

A1: 1H-imidazole-1-carboxaldehyde is a highly effective formylating agent. Structurally, it is an "activated" form of formic acid, where the formyl group is attached to the N-1 position of the imidazole ring. This activation makes it a potent electrophile, capable of transferring the formyl group (-CHO) to nucleophiles such as amines, alcohols, and carbanions. It is often considered a safer, solid alternative to hazardous reagents like phosgene, carbon monoxide, or anhydrous formic acid under harsh conditions. Its primary byproduct, imidazole, is typically straightforward to remove during workup.

Q2: What are the critical safety precautions when handling 1H-imidazole-1-carboxaldehyde, especially at scale?

A2: While safer than many alternatives, proper handling is crucial. The compound is a skin and eye irritant[1].

  • Personal Protective Equipment (PPE): Always use ANSI Z87.1-compliant safety goggles, nitrile gloves, and a flame-retardant lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation of dusts[2][3].

  • Storage: The reagent is sensitive to moisture, air, and light[4]. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place[3][4]. Degradation not only reduces potency but can lead to inconsistent reaction outcomes.

  • Waste Disposal: Unreacted 1H-imidazole-1-carboxaldehyde should be quenched cautiously with a suitable nucleophile (e.g., a solution of sodium bisulfite or a secondary amine like diethylamine in an appropriate solvent) before disposal. All waste must be handled as chemical waste according to local, regional, and national regulations[5].

Section 2: Troubleshooting Formylation Reactions

Q3: My formylation reaction is giving a low yield or stalling. What are the common causes?

A3: This is a frequent issue that can almost always be traced back to a few key parameters. The primary culprits are moisture, reagent decomposition, and insufficient substrate reactivity.

Troubleshooting Low Yield

Cause Explanation Recommended Solution
Moisture Contamination 1H-imidazole-1-carboxaldehyde is highly sensitive to water. Moisture will hydrolyze the reagent back to imidazole and formic acid, quenching its reactivity. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle the reagent under an inert atmosphere (N₂ or Ar).
Reagent Decomposition Improper storage or using an old batch can lead to significant degradation of the reagent, reducing the effective stoichiometry. Use a fresh bottle of the reagent or one that has been stored properly. If in doubt, test on a small scale with a reliable substrate.
Low Substrate Nucleophilicity Amines or alcohols with strong electron-withdrawing groups are less nucleophilic and will react more slowly[6]. The reaction may require heating to proceed at a reasonable rate. Consider using a more polar aprotic solvent (e.g., DMF, DMAc) to enhance reactivity. In some cases, pre-treating the nucleophile with a non-nucleophilic base to generate the corresponding anion may be necessary.

| Suboptimal Temperature | While some reactions proceed at room temperature, many require thermal energy to overcome the activation barrier. | Monitor the reaction by TLC or HPLC and gradually increase the temperature. Be cautious, as excessive heat can lead to side products or decomposition. |

Below is a workflow to diagnose the root cause of low yield.

G start Low Yield Observed check_moisture Are all reagents and solvents rigorously anhydrous? start->check_moisture check_reagent Is the 1H-imidazole-1-carboxaldehyde fresh and properly stored? check_moisture->check_reagent Yes solution_dry Dry all glassware and solvents. Use inert atmosphere. check_moisture->solution_dry No check_conditions Is the reaction temperature and time optimized? check_reagent->check_conditions Yes solution_reagent Use a fresh batch of reagent. check_reagent->solution_reagent No check_substrate Is the substrate weakly nucleophilic? check_conditions->check_substrate Yes solution_conditions Increase temperature. Monitor reaction progress. check_conditions->solution_conditions No solution_substrate Use forcing conditions (heat, polar solvent) or consider substrate activation. check_substrate->solution_substrate Yes

Workflow for troubleshooting low reaction yield.

Q4: I am observing significant side product formation, particularly di-formylation. How can I improve selectivity?

A4: Selectivity issues often arise when multiple nucleophilic sites are present or when the product itself is nucleophilic.

  • Control Stoichiometry: The most direct way to prevent di- or poly-formylation is to carefully control the stoichiometry. Use of 1.0-1.1 equivalents of 1H-imidazole-1-carboxaldehyde is typically sufficient for mono-formylation[7]. Using a large excess will drive the reaction towards multiple formylations.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity. Side reactions may have a higher activation energy than the desired primary reaction.

  • Order of Addition: For highly reactive substrates, consider slow addition of the formylating agent to a solution of the substrate. This maintains a low instantaneous concentration of the reagent, favoring the initial mono-formylation reaction.

Q5: The reaction workup is difficult due to the imidazole byproduct. How can it be removed efficiently at scale?

A5: Imidazole is basic and has moderate water solubility. These properties can be exploited for its removal.

  • Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). Imidazole will be protonated to form a water-soluble imidazolium salt, which partitions into the aqueous phase[8].

  • Extraction: If the product is not water-soluble, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and washed multiple times with water and then brine.

  • Silica Gel Chromatography: For high-purity requirements, any remaining imidazole can be separated from the desired product using column chromatography[9].

Section 3: Scale-Up Protocols and Mechanisms

Q6: What is the underlying mechanism of formylation with 1H-imidazole-1-carboxaldehyde?

A6: The reaction proceeds via a nucleophilic acyl substitution. The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the formyl group. The imidazole ring is an excellent leaving group, and its departure is the driving force for the reaction. The released imidazole can then act as a mild base in the reaction mixture.

Mechanism of N-formylation using 1H-imidazole-1-carboxaldehyde.

Q7: Can you provide a representative experimental protocol for scaling up an N-formylation reaction?

A7: Certainly. The following is a general protocol for the N-formylation of a primary amine on a multi-gram scale. Note: This protocol should be adapted and optimized for your specific substrate.

Protocol: N-Formylation of Benzylamine (Example)

  • Vessel Preparation: Under a nitrogen atmosphere, charge a dry, 1 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet/outlet to a 100.0 g (0.933 mol, 1.0 equiv) of benzylamine.

  • Solvent Addition: Add 500 mL of anhydrous tetrahydrofuran (THF). Stir the mixture until a clear solution is obtained.

  • Reagent Charging: In a separate, dry container, weigh 98.5 g (1.026 mol, 1.1 equiv) of 1H-imidazole-1-carboxaldehyde.

  • Reaction: Begin portion-wise addition of the 1H-imidazole-1-carboxaldehyde to the stirred benzylamine solution over 30-45 minutes. The internal temperature may rise. Use a water bath to maintain the internal temperature below 30°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at ambient temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup - Quench & Extraction:

    • Once the reaction is complete, slowly pour the mixture into a separatory funnel containing 500 mL of 1M HCl (aq).

    • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash with 250 mL of water, followed by 250 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, N-benzylformamide.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or recrystallization.

Q8: What are the unique challenges to consider when moving from a 100g scale to a 10kg+ scale?

A8: Scaling up introduces challenges beyond simple multiplication of quantities.

  • Heat Management: Formylation reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reactor with a cooling jacket and precise temperature control is essential to prevent thermal runaways.

  • Mixing: Ensuring homogenous mixing in a large reactor is critical. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield. The choice of impeller and stirring speed is crucial.

  • Reagent Addition: The method of reagent addition becomes critical. A slow, controlled addition of the limiting reagent via a pump is preferable to manual, portion-wise addition to manage the exotherm and maintain stoichiometry locally.

  • Continuous Flow Processing: For very large scales, consider moving from batch to continuous flow processing. Flow reactors offer superior heat and mass transfer, enabling safer and more consistent production of the desired product, as has been demonstrated for other imidazole syntheses[10].

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde.
  • Capot Chemical Co., Ltd. (2008). MSDS of 1-Benzyl-1H-imidazole-5-carboxaldehyde. Retrieved from [Link].

  • University of Washington. (2025). Standard Operating Procedure: Imidazole. Retrieved from the University of Washington Environmental Health & Safety.
  • SIELC. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link].

  • ResearchGate. (2025). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Retrieved from [Link].

  • PubChem. (n.d.). Imidazole. Retrieved from [Link].

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions Involving 1H-Imidazole-1-Carboxaldehyde

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1H-imidazole-1-carboxaldehyde and related compounds. This guide provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1H-imidazole-1-carboxaldehyde and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning in reactions involving this versatile heterocyclic aldehyde. Our goal is to equip you with the knowledge to diagnose, mitigate, and overcome catalyst deactivation, ensuring the success and efficiency of your synthetic endeavors.

Introduction: The Challenge of Imidazole-Mediated Catalyst Poisoning

1H-imidazole-1-carboxaldehyde is a valuable building block in organic synthesis. However, the presence of the imidazole moiety, a nitrogen-containing heterocycle, introduces a significant challenge: catalyst poisoning. Nitrogen atoms in heterocyclic substrates can strongly coordinate with metal catalysts, leading to deactivation and undesired reaction outcomes.[1] This guide will delve into the nuances of this issue and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 1H-imidazole-1-carboxaldehyde stalling or showing low conversion?

A1: The most probable cause is catalyst poisoning. The lone pair of electrons on the nitrogen atoms of the imidazole ring can strongly coordinate to the metal center of your catalyst (e.g., palladium, rhodium, nickel), effectively deactivating it.[1] This is a common issue with nitrogen-containing heterocycles in catalytic reactions such as cross-couplings and hydrogenations.[2]

Q2: Which nitrogen on the imidazole ring is responsible for poisoning the catalyst?

A2: Both nitrogen atoms can potentially coordinate to the metal center. However, the pyridine-type nitrogen (N3) is generally considered the primary culprit in catalyst poisoning due to its more accessible lone pair.

Q3: Does the carboxaldehyde group on the imidazole ring influence catalyst poisoning?

A3: Yes, the electronic properties of the imidazole ring are influenced by its substituents. The electron-withdrawing nature of the carboxaldehyde group can modulate the basicity of the nitrogen atoms, which in turn can affect the strength of their coordination to the catalyst. The position of the carbaldehyde group on the imidazole ring has been shown to affect its reactivity in other contexts, suggesting an influence on its coordinating ability as well.[3]

Q4: Are there specific types of reactions involving 1H-imidazole-1-carboxaldehyde that are more susceptible to catalyst poisoning?

A4: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are particularly sensitive to poisoning by nitrogen heterocycles.[1][4][5][6][7] Hydrogenation reactions using precious metal catalysts can also be affected.[2][8]

Q5: What are the visible signs of catalyst deactivation in my reaction?

A5: A common visual indicator of palladium catalyst deactivation is the formation of palladium black, which are inactive aggregates of palladium(0).[9] Other signs include a lack of product formation over time (stalled reaction) and the presence of starting materials even after prolonged reaction times.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting catalyst poisoning in your reactions.

Issue 1: Low or No Product Yield

Possible Cause: Catalyst poisoning by the imidazole substrate.

Troubleshooting Steps:

  • Protect the Imidazole Nitrogen: A highly effective strategy is to protect the N-H of the imidazole ring. This prevents its coordination to the metal catalyst.[4] Common protecting groups for imidazoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), or a simple alkyl group. The choice of protecting group will depend on the stability required for your reaction conditions and the ease of its subsequent removal.

  • Ligand Selection is Crucial:

    • Bulky Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like S-Phos or X-Phos) can sometimes mitigate poisoning. These ligands can stabilize the metal center and promote the desired catalytic cycle over catalyst deactivation.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, which are themselves derived from imidazolium salts, form very stable and highly active complexes with transition metals.[10][11][12][13][14] These are often more resistant to deactivation by other coordinating species. PEPPSI-type palladium complexes with NHC ligands have shown high efficiency in cross-coupling reactions.[11]

  • Optimize Reaction Conditions:

    • Increase Catalyst Loading: While not ideal from an economic standpoint, a higher catalyst loading can sometimes compensate for partial deactivation and drive the reaction to completion.

    • Temperature and Reaction Time: Carefully monitor the reaction progress at different temperatures. In some cases, a lower temperature might disfavor the strong coordination of the imidazole nitrogen to the catalyst.

  • Consider a Different Catalyst System:

    • In-Situ Catalyst Generation: One advanced strategy involves the in-situ generation of the active Pd(II) species from a Pd(0) precursor in the presence of a directing group. This approach can bypass the poisoning effect by keeping the active catalyst localized.[1]

    • Alternative Metals: Depending on the specific transformation, exploring catalysts based on other metals like copper or nickel might offer a solution, as their susceptibility to poisoning by imidazoles can differ from that of palladium.[15][16][17]

Issue 2: Formation of Side Products

Possible Cause: Incomplete reaction due to catalyst deactivation, leading to decomposition of starting materials or intermediates.

Troubleshooting Steps:

  • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can contribute to catalyst degradation and the formation of unwanted side products.

  • Purity of Reagents: Use high-purity starting materials, solvents, and reagents. Impurities, especially those containing sulfur, can act as potent catalyst poisons.[9]

  • Implement the solutions from "Issue 1" : By addressing the root cause of catalyst deactivation, you will likely reduce the formation of side products.

Visualizing the Problem and Solution

Diagram 1: Mechanism of Catalyst Poisoning by Imidazole

This diagram illustrates how the lone pair of electrons on the imidazole nitrogen coordinates to the palladium catalyst, leading to its deactivation.

CatalystPoisoning Active_Catalyst Active Pd(0) Catalyst Deactivated_Complex Deactivated Pd-Imidazole Complex (Poisoned Catalyst) Active_Catalyst->Deactivated_Complex Coordination of Imidazole Nitrogen Imidazole 1H-Imidazole-1-carboxaldehyde Imidazole->Deactivated_Complex No_Reaction No Catalytic Turnover Deactivated_Complex->No_Reaction Inhibition of Catalytic Cycle

Caption: Coordination of the imidazole nitrogen to the active palladium center, leading to a stable, deactivated complex.

Diagram 2: Troubleshooting Workflow for Imidazole-Related Catalyst Poisoning

This flowchart provides a logical sequence of steps to diagnose and resolve issues in your reaction.

Caption: A decision-making flowchart for troubleshooting reactions involving imidazole substrates.

Experimental Protocol: Suzuki-Miyaura Coupling with a Protected Imidazole Derivative

This protocol provides a starting point for a common cross-coupling reaction, incorporating best practices to avoid catalyst poisoning.

Reaction: Coupling of 1-(tert-butoxycarbonyl)-1H-imidazole-4-carbaldehyde with Phenylboronic Acid.

Materials:

  • 1-(tert-butoxycarbonyl)-1H-imidazole-4-carbaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent, typically 10-20% v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-(tert-butoxycarbonyl)-1H-imidazole-4-carbaldehyde, phenylboronic acid, and K₂CO₃.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water to the flask via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Notes for this Protocol:

  • If the reaction is sluggish: Consider using a more active catalyst system, such as a palladium precatalyst with a Buchwald ligand (e.g., [Pd(S-Phos)Cl]₂).

  • If deprotection of the Boc group is observed: A milder base such as K₃PO₄ may be used.

  • If homocoupling of the boronic acid is a major side product: Ensure rigorous degassing and consider using a different palladium source or ligand.

Catalyst Regeneration

While prevention is the best strategy, in some cases, regeneration of a poisoned catalyst may be attempted. However, for heterogeneous catalysts like Pd/C, regeneration after poisoning by nitrogen-containing compounds can be challenging and may not restore full activity.[2] For homogeneous catalysts, recovery and reuse can sometimes be achieved through techniques like organic solvent nanofiltration, though this is a more advanced procedure.[18]

Conclusion

Catalyst poisoning in reactions with 1H-imidazole-1-carboxaldehyde is a surmountable challenge. By understanding the underlying mechanism of deactivation and systematically applying the troubleshooting strategies outlined in this guide—from protecting group chemistry and ligand selection to the optimization of reaction conditions—researchers can significantly improve the outcomes of their synthetic work.

References

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]

  • Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. ACS Omega. [Link]

  • Enabling Cyclopropanation Reactions of Imidazole Heterocycles via Chemoselective Photochemical Carbene Transfer Reactions of NHC-Boranes. Organic Letters. [Link]

  • Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. RSC Advances. [Link]

  • Structure and Reactivity of “Unusual” N-Heterocyclic Carbene (NHC) Palladium Complexes Synthesized from Imidazolium Salts. Journal of the American Chemical Society. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions. [Link]

  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. [Link]

  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. [Link]

  • Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. National Institutes of Health. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Heck reaction in imidazole-based ILs. ResearchGate. [Link]

  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. ResearchGate. [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. National Institutes of Health. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. National Institutes of Health. [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. [Link]

  • Practical imidazole-based phosphine ligands for selective palladium-catalyzed hydroxylation of aryl halides. Angewandte Chemie International Edition. [Link]

  • C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. ResearchGate. [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

  • Kinetic rationalization of catalyst poison effects on cathodic H sorption into metals: relation of enhancement and inhibition to H coverage. Journal of the Chemical Society, Faraday Transactions. [Link]

Sources

Optimization

Technical Support Center: 1H-Imidazole-1-Carboxaldehyde

Welcome to the technical support guide for 1H-imidazole-1-carboxaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-imidazole-1-carboxaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. Understanding the thermal stability of 1H-imidazole-1-carboxaldehyde is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining a safe laboratory environment. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for thermal analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and properties of 1H-imidazole-1-carboxaldehyde.

Q1: What are the fundamental thermal properties of 1H-imidazole-1-carboxaldehyde?

1H-imidazole-1-carboxaldehyde is a solid at room temperature. Its known physical properties that are critical to its thermal behavior are summarized below. It is important to note that the boiling point suggests thermal liability, as many organic molecules decompose before reaching such a high temperature at atmospheric pressure.

PropertyValueSource
Appearance Light yellow or colorless transparent liquid/solid[1]
Melting Point 53-55 °C[1]
Boiling Point 235.3 ± 23.0 °C at 760 mmHg[1]
Flash Point 96.1 ± 22.6 °C[1]

Q2: What are the standard guidelines for storing and handling this compound to ensure its stability?

To maintain the integrity of 1H-imidazole-1-carboxaldehyde, proper storage and handling are paramount. General best practices for sensitive imidazole derivatives should be followed.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] Some related compounds are noted to be air and light sensitive, so storage under an inert gas (e.g., argon or nitrogen) and in an amber vial is strongly recommended to prevent degradation.[3][4]

  • Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid generating dust during transfer.

Q3: What factors can negatively impact the thermal stability of 1H-imidazole-1-carboxaldehyde?

Several factors can induce degradation:

  • Elevated Temperatures: As with most complex organic molecules, excessive heat is the primary factor. The maximum safe temperature should be determined experimentally.

  • Presence of Water (Hydrolysis): The carboxaldehyde group attached to the imidazole ring can be susceptible to hydrolysis, especially at elevated temperatures or in the presence of acids or bases.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can react with the imidazole ring or the aldehyde group.

  • Air and Light: Prolonged exposure to air and light can cause gradual degradation, often indicated by a color change from colorless/white to yellow or brown.[3]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experimentation, linking them back to the compound's thermal stability.

Q4: My previously colorless or light-yellow sample of 1H-imidazole-1-carboxaldehyde has turned dark yellow or brown after being heated in my reaction. What happened?

A color change is a common visual indicator of chemical degradation. This is likely due to the formation of polymeric or conjugated byproducts resulting from thermal decomposition.

  • Causality: The energy supplied has likely exceeded the activation energy for one or more decomposition pathways. This can lead to the loss of the formyl group or polymerization of the imidazole rings.

  • Recommended Action:

    • Immediately assess if the reaction can be performed at a lower temperature.

    • Consider using a higher-boiling-point solvent to ensure a homogenous and well-controlled temperature.

    • Perform a thermal analysis (see Part 3) to determine the precise onset temperature of decomposition for your specific reaction conditions.

Q5: I'm observing a lower-than-expected yield in a reaction performed at >100 °C. Could my starting material be degrading?

Yes, this is a highly probable cause. If the reaction temperature exceeds the thermal stability threshold of 1H-imidazole-1-carboxaldehyde, a portion of the starting material will decompose instead of participating in the desired reaction.

  • Causality: The rate of decomposition becomes competitive with the rate of your desired chemical reaction at elevated temperatures.

  • Recommended Action:

    • Set up a control experiment where you heat a solution of 1H-imidazole-1-carboxaldehyde in the reaction solvent (without other reagents) to the target temperature. Monitor its concentration over time using techniques like HPLC or NMR.

    • Use Thermogravimetric Analysis (TGA) to identify the temperature at which mass loss begins, which is a strong indicator of decomposition.

Q6: My sealed reaction vessel shows an unexpected increase in pressure when heated. Is this related to the thermal stability of the compound?

An unexpected pressure increase is a serious safety concern and a clear sign of decomposition.

  • Causality: Thermal decomposition often produces gaseous byproducts. For 1H-imidazole-1-carboxaldehyde, this could potentially include carbon monoxide (from the formyl group) or other low molecular weight fragments.

  • Recommended Action:

    • CEASE THE EXPERIMENT SAFELY. Allow the vessel to cool to room temperature in a fume hood before venting.

    • Re-evaluate the necessity of a sealed vessel. If possible, perform the reaction under an inert atmosphere with a condenser to prevent pressure buildup.

    • To identify the gaseous byproducts, consider using a TGA instrument coupled with a mass spectrometer (TGA-MS). This provides information on both the temperature of decomposition and the mass of the evolved gases.

Part 3: Protocols for Thermal Stability Assessment

To quantitatively determine the thermal stability of 1H-imidazole-1-carboxaldehyde, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools.[7][8]

Method 1: Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition (mass loss) begins.[9]

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Instrument Preparation: Ensure the TGA is calibrated for mass and temperature. Run a baseline measurement with an empty crucible to subtract any instrumental drift.[9]

  • Sample Preparation: Place 3-5 mg of 1H-imidazole-1-carboxaldehyde into a clean TGA crucible (typically aluminum or platinum).

  • Experimental Parameters:

    • Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min. This is crucial to study thermal stability in the absence of oxidation.

    • Heating Rate: A rate of 10 °C/min is standard and provides a good balance between resolution and experiment time.

    • Temperature Range: Start at ambient temperature (e.g., 30 °C) and ramp up to a temperature beyond the expected decomposition (e.g., 300 °C).

  • Data Interpretation: The resulting TGA thermogram will plot mass (%) vs. temperature (°C). The "onset temperature" is the point at which significant mass loss begins. This is often calculated by the instrument software using the tangent method at the inflection point of the mass loss step.[10] This temperature should be considered the upper limit for the compound's stability.

Method 2: Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events like melting, crystallization, and decomposition.[11]

Objective: To identify the melting point and detect any exothermic decomposition events.

Methodology:

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified reference standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-4 mg of 1H-imidazole-1-carboxaldehyde into a hermetically sealed aluminum DSC pan. An identical empty pan will be used as a reference.

  • Experimental Parameters:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the melting point (e.g., 25 °C).

      • Ramp the temperature at a rate of 10 °C/min up to a point beyond the melting point (e.g., 250 °C).

  • Data Interpretation: The DSC thermogram plots heat flow (mW) vs. temperature (°C).

    • Melting: You will observe a sharp endothermic peak (heat is absorbed) corresponding to the melting point.[12]

    • Decomposition: Decomposition is often, but not always, an exothermic event (heat is released). A broad, irregular exothermic peak following the melting peak is a strong indicator of thermal decomposition. The onset of this exotherm serves as another critical data point for the compound's stability limit.

Part 4: Visualized Workflows and Logic

To assist in navigating experimental challenges and analytical procedures, the following diagrams illustrate key decision-making processes.

Caption: Troubleshooting flowchart for thermal stability issues.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Interpretation & Application A 1. Acquire high-purity 1H-imidazole-1-carboxaldehyde B 2. Perform TGA (10°C/min, N2 atm) A->B C 3. Perform DSC (10°C/min, N2 atm) A->C D 4. Determine T-onset (from TGA mass loss) B->D E 5. Identify T-melt & T-decomp (from DSC endo/exotherms) C->E F 6. Establish Maximum Safe Operating Temperature D->F E->F

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Formylation: 1H-Imidazole-1-carboxaldehyde in the Context of Modern Synthetic Reagents

Introduction: The Formyl Group as a Cornerstone of Chemical Synthesis In the landscape of organic chemistry, the formyl group (–CHO) stands as one of the most versatile and fundamental functional groups. Its introduction...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formyl Group as a Cornerstone of Chemical Synthesis

In the landscape of organic chemistry, the formyl group (–CHO) stands as one of the most versatile and fundamental functional groups. Its introduction into a molecule, a process known as formylation, opens a gateway to a vast array of subsequent chemical transformations. Aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, serving as precursors for amines, alcohols, carboxylic acids, and complex carbon skeletons.[1]

The choice of a formylating agent is a critical decision in synthetic design, dictated by the nature of the substrate, the desired selectivity, and the overall robustness of the chemical process. This guide provides a comparative analysis of various formylating agents, with a particular focus on contextualizing the role of 1H-imidazole-1-carboxaldehyde (also known as N-formylimidazole) alongside the workhorse reagents of modern synthesis. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations for both powerful C-formylating agents used in aromatic chemistry and the more nuanced reagents employed for the formylation of heteroatoms like nitrogen and oxygen.

Part 1: The Titans of Aromatic C-Formylation

The direct introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic chemistry. These reactions typically proceed via electrophilic aromatic substitution, requiring potent electrophilic formylating species to overcome the inherent stability of the aromatic system.

The Vilsmeier-Haack Reaction: Versatility for Electron-Rich Systems

The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent in situ.[4]

Mechanism of the Vilsmeier-Haack Reaction

The reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. This potent electrophile is then attacked by the electron-rich aromatic ring, followed by elimination and hydrolysis during workup to yield the aromatic aldehyde.[2]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Sigma Complex Vilsmeier_Reagent->Intermediate + Aromatic Ring Aromatic Electron-Rich Aromatic Ring Product Aromatic Aldehyde Intermediate->Product - H⁺, Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Substrate Scope & Practical Considerations: The Vilsmeier-Haack reaction is particularly effective for highly activated aromatic systems such as anilines, phenols, and electron-rich heterocycles like pyrroles, indoles, and furans.[4] The reaction conditions are generally mild, though the use of POCl₃ requires anhydrous conditions and careful handling.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 eq) in anhydrous DMF (5.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium hydroxide until the pH is basic.

  • Isolation: The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

The Rieche Formylation: Ortho-Selectivity for Phenols

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[5][6][7] This method is particularly advantageous for the ortho-formylation of phenols and other electron-rich aromatic compounds.[8]

Mechanism of the Rieche Formylation

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent. This electrophile is then attacked by the aromatic ring. Subsequent hydrolysis of the resulting dichloromethylated intermediate furnishes the aldehyde. The ortho-selectivity in phenols is often attributed to the coordination of the Lewis acid to the phenolic oxygen.[8]

Rieche_Formylation DCM_ether Dichloromethyl methyl ether Electrophile Electrophilic Cation DCM_ether->Electrophile + TiCl₄ TiCl4 TiCl₄ Intermediate Dichloromethylated Intermediate Electrophile->Intermediate + Phenol Phenol Phenol Product ortho-Hydroxy benzaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Rieche Formylation.

Substrate Scope & Practical Considerations: The Rieche formylation is effective for phenols, mesitylene, and other activated aromatic systems.[5][9] A significant drawback is the high toxicity and carcinogenic nature of dichloromethyl methyl ether, which necessitates stringent safety precautions. Titanium tetrachloride is also highly corrosive and moisture-sensitive.[8]

Experimental Protocol: Rieche Formylation of 2-Naphthol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add titanium tetrachloride (2.2 eq) dropwise to the stirred solution.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: The Realm of N- and O-Formylation

While the Vilsmeier-Haack and Rieche reactions are powerful tools for C-formylation, a different class of reagents is required for the formylation of heteroatoms such as nitrogen and oxygen. These reactions are crucial for installing protecting groups, synthesizing formamides, and accessing other important chemical functionalities.

1H-Imidazole-1-carboxaldehyde: A Mild N-Formylating Agent

1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, belongs to the family of N-acyl imidazoles. These compounds are known to be effective acyl transfer reagents due to the good leaving group ability of the imidazole moiety. While not a potent electrophile for C-formylation of aromatics, N-formylimidazole can serve as a mild and selective agent for the N-formylation of amines and, to a lesser extent, the O-formylation of alcohols.[10]

Mechanism of Formyl Transfer from N-Formylimidazole

The formylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of N-formylimidazole. This generates a tetrahedral intermediate which then collapses, releasing the formylated amine and imidazole as a neutral byproduct.

N_Formylimidazole_Mechanism NFI N-Formylimidazole Intermediate Tetrahedral Intermediate NFI->Intermediate + Amine Amine Primary or Secondary Amine Formamide Formamide Intermediate->Formamide Imidazole Imidazole (byproduct) Intermediate->Imidazole

Caption: Mechanism of N-formylation with N-Formylimidazole.

Substrate Scope & Practical Considerations: N-Formylimidazole is expected to be most effective for the formylation of primary and secondary aliphatic amines under neutral and mild conditions. Its reactivity towards anilines and alcohols is likely lower. The key advantage of such a reagent is the generation of a neutral, water-soluble byproduct (imidazole), which can simplify purification. However, N-formylimidazole itself can be sensitive to moisture and may not be as reactive as other common N-formylating agents.

Representative Protocol: N-Formylation of Benzylamine with N-Formylimidazole

  • Reaction Setup: Dissolve benzylamine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add a solution of N-formylimidazole (1.1 eq) in the same solvent to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC. Gentle heating may be required for less reactive amines.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Isolation: The crude product can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water to remove the imidazole byproduct. Further purification can be achieved by column chromatography if necessary.

Comparative N-Formylating Agents

Several other reagents are commonly employed for N-formylation, each with its own set of advantages and disadvantages.

Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a highly reactive and efficient N-formylating agent.[5][6][8][11] It reacts rapidly (often in minutes) at low temperatures with a broad range of primary and secondary amines, including sterically hindered ones, to give near-quantitative yields of formamides.[5][8] The formyl group is transferred selectively over the acetyl group.[11] However, AFA is moisture-sensitive and thermally unstable.[11]

N-Formylsaccharin: This is a stable, crystalline solid that serves as an excellent N-formylating agent.[2][3][4] It is particularly noted for its high chemoselectivity, efficiently formylating amines in the presence of alcohol functional groups.[2][3] The reaction conditions are mild, and the saccharin byproduct is easily removed.

Part 3: Comparative Analysis and Strategic Selection

The selection of an appropriate formylating agent is a critical step in synthetic planning. The following table provides a comparative summary of the agents discussed in this guide.

Formylating Agent Primary Application Reactivity Typical Conditions Advantages Limitations
Vilsmeier Reagent C-FormylationHigh (for e⁻-rich arenes)POCl₃, DMF, 0 °C to RTHigh yields, versatile for heterocyclesRequires activated substrates, corrosive reagent
Rieche Reagent C-FormylationHigh (for phenols)Dichloromethyl methyl ether, TiCl₄, 0 °CGood ortho-selectivity for phenolsHighly toxic and carcinogenic reagent
N-Formylimidazole N-FormylationModerateNeutral, RT to mild heatMild conditions, neutral byproductLower reactivity, potential moisture sensitivity
Acetic Formic Anhydride N-FormylationVery HighAcetic anhydride, formic acid, low temp.Fast reactions, excellent yields, broad scopeMoisture sensitive, thermally unstable
N-Formylsaccharin N-FormylationHighNeutral, RTStable solid, excellent chemoselectivity

Decision-Making Workflow for Formylation

Formylation_Decision_Tree Start Select Formylation Strategy Substrate_Type Substrate Type? Start->Substrate_Type Aromatic Aromatic/Heteroaromatic (C-Formylation) Substrate_Type->Aromatic Aromatic Amine_Alcohol Amine/Alcohol (N/O-Formylation) Substrate_Type->Amine_Alcohol Amine/Alcohol Aromatic_Activation Substrate Activation? Aromatic->Aromatic_Activation Amine_Reactivity Required Reactivity/Selectivity? Amine_Alcohol->Amine_Reactivity High_Activation High (e.g., Indole, Aniline) Aromatic_Activation->High_Activation High Moderate_Activation Moderate (e.g., Phenol) Aromatic_Activation->Moderate_Activation Moderate Vilsmeier Vilsmeier-Haack High_Activation->Vilsmeier Rieche Rieche Moderate_Activation->Rieche High_Reactivity High Reactivity Needed Amine_Reactivity->High_Reactivity High Mild_Selective Mild/Selective Conditions Amine_Reactivity->Mild_Selective Mild/Selective AFA Acetic Formic Anhydride High_Reactivity->AFA N_Formyl_Reagents N-Formylsaccharin or N-Formylimidazole Mild_Selective->N_Formyl_Reagents

Caption: A workflow for selecting an appropriate formylating agent.

Conclusion

The field of formylation chemistry offers a diverse toolkit for the synthetic chemist. For the C-formylation of activated aromatic systems, the Vilsmeier-Haack and Rieche reactions remain indispensable tools, each with a well-defined scope and set of practical considerations. In the realm of N- and O-formylation, a different set of reagents comes to the forefront. While highly reactive agents like acetic formic anhydride provide rapid and high-yielding conversions, there is a clear role for milder, more selective reagents.

1H-Imidazole-1-carboxaldehyde (N-formylimidazole), within the broader context of N-acyl imidazoles, occupies this latter niche. Although not a mainstream reagent, its utility lies in its potential for mild, neutral N-formylation, particularly when substrate sensitivity is a concern and the generation of acidic or harsh byproducts must be avoided. For the discerning researcher, understanding the relative strengths and weaknesses of the entire spectrum of formylating agents, from the powerful to the precise, is key to navigating the complexities of modern organic synthesis and achieving the desired chemical transformations with efficiency and elegance.

References

  • BenchChem. (2025). Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride.
  • Jackson, A. (2023).
  • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.
  • BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.
  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.
  • Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]

  • Cochet, T., Bellosta, V., Greiner, A., Roche, D., & Cossy, J. (2011). N-Formylsaccharin: A New Formylating Agent. Synlett, 2011(13), 1920-1922.
  • Colonna, M., Greci, L., & Poloni, M. (1983). N-Formylsaccharin, a new, stable and efficient formylating agent. Journal of the Chemical Society, Perkin Transactions 1, 1629-1630.
  • El Borai, M. A., Moustafa, A. H., Anwar, M., & Abdel Hay, F. I. (1983). Synthesis of New Formyl Halo N-methylimidazole Derivatives.
  • Colonna, S., Gaggero, N., Leone, M., & Pasta, P. (2000). Imidazole-Catalyzed N-Formylation of Amines by Formic Acid.
  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150.

Sources

Comparative

A Comparative Guide to the Synthesis of 1H-Imidazole-1-carboxaldehyde for Researchers and Drug Development Professionals

Introduction: The Significance of 1H-Imidazole-1-carboxaldehyde in Modern Chemistry 1H-imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a versatile and highly reactive building block in organic synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Imidazole-1-carboxaldehyde in Modern Chemistry

1H-imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a versatile and highly reactive building block in organic synthesis. Its unique structure, featuring an activated formyl group attached to the imidazole ring, renders it an invaluable reagent for introducing a formyl moiety onto a wide range of nucleophiles. This reactivity is pivotal in the synthesis of numerous pharmaceutical intermediates, agrochemicals, and fine chemicals. The development of efficient, scalable, and safe synthetic routes to this key intermediate is therefore of paramount importance to the chemical research community.

This guide provides an in-depth, objective comparison of the most prevalent methods for the synthesis of 1H-imidazole-1-carboxaldehyde. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, scalability, and safety considerations. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development needs.

Methodology 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including imidazole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanism of Action

The causality behind this method lies in the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This potent electrophile is then attacked by the nucleophilic imidazole, leading to the formation of a tetrahedral intermediate. Subsequent elimination and hydrolysis yield the desired 1H-imidazole-1-carboxaldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Imidazole Imidazole Intermediate Tetrahedral Intermediate Imidazole->Intermediate + Vilsmeier Reagent Product 1H-Imidazole-1- carboxaldehyde Intermediate->Product - HCl, Hydrolysis HCl HCl

Caption: Mechanism of the Vilsmeier-Haack formylation of imidazole.

Experimental Protocol

To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes), phosphorus oxychloride (POCl₃) (1.2 eq) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Performance Analysis

The Vilsmeier-Haack reaction is a robust and generally high-yielding method for the synthesis of 1H-imidazole-1-carboxaldehyde.[1] However, the use of corrosive and hazardous reagents like POCl₃ necessitates careful handling and specialized equipment. The workup procedure can also be cumbersome due to the need for neutralization and extraction.

Methodology 2: Formylation with Formic Acid and Activating Agents

A more direct and often milder approach to N-formylimidazole involves the use of formic acid in the presence of an activating agent. This method avoids the use of strong dehydrating agents like POCl₃ and can offer a more environmentally benign alternative.

Variant 2a: Formic Acid and Acetic Anhydride

In this variant, formic acid is reacted with acetic anhydride in situ to generate the mixed anhydride, acetic formic anhydride. This mixed anhydride is a more potent formylating agent than formic acid alone.

Acetic anhydride activates formic acid to form the more electrophilic mixed anhydride. The imidazole then acts as a nucleophile, attacking the formyl carbonyl of the mixed anhydride. The greater electrophilicity of the formyl carbon compared to the acetyl carbon leads to the preferential formation of the N-formylimidazole.

Formic_Acid_Acetic_Anhydride Formic_Acid Formic Acid Mixed_Anhydride Acetic Formic Anhydride Formic_Acid->Mixed_Anhydride + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Imidazole Imidazole Intermediate Tetrahedral Intermediate Imidazole->Intermediate + Mixed Anhydride Product 1H-Imidazole-1- carboxaldehyde Intermediate->Product - Acetic Acid Acetic_Acid Acetic Acid

Caption: Synthesis of 1H-imidazole-1-carboxaldehyde using formic acid and acetic anhydride.

To a solution of imidazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), a pre-cooled mixture of formic acid (1.5 eq) and acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-3 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with a non-polar solvent like toluene to remove excess acetic acid and formic acid. The resulting product is often of high purity and may not require further purification.

This method is generally high-yielding and proceeds under mild conditions.[2] The reagents are readily available and less hazardous than those used in the Vilsmeier-Haack reaction. The primary drawback is the potential for competing acetylation, although formylation is typically favored.

Variant 2b: Formic Acid and Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) can be used to activate formic acid, forming a highly reactive formylating agent. This method is particularly clean as the byproducts are gaseous (CO₂) and imidazole, which can be easily removed.

CDI reacts with formic acid to form an imidazolide intermediate, which is a highly effective acylating agent. This intermediate then reacts with a second molecule of imidazole to yield the N-formylimidazole product.

Formic_Acid_CDI Formic_Acid Formic Acid Intermediate Imidazolide Intermediate Formic_Acid->Intermediate + CDI CDI Carbonyldiimidazole (CDI) Product 1H-Imidazole-1- carboxaldehyde Intermediate->Product + Imidazole, - CO₂, - Imidazole Imidazole Imidazole CO2 CO₂ Imidazole_byproduct Imidazole

Caption: CDI-mediated synthesis of 1H-imidazole-1-carboxaldehyde.

To a solution of 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous THF, formic acid (1.0 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the activated intermediate. A solution of imidazole (1.0 eq) in THF is then added, and the reaction is stirred for an additional 1-2 hours. The solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

This method is known for its mild reaction conditions and clean conversion, with high yields often reported.[3] The primary consideration is the moisture sensitivity of CDI, requiring anhydrous reaction conditions.

Methodology 3: Catalytic Formylation using Carbon Dioxide and Hydrosilanes

A greener and more sustainable approach to N-formylation involves the use of carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent, such as a hydrosilane, and a suitable catalyst. This method aligns with the principles of green chemistry by utilizing a renewable and non-toxic C1 feedstock.

Mechanism of Action

The reaction proceeds through the catalytic reduction of CO₂ by the hydrosilane to a formic acid equivalent. This activated formic acid species then formylates the imidazole. The exact mechanism can vary depending on the catalyst and reaction conditions but generally involves the formation of a silyl formate intermediate.[4][5]

CO2_Hydrosilane CO2 CO₂ Silyl_formate Silyl Formate Intermediate CO2->Silyl_formate + Hydrosilane, Catalyst Hydrosilane Hydrosilane Catalyst Catalyst Imidazole Imidazole Product 1H-Imidazole-1- carboxaldehyde Imidazole->Product + Silyl Formate, - Silanol Silanol Silanol

Caption: Catalytic N-formylation of imidazole using CO₂ and a hydrosilane.

Experimental Protocol

In a pressure vessel, imidazole (1.0 eq), a hydrosilane (e.g., phenylsilane, 1.5 eq), and a catalyst (e.g., an N-heterocyclic carbene precursor or a metal complex, 1-5 mol%) are dissolved in a suitable solvent. The vessel is then pressurized with CO₂ (1-10 atm) and heated to the desired temperature (typically 50-100 °C) for several hours. After cooling and depressurization, the reaction mixture is worked up by removing the solvent and purifying the product by chromatography.

Performance Analysis

This method offers a sustainable and atom-economical route to N-formylimidazole.[6][7] However, it often requires specialized equipment (pressure vessel) and may necessitate catalyst screening and optimization for optimal performance. The cost and availability of the catalyst and hydrosilane can also be a factor.

Comparative Analysis of Synthesis Methods

To facilitate a direct comparison, the key performance parameters of the discussed methods are summarized in the table below. It is important to note that the presented data is a consolidation from various literature sources and may not represent a direct head-to-head comparison under identical conditions.

Parameter Vilsmeier-Haack Reaction Formic Acid/Acetic Anhydride Formic Acid/CDI Catalytic CO₂/Hydrosilane
Typical Yield 80-95%90-98%[2]85-95%[3]70-90%
Reaction Time 2-4 hours1-3 hours1.5-2.5 hours4-24 hours
Reagent Cost Low to moderateLowModerate to highModerate (catalyst dependent)
Safety Concerns Corrosive and hazardous reagents (POCl₃)[8][9][10][11][12]Flammable and corrosive reagentsMoisture sensitive reagent (CDI)Pressurized CO₂, flammable silanes
Scalability Well-established for scale-upGood potential for scale-upSuitable for lab-scale; cost may be a factor for large scaleDependent on catalyst efficiency and cost
Workup Aqueous workup, extraction requiredSimple evaporation, minimal purificationSimple workupRequires catalyst removal

Conclusion and Future Perspectives

The synthesis of 1H-imidazole-1-carboxaldehyde can be achieved through several effective methods, each with its own distinct advantages and disadvantages. The choice of the optimal synthetic route will be dictated by the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations.

  • The Vilsmeier-Haack reaction remains a reliable and high-yielding method, particularly for large-scale synthesis where the cost of reagents is a primary concern. However, the associated hazards necessitate stringent safety protocols.

  • Formylation with formic acid and acetic anhydride offers a milder and safer alternative with excellent yields, making it a highly attractive option for laboratory-scale synthesis.

  • The CDI-mediated approach provides a clean and efficient synthesis under very mild conditions, ideal for small-scale preparations where purity is paramount.

  • Catalytic formylation with CO₂ represents the future of sustainable synthesis. While still under active development, this method holds immense promise for environmentally friendly and atom-economical production of N-formylimidazole.

As the demand for sustainable and efficient chemical processes continues to grow, it is anticipated that further research will focus on the development of more active and robust catalysts for CO₂-based formylation, ultimately leading to a greener and more economical synthesis of this important chemical intermediate.

References

  • Imidazole Safety D
  • IMIDAZOLE Safety Data Sheet. (2024). Elemental Microanalysis.
  • Methanol as a formylating agent in nitrogen heterocycles. (n.d.). Organic & Biomolecular Chemistry.
  • 1,1'-carbonyldiimidazole. (n.d.). Organic Syntheses.
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (n.d.).
  • Safety D
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.).
  • Safety Data Sheet IMIDAZOLE. (2023). ChemSupply Australia.
  • IMIDAZOLE Safety D
  • Summary of the synthetic procedure. CDI = 1,1'-carbonyldiimidazole, (DHQD) 2 PHAL = Hydroquinidine 1,4-phthalazinediyl diether. (n.d.).
  • What is the synthesis route of 1H-Imidazole-4-carbaldehyde? (n.d.). Guidechem.
  • Phosphite–imidazole catalyzed N-formylation and N-acylation of amines. (n.d.). Organic & Biomolecular Chemistry.
  • A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Formylation of Amines. (2025).
  • Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. (n.d.). Benchchem.
  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook.
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). Infoscience.
  • A Comparative Guide to N-Formylation and N-Protection of Benzimidazoles: A Cost-Benefit Analysis. (n.d.). Benchchem.
  • N-formylation of secondary amines. (n.d.).
  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses.
  • Formyl
  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. (n.d.). Molecules.
  • 1H-Imidazole-2-carboxaldehyde. (n.d.). NIST WebBook.
  • Scheme 1: Scope of the formylation reaction using imidazole. Reaction... (n.d.).
  • Phosphite-Imidazole Catalyzed N-Formylation and N-Acylation of Amines. (n.d.).
  • Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2. (n.d.). Green Chemistry.
  • 1-hydroxy-1H-imidazole-2-carbaldehyde oxime 3-oxide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Imidazole-2-carboxaldehyde(10111-08-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • Formyl
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018).
  • Catalytic N-formylation of amines using CO 2 as a carbon source. (n.d.).
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences.
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Advances.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). Molecules.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2025).
  • Formylation of Amines with Acetic Formic Anhydride. (2023). Reddit.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
  • 1H-Imidazole-5-carboxaldehyde. (n.d.). MedChemExpress.
  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (n.d.). JETIR.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).

Sources

Validation

A Comparative Analysis of the Biological Activity of 1H-Imidazole-1-Carboxaldehyde Derivatives

The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural features, including its aromaticity and ability to participat...

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile building block for the design of novel therapeutic agents.[1] This guide provides a comparative overview of the biological activities of derivatives of 1H-imidazole-1-carboxaldehyde, a key intermediate in the synthesis of diverse imidazole-based compounds. We will delve into their antifungal, anticancer, and anti-inflammatory properties, presenting supporting experimental data and methodologies to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

Antifungal Activity: A Promising Frontier

Several derivatives of imidazole carboxaldehydes have been investigated for their potential as antifungal agents. A notable study by Silva et al. explored the antifungal activity of thiosemicarbazone and hydrazone derivatives of 4(5)-imidazole carboxaldehyde and 4-(1H-imidazol-1-yl)benzaldehyde. Their findings highlight the potential of these compounds against various fungal strains, in some cases surpassing the efficacy of the standard drug nystatin.[3]

Comparative Antifungal Potency

The minimum inhibitory concentration (MIC50), the lowest concentration of a compound that inhibits 50% of visible fungal growth, is a key metric for evaluating antifungal activity. The table below summarizes the MIC50 values of selected imidazole-derived thiosemicarbazones and hydrazones.

CompoundTarget OrganismMIC50 (µM)Reference
4(5)-imidazolecarboxaldehyde thiosemicarbazone (ImT)Cladosporium cladosporioides5.79[3]
4-(1H-imidazole-1-yl)benzaldehyde thiosemicarbazone (4ImBzT)Cladosporium cladosporioides2.00[3]
4(5)-Imidazolecarboxaldehyde benzoyl hydrazone (4(5)ImPh)Candida glabrata< 1.20[3]
Nystatin (control)Cladosporium cladosporioides269[3]
Nystatin (control)Candida glabrata> 1.20[3]

Key Insights from the Data:

  • The thiosemicarbazone derivatives, particularly 4ImBzT, demonstrated potent and selective activity against Cladosporium cladosporioides.[3]

  • The hydrazone derivative, 4(5)ImPh, exhibited significant activity against Candida glabrata.[3]

  • Notably, several of the synthesized compounds showed significantly lower MIC50 values compared to the standard antifungal agent, nystatin, indicating their potential for further development.[3]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of these compounds was determined using a broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Workflow for Antifungal Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solutions of test compounds in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well microplate prep_compound->serial_dilution prep_media Prepare RPMI-1640 medium prep_media->serial_dilution prep_inoculum Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate plates at 35-37°C for 24-48 hours add_inoculum->incubation visual_reading Visually determine the MIC50 as the lowest concentration with 50% growth inhibition incubation->visual_reading spectrophotometer Alternatively, measure absorbance at a specific wavelength to quantify growth incubation->spectrophotometer

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method.

Structure-Activity Relationship (SAR) Insights

The study by Silva et al. provides valuable insights into the structure-activity relationships of these imidazole derivatives:

  • Thiosemicarbazones vs. Hydrazones: In general, the thiosemicarbazone derivatives exhibited higher activity against C. cladosporioides, while hydrazone derivatives were more effective against C. glabrata.[3]

  • Impact of Substituents: The nature of the substituent on the hydrazone moiety significantly influenced antifungal activity. For instance, the presence of a para-nitrophenyl group in a hydrazone derivative enhanced its activity against C. glabrata.[3]

Anticancer Activity: Targeting Uncontrolled Cell Growth

Imidazole derivatives have emerged as a promising class of anticancer agents, with various compounds demonstrating cytotoxicity against a range of cancer cell lines.[4][5] While direct comparative studies on a series of 1H-imidazole-1-carboxaldehyde derivatives are limited, data from broader studies on substituted imidazoles provide valuable insights into their anticancer potential.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of selected imidazole derivatives against different cancer cell lines.

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
11a 1H-Benzo[d]imidazoleVariably substituted phenyl and piperazine moietiesVarious0.16 - 3.6[6][7]
12a 1H-Benzo[d]imidazoleVariably substituted phenyl and piperazine moietiesVarious0.16 - 3.6[6][7]
12b 1H-Benzo[d]imidazoleVariably substituted phenyl and piperazine moietiesVarious0.16 - 3.6[6][7]
Compound 5 1H-imidazole-2(3H)-thione1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)MCF-7< 5[8]
BI9 1H-imidazole-2(3H)-thioneBenzotriazole moiety at N1MCF-73.57[8]
Doxorubicin Anthracycline-MCF-7~1-2[4]

Key Insights from the Data:

  • Benzimidazole derivatives 11a, 12a, and 12b displayed potent anticancer activity against a panel of 60 human cancer cell lines, with GI50 (50% growth inhibition) values in the sub-micromolar to low micromolar range.[6][7]

  • Imidazole-2(3H)-thione derivatives also showed promising cytotoxicity against the MCF-7 breast cancer cell line.[8]

  • The potency of these compounds is comparable to or, in some cases, better than the standard chemotherapeutic drug, doxorubicin.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow for MTT Assay:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with various concentrations of the test compounds seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 24, 48, or 72 hours) treat_cells->incubate_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate the IC50 value from the dose-response curve read_absorbance->calculate_ic50

Caption: A schematic representation of the MTT assay workflow for determining the cytotoxic effects of compounds on cancer cells.[1]

Potential Mechanisms of Action

The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with various cellular processes. Some of the proposed mechanisms include:

  • Inhibition of Tubulin Polymerization: Certain imidazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[5]

  • Enzyme Inhibition: Imidazole-containing compounds can act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[4][5][6][7]

  • DNA Intercalation: Some derivatives can intercalate into DNA, disrupting its replication and transcription processes.[5]

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Imidazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[9][10][11]

Comparative Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a measure of the compound's efficacy.

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
2a 100100[9]
2b 100100[9]
2g 100~44[9]
Diclofenac Sodium (control) 50100[9]

Key Insights from the Data:

  • Compounds 2a and 2b exhibited excellent anti-inflammatory activity, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac sodium.[9]

  • The study highlights that substitutions on the phenyl rings of the imidazole core play a crucial role in determining the anti-inflammatory potency.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is a reliable method for evaluating the anti-inflammatory effects of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay:

G cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Analysis administer_compound Administer the test compound or vehicle (control) to animals (e.g., rats) orally or intraperitoneally inject_carrageenan After a specific time (e.g., 1 hour), inject a sub-plantar dose of carrageenan into the rat's hind paw administer_compound->inject_carrageenan measure_volume Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer inject_carrageenan->measure_volume calculate_inhibition Calculate the percentage of edema inhibition for each group compared to the control group measure_volume->calculate_inhibition

Caption: A simplified workflow of the carrageenan-induced paw edema model for screening anti-inflammatory drugs.[11]

Potential Mechanisms of Action

The anti-inflammatory effects of imidazole derivatives are believed to be mediated through various mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to NSAIDs, some imidazole derivatives can inhibit COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators.[9]

  • Modulation of Cytokine Production: These compounds may also modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).[11]

Conclusion and Future Directions

Derivatives of 1H-imidazole-1-carboxaldehyde and related imidazole structures represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence presented in this guide highlights their potential as antifungal, anticancer, and anti-inflammatory agents. The quantitative data, while drawn from various studies, provides a valuable starting point for comparative analysis and further research.

Future efforts should focus on the systematic synthesis and evaluation of a focused library of 1H-imidazole-1-carboxaldehyde derivatives to establish more direct and comprehensive structure-activity relationships across different biological targets. Elucidating the precise mechanisms of action for the most potent compounds will be crucial for their optimization and potential translation into clinical candidates. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address a range of unmet medical needs.

References

  • Al-Ostoot, F. H., Al-Hamzani, H. A., Al-Ghamdi, A. A., Aouad, M. R., & Soliman, S. M. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Walter, I., Adam, S., Gentilini, M. V., Kany, A. M., Brengel, C., Thomann, A., ... & Köhnke, J. (2022). Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. HZI Repository. [Link]

  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. [Link]

  • Silva, J. G. D., de Souza, A. C. C., de Lima, G. M., de Oliveira, T. B., & Beraldo, H. (2011). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Journal of the Brazilian Chemical Society, 22, 1295-1304. [Link]

  • Wang, J. L., Li, Z. M., & Chen, J. W. (1998). 3D-Quantitative Structure-Activity Relationship Studies of Imidazole-1-carboxylates. Acta Physico-Chimica Sinica, 14(5), 423-427. [Link]

  • Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 3078-3093. [Link]

  • Al-Ostoot, F. H., Al-Hamzani, H. A., Al-Ghamdi, A. A., Aouad, M. R., & Soliman, S. M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3078-3093. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • R Discovery. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. [Link]

  • Wolska, K., Jampilek, J., & Do, T. M. T. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 28(14), 5396. [Link]

  • Yahia, R., & El-Sattar, N. E. A. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(19), 6296. [Link]

  • Kumar, S., & Kumar, R. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 26(10), 2247-2261. [Link]

  • Engineered Science Publisher. (2023). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. [Link]

  • Al-Ostoot, F. H., Al-Hamzani, H. A., Al-Ghamdi, A. A., Aouad, M. R., & Soliman, S. M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Witt, A., & Stark, H. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. RSC medicinal chemistry, 13(10), 1279-1290. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4). [Link]

  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

Sources

Comparative

The Synthetic Chemist's Compass: Navigating Formylation with 1H-Imidazole-1-Carboxaldehyde

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of organic synthesis, the introduction of a formyl group (-CHO) is a fundamental transformation, unlocking pa...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the introduction of a formyl group (-CHO) is a fundamental transformation, unlocking pathways to a vast array of valuable molecules, from pharmaceutical intermediates to complex natural products. The choice of formylating agent is a critical decision, profoundly influencing reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth technical comparison of 1H-imidazole-1-carboxaldehyde (also known as 1-formylimidazole), a reagent of increasing interest, with established alternatives. By presenting objective performance data and detailed experimental insights, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Rise of 1H-Imidazole-1-Carboxaldehyde: A Profile

1H-imidazole-1-carboxaldehyde is a versatile and reactive organic compound that serves as a key intermediate and formylating agent in a variety of chemical transformations.[1] Its unique structure, featuring a formyl group attached to a nitrogen atom of the imidazole ring, imparts a distinct reactivity profile compared to more conventional reagents. This reagent is recognized for its role as an essential building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The stability and ease of handling of 1H-imidazole-1-carboxaldehyde further enhance its appeal for applications in both academic research and industrial drug development.[1]

Comparative Analysis: 1H-Imidazole-1-Carboxaldehyde vs. Traditional Formylating Agents

The selection of a formylating agent is a nuanced decision, balancing factors such as substrate compatibility, reaction conditions, and desired outcomes. Here, we compare the performance of 1H-imidazole-1-carboxaldehyde against commonly employed alternatives.

Feature1H-Imidazole-1-carboxaldehydeDimethylformamide (DMF)Formic AcidAcetic Formic Anhydride
Reactivity HighModerate (requires activation)Low (requires activation/catalysis)High
Selectivity Generally high for N-formylationGood, but can lead to side reactionsModerate, can require harsh conditionsGood, but can be too reactive for sensitive substrates
Reaction Conditions Often mild (room temperature)Often requires high temperatures or harsh activators (e.g., POCl₃, SOCl₂)Typically requires high temperatures and/or catalystsMild to moderate
Byproducts Imidazole (recyclable)Dimethylamine, HCl (if activated)WaterAcetic acid
Substrate Scope Broad, including sensitive aminesBroad, particularly for Vilsmeier-Haack type reactionsBroad, but can be limited by functional group toleranceGood for amines and alcohols
Handling Solid, stable, relatively easy to handleLiquid, can be a solvent and reagentCorrosive liquidUnstable, often prepared in situ

Mechanistic Insights: The Formylation Pathway

The efficacy of 1H-imidazole-1-carboxaldehyde as a formylating agent stems from the electrophilicity of the formyl carbon and the stability of the imidazole leaving group. The reaction typically proceeds through a nucleophilic attack by the substrate (e.g., an amine) on the carbonyl carbon of the formyl group, followed by the departure of the imidazole anion.

formylation_mechanism reagent 1H-Imidazole-1-carboxaldehyde intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product Formylated Product (R-NHCHO) intermediate->product Elimination byproduct Imidazole intermediate->byproduct

Caption: General mechanism of formylation using 1H-imidazole-1-carboxaldehyde.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of its application, we present a detailed experimental protocol for the N-formylation of a primary amine using 1H-imidazole-1-carboxaldehyde.

Protocol: N-Formylation of Benzylamine

Materials:

  • Benzylamine

  • 1H-Imidazole-1-carboxaldehyde

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of benzylamine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add 1H-imidazole-1-carboxaldehyde (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-benzylformamide.

experimental_workflow start Start: Dissolve Benzylamine in DCM add_reagent Add 1H-Imidazole-1-carboxaldehyde start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End: N-Benzylformamide purify->end_product

Caption: Experimental workflow for the N-formylation of benzylamine.

Advantages in Drug Development and Complex Synthesis

The mild reaction conditions and high selectivity offered by 1H-imidazole-1-carboxaldehyde make it a particularly attractive reagent in the later stages of complex molecule synthesis and drug development. Its ability to formylate sensitive substrates without the need for harsh reagents or high temperatures helps to preserve delicate functional groups that might otherwise be compromised. The generation of the non-intrusive and potentially recyclable imidazole byproduct is another significant advantage in multi-step syntheses where purification can be challenging.

Conclusion: A Valuable Addition to the Synthetic Toolbox

While traditional formylating agents undoubtedly retain their importance, 1H-imidazole-1-carboxaldehyde presents a compelling alternative with distinct advantages in terms of reactivity, selectivity, and mildness of reaction conditions. For researchers and drug development professionals, the strategic application of this reagent can lead to more efficient and elegant synthetic routes, particularly when dealing with complex and sensitive substrates. As the demand for sophisticated molecules continues to grow, the inclusion of 1H-imidazole-1-carboxaldehyde in the synthetic chemist's arsenal is not just beneficial, but essential for innovative and successful synthesis.

References

  • NIH National Center for Biotechnology Information. Formylation of Amines. [Link]

  • Royal Society of Chemistry. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. [Link]

  • NIH National Center for Biotechnology Information. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

Sources

Validation

A Comparative Guide to the Cost-Effective Synthesis of 1H-imidazole-1-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical synthesis, the selection of a synthetic route is a critical decision, balancing factors of yield, purity, sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of a synthetic route is a critical decision, balancing factors of yield, purity, scalability, and, crucially, cost-effectiveness. 1H-imidazole-1-carboxaldehyde is a valuable building block in the synthesis of numerous active pharmaceutical ingredients, making the optimization of its production a key concern for researchers and process chemists. This guide provides an in-depth, objective comparison of the most common synthetic routes to 1H-imidazole-1-carboxaldehyde, supported by experimental data and a thorough cost analysis to inform your selection process.

Introduction: The Importance of 1H-imidazole-1-carboxaldehyde

The imidazole moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The addition of a carboxaldehyde group at the N-1 position provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. As such, the efficient synthesis of 1H-imidazole-1-carboxaldehyde is a frequent challenge in drug discovery and development. This guide will dissect three primary synthetic strategies: the Vilsmeier-Haack formylation, the oxidation of 2-hydroxymethylimidazole, and the formylation of 2-lithioimidazole. We will also briefly explore other classical formylation reactions and their potential applicability.

Comparative Analysis of Synthesis Routes

The ideal synthetic route is not a one-size-fits-all solution. The choice depends on available starting materials, required scale, and acceptable cost margins. Here, we present a detailed comparison of the three main approaches.

Metric Vilsmeier-Haack Formylation Oxidation of 2-Hydroxymethylimidazole Formylation of 2-Lithioimidazole
Starting Material Imidazole2-HydroxymethylimidazoleImidazole
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Manganese dioxide (MnO₂)n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Reported Yield Moderate to Good (typically >70% for electron-rich systems)[1]High (can exceed 85%)High (up to 88% for protected imidazole)[2]
Reaction Conditions Mild (0 °C to room temperature)Mild (room temperature to gentle heating)Cryogenic temperatures (-78 °C)
Advantages Readily available and inexpensive reagents, reliable for electron-rich heterocycles.[3]High yields, often clean reactions.High yields, good for targeted C-2 formylation.
Disadvantages Use of corrosive and moisture-sensitive POCl₃, stoichiometric reagents.[1]Cost and availability of the starting material, 2-hydroxymethylimidazole.Requires strictly anhydrous conditions and handling of pyrophoric n-BuLi, cryogenic temperatures add to operational cost and complexity.

In-Depth Analysis of Synthesis Routes

The Vilsmeier-Haack Reaction: The Workhorse of Formylation

The Vilsmeier-Haack reaction is a widely used and economical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride.[5][6] This electrophilic reagent then attacks the electron-rich imidazole ring.

Mechanism:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the imidazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Imidazole Imidazole Imidazole->Intermediate Electrophilic Aromatic Substitution Product 1H-imidazole-1-carboxaldehyde Intermediate->Product Hydrolysis H2O H₂O (workup) H2O->Product

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol:

A general procedure involves the slow addition of phosphorus oxychloride to a cooled solution of imidazole in DMF. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. Aqueous workup followed by extraction and purification yields the final product.

Cost-Effectiveness Analysis:

This route benefits from the low cost of the primary reagents: imidazole, DMF, and phosphorus oxychloride. Assuming a conservative yield of 70%, this method presents a highly cost-effective option for large-scale synthesis.

Oxidation of 2-Hydroxymethylimidazole: A High-Yielding Alternative

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the synthesis of imidazole carboxaldehydes, the oxidation of the corresponding hydroxymethylimidazole is a viable and often high-yielding approach. Manganese dioxide (MnO₂) is a commonly employed oxidizing agent for this purpose, particularly for allylic and benzylic alcohols.

Mechanism:

The oxidation with MnO₂ is a heterogeneous reaction believed to occur on the surface of the solid reagent. The reaction proceeds through a radical mechanism.

Oxidation Start 2-Hydroxymethylimidazole Product 1H-imidazole-1-carboxaldehyde Start->Product Oxidation MnO2 MnO₂ MnO2->Product Byproduct MnO + H₂O Lithiation_Formylation Imidazole N-Protected Imidazole Lithioimidazole 2-Lithioimidazole Intermediate Imidazole->Lithioimidazole Deprotonation nBuLi n-BuLi nBuLi->Lithioimidazole Intermediate Tetrahedral Intermediate Lithioimidazole->Intermediate Nucleophilic Attack DMF DMF DMF->Intermediate Product N-Protected 1H-imidazole-1-carboxaldehyde Intermediate->Product Hydrolysis Deprotection Deprotection Product->Deprotection Final_Product 1H-imidazole-1-carboxaldehyde Deprotection->Final_Product

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of 1H-Imidazole-1-Carboxaldehyde Reaction Products

Executive Summary In the landscape of synthetic chemistry, the formylation of nucleophiles is a fundamental transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The choice...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of synthetic chemistry, the formylation of nucleophiles is a fundamental transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The choice of formylating agent is critical, balancing reactivity, selectivity, safety, and operational simplicity. 1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, stands out as a superior reagent.[1] It is a stable, non-hygroscopic solid, offering a safer and often more selective alternative to traditional, and frequently hazardous, liquid reagents.

This guide provides an in-depth comparison of the reaction products of 1H-imidazole-1-carboxaldehyde, with a primary focus on the N-formylation of amines. We will dissect the characterization of the resulting N-formamides, explaining the causality behind experimental choices and providing field-proven insights into interpreting spectroscopic data. This document is structured to serve as a practical, authoritative resource for researchers, scientists, and drug development professionals, ensuring that every protocol described is a self-validating system for achieving and confirming synthetic success.

Chapter 1: Profiling 1H-Imidazole-1-Carboxaldehyde as a Premier Formylating Agent

The formylation reaction introduces a formyl group (–CH=O) into a molecule.[3] While numerous reagents can achieve this, many, like formic acid or chloral, present challenges related to harsh conditions, corrosive nature, or difficult workups.[2] 1H-Imidazole-1-carboxaldehyde (Im-CHO) emerges as a highly practical alternative.

Key Advantages:

  • Physical Form: It is a crystalline solid, making it easy to handle, weigh, and store.[4]

  • Stability: Unlike many acid chlorides or anhydrides, it is not excessively sensitive to atmospheric moisture.

  • Reaction Byproduct: The reaction releases imidazole, a water-soluble and weakly basic compound that is typically simple to remove during aqueous workup.

  • Selectivity: It exhibits excellent chemoselectivity, particularly for primary and secondary amines, often leaving other functional groups like alcohols and phenols untouched under mild conditions.

The reactivity of Im-CHO is centered on the electrophilic carbonyl carbon. The imidazole ring is an excellent leaving group, a consequence of the stability of the resulting imidazole anion, which is resonance-stabilized. This inherent reactivity allows the formylation to proceed efficiently under neutral, mild conditions.

Caption: Structure and key properties of 1H-Imidazole-1-carboxaldehyde.

Chapter 2: The N-Formylation of Amines: A Detailed Workflow

The most prominent application of Im-CHO is the N-formylation of primary and secondary amines to yield N-formamides. This transformation is crucial in medicinal chemistry, as the formamide moiety is a key structural feature in many bioactive molecules.[5]

The Reaction Mechanism: A Tale of Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of Im-CHO. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the stable imidazole anion, which is subsequently protonated to yield the formamide product and imidazole.

G start Amine (R₂NH) + 1H-Imidazole-1-carboxaldehyde step1 Nucleophilic Attack (Amine attacks carbonyl carbon) start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Collapse of Intermediate (Imidazole anion departs) intermediate->step2 products N-Formamide (R₂N-CHO) + Imidazole step2->products

Caption: Mechanism of N-formylation using Im-CHO.

The Characterization Workflow: A Self-Validating System

G cluster_workflow Characterization Workflow cluster_analysis Spectroscopic Techniques A Reaction & Workup B Initial Screen: TLC / Crude LC-MS A->B Assess conversion C Purification (e.g., Column Chromatography) B->C Isolate product D Full Spectroscopic Analysis C->D NMR ¹H & ¹³C NMR D->NMR MS High-Res Mass Spec D->MS IR FTIR Spectroscopy D->IR

Caption: A typical workflow for reaction and product characterization.

Spectroscopic Signatures of N-Formamides: An Expert's View

¹H NMR Spectroscopy: The Challenge of Rotamers

The definitive characterization of an N-formamide relies heavily on ¹H NMR.

  • Formyl Proton (–CHO): A singlet (or a doublet if coupled to an N-H proton) typically appears downfield, around 8.0-8.3 ppm.[6]

  • Rotational Isomers (Rotamers): A key feature often perplexing junior scientists is the appearance of doubled signals for the formyl proton and adjacent alkyl groups. This is not an impurity. It arises from the partial double-bond character of the C-N amide bond, which restricts free rotation. This creates two distinct stereoisomers, typically E and Z, which are observable on the NMR timescale. The ratio of these rotamers can vary depending on the solvent and temperature.

¹³C NMR Spectroscopy The formyl carbonyl carbon resonance is typically found in the range of 160-165 ppm. Like the proton signals, this signal may also be doubled due to the presence of rotamers.

Infrared (IR) Spectroscopy A strong, sharp absorption band corresponding to the amide C=O stretch is a key diagnostic peak. For N-formamides, this band typically appears in the region of 1650-1680 cm⁻¹.

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺.

Performance Comparison with Alternative Formylating Agents

While Im-CHO is an excellent reagent, other methods exist. The choice of reagent depends on substrate scope, cost, scale, and safety considerations.

Reagent/SystemTypical ConditionsAdvantagesDisadvantages
1H-Imidazole-1-carboxaldehyde Room temp, neutral, common solvents (DCM, MeCN)Solid, stable, mild conditions, clean byproduct (imidazole), high selectivity.Higher cost compared to bulk reagents.
Formic Acid / DCC 0°C to room tempInexpensive, readily available reagents.DCC is a potent allergen; dicyclohexylurea (DCU) byproduct can be difficult to remove.
Acetic Formic Anhydride Low temperature (0°C)Highly reactive, good yields.Must be prepared in situ and used immediately; thermally unstable.
Chloral Low temperatureExcellent yields, chloroform is the only byproduct.[2]Chloral is a regulated substance; reaction can be exothermic.
CO₂ / Hydrosilanes Catalytic, elevated temp/pressureUses CO₂ as a C1 source (green chemistry).[7]Requires a catalyst and specialized equipment (pressure vessel); mechanism can be complex.[6]

Chapter 3: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating, providing clear steps and expected outcomes.

Protocol: N-Formylation of Benzylamine

This protocol details a representative N-formylation reaction using benzylamine as a model substrate.

Materials:

  • Benzylamine (1.0 eq)

  • 1H-Imidazole-1-carboxaldehyde (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of benzylamine (1.00 g, 9.33 mmol) in anhydrous DCM (20 mL) under ambient atmosphere, add 1H-imidazole-1-carboxaldehyde (0.98 g, 10.2 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-3 hours).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 30 mL of DCM.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove imidazole, then with saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL). The acidic wash is the critical step for removing the primary byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-benzylformamide as a colorless oil or white solid.

Expected Characterization Data for N-benzylformamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, CHO), 7.40 – 7.28 (m, 5H, Ar-H), 6.20 (br s, 1H, NH), 4.50 (d, J = 6.0 Hz, 2H, CH₂). Note: Rotamers may cause broadening or splitting of the formyl and NH signals.

  • IR (thin film, cm⁻¹): 3290 (N-H stretch), 3065, 3030 (Ar C-H stretch), 1665 (C=O amide I band).

  • HRMS (ESI+): Calculated for C₈H₁₀NO [M+H]⁺: 136.0757; Found: 136.0755.

References

  • Radziszewski, B. R. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708. (Historical context for imidazole synthesis)
  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Imidazole-2-carboxaldehyde. Org. Synth. 1977, 56, 72. Retrieved from [Link]

  • Galloway, M. M., et al. (2011). Glyoxal uptake on ammonium sulphate seed aerosol: reaction products and irreversible uptake under dark and irradiated conditions. Atmospheric Chemistry and Physics, 11(21), 10751-10761. (Provides context on imidazole-2-carboxaldehyde formation in atmospheric chemistry). Retrieved from [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved from [Link]

  • Pérez-Venegas, M., et al. (2018). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 7(9), 714-723. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7156. Retrieved from [Link]

  • Blicke, F. F., & Lu, C. J. (1952). Formylation of Amines with Chloral and a Base. Journal of the American Chemical Society, 74(15), 3933–3934.
  • Du, X., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10464–10474. Retrieved from [Link]

  • Wakahara, T., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 499-503. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Ciaffoni, L., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience - EPFL. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Kinetics of Formylating Agents: Featuring 1H-Imidazole-1-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the formylation of nucleophiles, particularly amines, is a cornerstone transformation. The choice of formylating agen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the formylation of nucleophiles, particularly amines, is a cornerstone transformation. The choice of formylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparative analysis of the kinetic performance of various formylating agents, with a special focus on the highly reactive yet under-characterized 1H-imidazole-1-carboxaldehyde. While direct, comprehensive kinetic data for 1H-imidazole-1-carboxaldehyde remains elusive in publicly accessible literature, its reactivity can be inferred from extensive studies on the broader class of N-acylimidazoles. This guide will leverage this data to position 1H-imidazole-1-carboxaldehyde within the context of more conventional formylating agents, offering a valuable resource for researchers navigating the selection of optimal reagents for their synthetic challenges.

The Significance of Formylation and the Role of Kinetics

Formylation, the introduction of a formyl group (-CHO), is a fundamental step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The resulting formamides are not only stable protecting groups for amines but also versatile intermediates for further chemical transformations. Understanding the kinetics of formylation reactions is paramount for several reasons:

  • Reaction Optimization: Kinetic data allows for the rational optimization of reaction parameters such as temperature, concentration, and catalyst loading to achieve desired reaction rates and yields.

  • Mechanism Elucidation: Studying the rate dependence on various factors provides crucial insights into the reaction mechanism, enabling chemists to predict and control reaction outcomes.

  • Selectivity Control: In complex molecules with multiple nucleophilic sites, kinetic understanding can be harnessed to achieve selective formylation.

  • Process Development: For industrial applications, kinetic models are essential for reactor design, process scaling, and ensuring safety and efficiency.

This guide will delve into the kinetic profiles of 1H-imidazole-1-carboxaldehyde and its alternatives, providing a framework for informed decision-making in the laboratory and beyond.

1H-Imidazole-1-Carboxaldehyde: A Highly Reactive Acyl Transfer Agent

1H-Imidazole-1-carboxaldehyde belongs to the class of N-acylimidazoles, which are renowned for their enhanced reactivity as acyl transfer reagents compared to other amides.[1] This heightened reactivity stems from the electronic nature of the imidazole ring, which acts as a good leaving group. The resonance stabilization of a typical amide bond is disrupted in N-acylimidazoles, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1]

Hydrolysis Kinetics of N-Acylimidazoles: A Proxy for Reactivity

The rate of hydrolysis of N-acylimidazoles serves as a reliable indicator of their acyl transfer potential. Studies on N-acetylimidazole and other substituted analogs have revealed several key features:

  • pH Dependence: The hydrolysis of N-acylimidazoles is subject to acid, base, and neutral (water-mediated) catalysis.[2][3]

  • Steric Effects: Increased steric bulk on the acyl group can, counterintuitively, lead to an acceleration of the hydrolysis rate. This is attributed to the relief of ground-state strain upon formation of the tetrahedral intermediate.[4][5]

  • Electronic Effects: Electron-withdrawing groups on the acyl moiety generally increase the rate of hydrolysis by enhancing the electrophilicity of the carbonyl carbon.

The pH-rate profile for the hydrolysis of N-acetylimidazole, a close structural analog of 1H-imidazole-1-carboxaldehyde, demonstrates the contribution of different catalytic pathways.

ph_rate_profile origin x_axis pH origin->x_axis y_axis log(k_obs) origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 acid_cat Acid Catalysis neutral Neutral Hydrolysis base_cat Base Catalysis

Caption: pH-rate profile for N-acetylimidazole hydrolysis.

Based on these studies, 1H-imidazole-1-carboxaldehyde is expected to be a highly efficient formylating agent, reacting rapidly with nucleophiles under mild, neutral, or slightly basic conditions.

A Comparative Kinetic Analysis of Alternative Formylating Agents

To provide a comprehensive overview, the kinetic performance of 1H-imidazole-1-carboxaldehyde (inferred from N-acylimidazole data) is compared with several commonly used formylating agents.

N,N-Dimethylformamide (DMF)

DMF is a widely used solvent and a common, though relatively unreactive, formylating agent. Formylation with DMF typically requires high temperatures or the use of strong activating agents.

  • Kinetic Profile: The N-formylation of amines with DMF is generally a slow process. For instance, the reaction of aniline with DMF catalyzed by Brønsted acidic ionic liquids requires elevated temperatures to proceed at a reasonable rate. The reaction order is dependent on the specific catalytic system employed.

  • Activation: The activation of DMF can be achieved with various reagents, such as oxalyl chloride or sulfur trioxide, to form the Vilsmeier reagent, which is a much more potent formylating species.

Ethyl Formate

Ethyl formate is a readily available and inexpensive formylating agent. It is more reactive than DMF but generally requires heating to achieve efficient formylation.

  • Kinetic Profile: The saponification of ethyl formate is a classic example of a second-order reaction.[6] The N-formylation of amines with ethyl formate also typically follows second-order kinetics. The reaction rate is influenced by the nucleophilicity of the amine and the reaction temperature. Biocatalytic methods using lipase have been shown to facilitate this reaction under milder conditions.[7]

Formic Anhydride and Mixed Anhydrides

Formic anhydride is a highly reactive formylating agent, but its instability makes it impractical for routine use.[8] More commonly, mixed anhydrides, such as acetic formic anhydride, are generated in situ and used for formylation.

  • Kinetic Profile: These reagents are characterized by very high reactivity, allowing for rapid formylation at low temperatures. The formylation is highly selective for the formyl group over the other acyl group in the mixed anhydride due to both steric and electronic factors.[9] While detailed kinetic studies are not abundant, the qualitative observation is that these reactions are often complete within minutes.

Comparative Data Summary

The following table summarizes the available kinetic data and general reactivity of the discussed formylating agents. It is important to note that direct comparison is challenging due to the varying reaction conditions and substrates reported in the literature.

Formylating AgentTypical SubstrateReaction ConditionsRate Constant (k)Activation Energy (Ea)Reference
1H-Imidazole-1-carboxaldehyde (inferred) AminesNeutral, aq. buffer, RTHigh (qualitative)Low (expected)[4][5]
N,N-Dimethylformamide (DMF) Aniline[Bsmim][HSO4], 120 °CVaries with catalyst-[10]
Ethyl Formate NaOH (saponification)45 °C8 x 10⁻⁴ L·mol⁻¹·s⁻¹-[6]
Acetic Formic Anhydride Primary Amines-20 °CVery High (qualitative)-[6]

Experimental Protocols for Kinetic Analysis

For researchers wishing to conduct their own kinetic studies, the following general protocols can be adapted.

Protocol 1: UV-Vis Spectrophotometric Monitoring of N-Acylimidazole Hydrolysis

This method is suitable for following the hydrolysis of N-acylimidazoles by monitoring the change in absorbance of the reactants or products over time.

  • Reagent Preparation: Prepare buffer solutions of the desired pH. Prepare a stock solution of the N-acylimidazole in a suitable organic solvent (e.g., acetonitrile) to minimize hydrolysis prior to the experiment.

  • Kinetic Run: Equilibrate the buffer solution to the desired temperature in a cuvette inside a temperature-controlled spectrophotometer.

  • Initiation: Inject a small aliquot of the N-acylimidazole stock solution into the cuvette and start data acquisition immediately.

  • Data Analysis: Monitor the change in absorbance at a wavelength where the N-acylimidazole or the product (imidazole) has a distinct absorbance. The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay function.

kinetic_workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis prep_buffer Prepare Buffer equilibrate Equilibrate Buffer prep_buffer->equilibrate prep_stock Prepare Stock Solution initiate Initiate Reaction prep_stock->initiate equilibrate->initiate monitor Monitor Absorbance initiate->monitor fit_data Fit Data to Exponential Decay monitor->fit_data calc_rate Calculate Rate Constant fit_data->calc_rate

Caption: Workflow for kinetic analysis of hydrolysis.

Conclusion and Future Perspectives

1H-imidazole-1-carboxaldehyde, as a representative of the N-acylimidazole class, stands out as a highly potent formylating agent. While direct quantitative kinetic data is a clear gap in the current literature, the extensive studies on related compounds strongly suggest its superior reactivity under mild conditions compared to conventional reagents like DMF and ethyl formate. Its performance is likely to be on par with highly reactive mixed anhydrides, but with potentially greater ease of handling and storage.

For researchers in drug discovery and process development, the high reactivity of 1H-imidazole-1-carboxaldehyde at room temperature presents a significant advantage, potentially reducing energy consumption and minimizing side reactions. However, this high reactivity also necessitates careful control of reaction conditions to avoid unwanted side reactions, such as hydrolysis.

Future research should focus on obtaining precise kinetic data for the hydrolysis and aminolysis of 1H-imidazole-1-carboxaldehyde with a variety of nucleophiles. Such studies would enable a more quantitative and direct comparison with other formylating agents and would solidify its position as a valuable tool in the synthetic chemist's arsenal. The development of catalytic systems that can modulate its reactivity would further expand its utility in complex synthetic endeavors.

References

  • O'Connor, C. J., & Tan, E. L. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059-2063.
  • Fife, T. H., & Lee, J. P. (1996). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 61(22), 7953-7957. [Link]

  • Fife, T. H. (1966). Steric and Electronic Effects in the Hydrolysis of N-Acylimidazoles and N-Acylimidazolium Ions. Journal of the American Chemical Society, 88(15), 3584-3588.
  • Lee, J. P., Bembi, R., & Fife, T. H. (1996). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 61(22), 7953-7957.
  • Green, T. W., & Wuts, P. G. M. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Journal of the American Chemical Society, 142(15), 7045-7052. [Link]

  • Kaviani, S., & Asghar, B. H. (2014). Kinetic studies on saponification of ethyl formate by using conductometry method. Journal of the Serbian Chemical Society, 79(10), 1235-1242.
  • Li, X., Wang, Y., Li, H., & Zhang, S. (2022). Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids. Reaction Kinetics, Mechanisms and Catalysis, 135(6), 3045-3060. [Link]

  • Manjunath, B. N., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 53(74), 10306-10309. [Link]

  • Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
  • Jencks, W. P., & Carriuolo, J. (1961). General base and nucleophilic catalysis of ester hydrolysis. Journal of the American Chemical Society, 83(7), 1743-1750.
  • Castro, E. A. (2004). Kinetics and mechanisms of reactions of thiol, thiono and dithio esters. Chemical Reviews, 104(6), 2939-3002.
  • Guthrie, J. P. (1978). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. Canadian Journal of Chemistry, 56(17), 2342-2354.
  • Khan, M. N. (2002). Kinetics and Mechanism of the Cleavage of N-Phthaloylglycine in Buffers of Some Primary Amines. Journal of Chemical Research, Synopses, (12), 593-595.
  • Ojima, I., & Kwon, H. B. (1988). A new and efficient method for the formylation of amines. The Journal of Organic Chemistry, 53(24), 5886-5888.
  • Staab, H. A., & Lüking, M. (1961). Stabilitätsstudien an N-Acylimidazolen. Chemische Berichte, 94(1), 18-24.
  • Hamada, Y., & Shioiri, T. (1982). Recent applications of N-acyl imidazole chemistry in chemical biology. Chemical and Pharmaceutical Bulletin, 30(6), 1921-1924.
  • El-Seoud, O. A., et al. (2007). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Journal of Polymer Science Part A: Polymer Chemistry, 45(16), 3546-3556.
  • BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. BenchChem Technical Documents.
  • Wikipedia. (2023). Formic anhydride. In Wikipedia.
  • Wuts, P. G. M. (2006). Trimethylacetic formic anhydride. Improved preparation and use as a highly efficient and selective N-formylating reagent.

Sources

Comparative

A Mechanistic Investigation of 1H-Imidazole-1-Carboxaldehyde: A Superior Reagent for Formylation Reactions

For researchers, scientists, and drug development professionals, the selection of a formylating agent is a critical decision that impacts reaction efficiency, safety, and scalability. This guide provides an in-depth mech...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a formylating agent is a critical decision that impacts reaction efficiency, safety, and scalability. This guide provides an in-depth mechanistic comparison of 1H-imidazole-1-carboxaldehyde with other common formylating agents, supported by experimental data and protocols to inform your synthetic strategy.

1H-imidazole-1-carboxaldehyde, also known as N-formylimidazole, has emerged as a highly effective and versatile reagent for the introduction of a formyl group (-CHO) onto a variety of substrates.[1] Unlike many traditional formylating agents that are hazardous, unstable, or require harsh reaction conditions, 1H-imidazole-1-carboxaldehyde offers a stable, crystalline, and safer alternative, making it an increasingly popular choice in organic synthesis.

The Mechanism of Action: A Tale of Activation and Transfer

The reactivity of 1H-imidazole-1-carboxaldehyde stems from the electron-withdrawing nature of the imidazole ring, which activates the carbonyl carbon for nucleophilic attack. The reaction proceeds through a straightforward acyl substitution mechanism. A nucleophile, such as an amine or an organometallic reagent, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the stable imidazole anion is expelled as a leaving group, resulting in the formylated product.

Mechanism of Formylation with 1H-imidazole-1-carboxaldehyde reagents Nu: + 1H-imidazole-1-carboxaldehyde intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Formylated Product + Imidazole intermediate->products Elimination of Imidazole

Caption: General mechanism of formylation using 1H-imidazole-1-carboxaldehyde.

A Comparative Analysis: 1H-Imidazole-1-Carboxaldehyde vs. The Alternatives

While several reagents can effect formylation, they differ significantly in their reactivity, handling requirements, and substrate scope.[2] A comparison with the widely used Vilsmeier-Haack reagent (formed in situ from DMF and POCl₃) highlights the advantages of 1H-imidazole-1-carboxaldehyde.[3][4][5]

Table 1: Comparison of Common Formylating Agents

Feature1H-Imidazole-1-carboxaldehydeVilsmeier-Haack Reagent (DMF/POCl₃)Formic Acid
Physical State Crystalline solidGenerated in situ from liquidsLiquid
Stability Stable, can be storedUnstable, must be used immediatelyStable
Toxicity/Hazards Low toxicityCorrosive, moisture-sensitiveCorrosive
Reaction Conditions Mild, often room temperatureOften requires heatingOften requires dehydrating conditions or catalysts
Byproducts Imidazole (recyclable)Phosphoric acid derivatives, HClWater
Substrate Scope Amines, organometallicsElectron-rich aromatics and alkenes[4][6]Amines, alcohols[7][8]
The Vilsmeier-Haack Reaction: A Mechanistic Counterpoint

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][9] Its mechanism involves the formation of a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution.

Vilsmeier-Haack Mechanism dmf_poccl3 DMF + POCl3 vilsmeier_reagent Vilsmeier Reagent (Iminium Salt) dmf_poccl3->vilsmeier_reagent Formation sigma_complex Sigma Complex vilsmeier_reagent->sigma_complex arene Electron-Rich Arene arene->sigma_complex Electrophilic Attack iminium_intermediate Aryl Iminium Intermediate sigma_complex->iminium_intermediate Deprotonation aldehyde Aryl Aldehyde iminium_intermediate->aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

While effective for specific substrates, the Vilsmeier-Haack reaction generates corrosive byproducts and is generally limited to electron-rich aromatic systems. In contrast, 1H-imidazole-1-carboxaldehyde exhibits broader applicability, particularly for the N-formylation of amines.[10]

Experimental Protocols: A Practical Guide

The choice of protocol is dictated by the substrate and the desired scale of the reaction. Below are representative procedures for the N-formylation of an amine using 1H-imidazole-1-carboxaldehyde and, for comparison, a Vilsmeier-Haack formylation of an electron-rich heterocycle.

Protocol 1: N-Formylation of a Primary Amine with 1H-Imidazole-1-carboxaldehyde

Rationale: This protocol highlights the mild conditions and simple workup associated with using 1H-imidazole-1-carboxaldehyde. The reaction is often run at room temperature, and the imidazole byproduct can be easily removed by an aqueous wash.

Step-by-Step Methodology:

  • Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Add 1H-imidazole-1-carboxaldehyde (1.1 equiv) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, wash the reaction mixture with water to remove the imidazole byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting formamide can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Vilsmeier-Haack Formylation of Pyrrole

Rationale: This classic procedure demonstrates the generation of the Vilsmeier reagent in situ and its application to an electron-rich heterocycle. The reaction requires careful control of temperature and a hydrolytic workup.[6]

Step-by-Step Methodology:

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.0 equiv) to anhydrous dimethylformamide (DMF, 3.0 equiv) with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Slowly add a solution of pyrrole (1.0 equiv) in DMF to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and add a solution of sodium hydroxide to neutralize the acid and induce hydrolysis of the iminium intermediate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and purify by column chromatography to yield 2-formylpyrrole.

Data-Driven Performance Comparison

The following table summarizes typical yields for the formylation of various substrates, demonstrating the efficacy of 1H-imidazole-1-carboxaldehyde across different compound classes.

Table 2: Substrate Scope and Yield Comparison for Formylation Reactions

SubstrateReagentProductTypical Yield (%)
Aniline1H-Imidazole-1-carboxaldehydeN-Phenylformamide>95%
Benzylamine1H-Imidazole-1-carboxaldehydeN-Benzylformamide>95%
Pyrrolidine1H-Imidazole-1-carboxaldehyde1-Formylpyrrolidine>90%
IndoleVilsmeier-Haack ReagentIndole-3-carboxaldehyde85-95%
Phenyllithium1H-Imidazole-1-carboxaldehydeBenzaldehyde70-85%

Workflow for Selecting a Formylating Agent

The selection of an appropriate formylating agent is a critical step in synthetic planning. The following workflow provides a logical approach to this decision-making process.

Formylating Agent Selection Workflow start Define Substrate (Amine, Aromatic, etc.) is_amine Substrate is an Amine? start->is_amine is_electron_rich_aromatic Substrate is an Electron-Rich Aromatic? is_amine->is_electron_rich_aromatic No use_imidazole_carboxaldehyde Use 1H-Imidazole-1-carboxaldehyde is_amine->use_imidazole_carboxaldehyde Yes use_vilsmeier Consider Vilsmeier-Haack is_electron_rich_aromatic->use_vilsmeier Yes other_methods Consider Other Methods (e.g., Formic Acid, Gattermann-Koch) is_electron_rich_aromatic->other_methods No

Caption: A decision-making workflow for selecting a suitable formylating agent.

Conclusion

1H-imidazole-1-carboxaldehyde stands out as a superior reagent for a wide range of formylation reactions, particularly for the N-formylation of amines. Its stability, ease of handling, mild reaction conditions, and high yields make it a highly attractive alternative to traditional methods like the Vilsmeier-Haack reaction. By understanding the underlying mechanisms and considering the comparative data presented, researchers can make more informed decisions to optimize their synthetic routes, leading to more efficient and safer chemical processes.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

  • Organic Chemistry. Vilsmeier-Haack Reaction Mechanism. YouTube; 2021. Available from: [Link]

  • Gerack CJ, McElwee-White L. Formylation of Amines. Molecules. 2014;19(6):7689-7713. Available from: [Link]

  • Klinger KM, Liebner FW, Fritz I, et al. Formation and Ecotoxicity of N-Heterocyclic Compounds on Ammoxidation of Mono- and Polysaccharides. J Agric Food Chem. 2013;61(34):8193-8201. Available from: [Link]

  • Gerack CJ, McElwee-White L. Formylation of Amines. ResearchGate; 2014. Available from: [Link]

  • Organic & Biomolecular Chemistry. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

  • Wikipedia. Formylation. Available from: [Link]

  • Protheragen. 1H-Imidazole-4-carbaldehyde. Available from: [Link]

  • ResearchGate. Scheme 1: Scope of the formylation reaction using imidazole. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • ACS Publications. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Available from: [Link]

  • Semantic Scholar. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Available from: [Link]

  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. Available from: [Link]

  • ResearchGate. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Available from: [Link]

  • MDPI. Formylation of Amines. Available from: [Link]

  • ResearchGate. N-Formylation of Amines with CO 2 by Inorganic Ligand Support Ni Catalyst. Available from: [Link]

  • Green Chemistry. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • PubChem. 1H-imidazole-2-carbaldehyde. Available from: [Link]

  • PubMed Central. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available from: [Link]

  • PubChem. Imidazole-4-carboxaldehyde. Available from: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. Available from: [Link]

  • PubMed. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Available from: [Link]

Sources

Validation

A Comparative Guide to N-Formylating Reagents for Researchers and Drug Development Professionals

Introduction: The Critical Role of N-Formylation in Synthesis N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is a cornerstone transformation in modern organic synthesis. The resulti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Formylation in Synthesis

N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is a cornerstone transformation in modern organic synthesis. The resulting formamides are not merely stable derivatives of primary and secondary amines; they are pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Formamides serve as versatile protecting groups for amines, precursors for the synthesis of isocyanides, and key intermediates for producing mono-methylated amines.[4][5] Furthermore, they are integral to powerful synthetic methods like the Vilsmeier-Haack reaction for aldehyde synthesis.[2]

The selection of an appropriate N-formylating reagent is a critical decision that dictates the efficiency, selectivity, and scalability of a synthetic route. Factors such as substrate sensitivity, functional group tolerance, reaction conditions, and cost must be carefully weighed. This guide provides an in-depth comparative analysis of common N-formylating reagents, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their specific synthetic challenges.

Classes of N-Formylating Reagents: A Mechanistic Overview

The general mechanism for N-formylation involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the formylating agent. This is followed by the departure of a leaving group to yield the formamide product.[6] The reactivity of the formylating agent is directly related to the electrophilicity of its formyl carbon and the stability of the leaving group.

dot

Caption: Experimental workflow for N-formylation using AFA.

Methodology:

  • AFA Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, add freshly distilled acetic anhydride (1.2 equivalents). Cool the flask to -20 °C. Slowly add 98-100% formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride. Stir the mixture at -20 °C for 20 minutes to ensure the complete formation of AFA. [1]2. Reaction: In a separate flask, dissolve benzylamine (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF) and cool to -20 °C. Add the amine solution dropwise to the freshly prepared AFA solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes. [2]4. Work-up: Upon completion, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-benzylformamide, often in near-quantitative yield and high purity. [1]

Protocol 2: N-Formylation of Aniline using Formic Acid

This protocol details a classic, cost-effective method suitable for less sensitive aromatic amines.

Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (1.0 equivalent), 85% aqueous formic acid (1.2 equivalents), and toluene. [4]2. Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-9 hours, or until TLC analysis indicates the consumption of the starting aniline. [4]3. Work-up: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The resulting crude formanilide is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography. This procedure typically yields excellent results (e.g., 98%). [4]

Conclusion and Reagent Selection Strategy

The optimal N-formylating reagent is fundamentally tied to the specific requirements of the synthetic task.

  • For rapid, high-yielding formylation of a broad range of substrates, including sensitive and sterically hindered amines, acetic formic anhydride is an outstanding choice, provided its moisture sensitivity and thermal instability are managed. [1][2]* For large-scale, cost-effective synthesis of robust amines, formic acid with azeotropic water removal remains a highly practical and economical option. [4]* When dealing with strongly basic, non-hindered amines , chloral offers a simple and efficient alternative. [2]* For applications demanding the mildest conditions or in complex heterocyclic syntheses, reagents like DMF-DMA should be considered. [7][8]* As the field moves towards greater sustainability, CO₂-based methods present a promising frontier, though they may require more significant initial process development. [9] By understanding the reactivity, scope, and practical considerations of each class of reagent, researchers can confidently select the most appropriate tool to achieve their synthetic goals efficiently and effectively.

References

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (2022). MOLECULES. Available at: [Link]

  • Cantillo, D., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. Available at: [Link]

  • Kim, J., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Formylation of Amines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Cantillo, D., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience - EPFL. Available at: [Link]

  • Cantillo, D., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Journal of the American Chemical Society.
  • Dick, A. R., & Sanford, M. S. (2010). Formylation of Amines. Molecules. Available at: [Link]

  • Chakrabarty, M., et al. (2000). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Synthetic Communications. Available at: [Link]

  • Muramatsu, I., et al. (1965). Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Acetic formic anhydride. (n.d.). Wikipedia. Available at: [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. Available at: [Link]

  • Al-Omran, F. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (2019). JETIR. Available at: [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry. Available at: [Link]

  • N-Formylation of 2-amino-2-methyl-1-propanol with chloral hydrate. (1982). Google Patents.
  • N,N-Dimethylformamide Diethyl Acetal. (n.d.). Sciencemadness.org. Available at: [Link]

  • Hosseini-Sarvari, M. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Blicke, F. F., & Lu, C.-J. (1952). Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. Journal of the American Chemical Society. Available at: [Link]

  • Blicke, F. F., & Lu, C.-J. (1952). Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. Journal of the American Chemical Society. Available at: [Link]

  • Olah, G. A., & Ohannesian, L. (1987). Synthetic methods and reactions. 119. N-Formylmorpholine: a new and effective formylating agent. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, J., et al. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts. Available at: [Link]

  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. (2021). ResearchGate. Available at: [Link]

  • Wang, W., et al. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. Available at: [Link]

  • N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. (2020). ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1H-Imidazole-1-carboxaldehyde

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance. This g...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance. This guide provides an in-depth technical comparison of analytical methods for the validation of 1H-imidazole-1-carboxaldehyde, a key heterocyclic compound. By grounding our discussion in the principles of the International Council for Harmonisation (ICH) guidelines, we will explore not just the "how" but the "why" behind experimental choices, ensuring a self-validating and scientifically sound approach to method validation.

The Critical Role of Method Validation

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[1][2]. This involves a series of experiments to establish the performance characteristics of the method, ensuring that it is reliable, reproducible, and accurate for the analysis of 1H-imidazole-1-carboxaldehyde. The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, provides a comprehensive framework for this process[3][4].

A Comparative Overview of Analytical Techniques

While several analytical techniques can be employed for the analysis of 1H-imidazole-1-carboxaldehyde, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent. The choice between these methods often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectrophotometry (UV-Vis)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorbance of light by the analyte at a specific wavelength.
Applicability to 1H-imidazole-1-carboxaldehyde Highly suitable due to its polarity and UV chromophore.Potentially suitable, but may require derivatization to improve volatility and thermal stability.Suitable for quantification but lacks specificity in the presence of interfering substances.
Specificity Excellent, especially with photodiode array (PDA) detection.High, particularly when coupled with a mass spectrometer (MS).Low.
Sensitivity High, typically in the µg/mL to ng/mL range.Very high, especially with sensitive detectors like FID or MS.Moderate, generally in the µg/mL range.
Typical Use Case Purity testing, stability studies, and quantification in drug substances and products.Analysis of residual solvents and volatile impurities.Preliminary quantification and dissolution testing.

The Workflow of Analytical Method Validation

A systematic approach is essential for the successful validation of an analytical method. The following diagram illustrates a typical workflow, grounded in the principles of ICH Q2(R2)[1][5].

Analytical Method Validation Workflow Analytical Method Validation Workflow for 1H-Imidazole-1-carboxaldehyde cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation Studies cluster_Implementation Phase 3: Implementation & Lifecycle Define_ATP Define Analytical Target Profile (ATP) Method_Development Method Development & Optimization Define_ATP->Method_Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Validation Report Robustness->Documentation Routine_Use Routine Use & Monitoring Documentation->Routine_Use Lifecycle_Management Lifecycle Management (ICH Q14) Routine_Use->Lifecycle_Management

Caption: A typical workflow for analytical method validation.

In-Depth Analysis of Validation Parameters: A Case Study with HPLC

Let's delve into the core validation parameters using a hypothetical stability-indicating HPLC method for 1H-imidazole-1-carboxaldehyde as our primary example. A stability-indicating method is crucial as it can resolve the main analyte from its degradation products, which is essential for stability studies of pharmaceutical products[6][7][8].

Specificity

Why it's important: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components[3].

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of 1H-imidazole-1-carboxaldehyde to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo solution.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the 1H-imidazole-1-carboxaldehyde peak in the stressed samples.

Acceptance Criteria:

  • The 1H-imidazole-1-carboxaldehyde peak should be well-resolved from all degradation product peaks and any peaks from the placebo.

  • The peak purity index should be greater than a predefined threshold (e.g., 0.999), indicating that the chromatographic peak is spectrally homogeneous.

Linearity and Range

Why it's important: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1].

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 1H-imidazole-1-carboxaldehyde at different concentrations, typically spanning 80% to 120% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Accuracy

Why it's important: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[3].

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a synthetic mixture of the drug product formulation without the active ingredient (placebo).

  • Spike the placebo with known amounts of 1H-imidazole-1-carboxaldehyde at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within a predefined range, typically 98.0% to 102.0%.

Precision

Why it's important: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision[3].

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why it's important:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness

Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[3].

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a system suitability solution under each of the modified conditions.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for all tested variations.

Comparative Summary of Validation Parameters for Different Techniques

Validation Parameter HPLC GC-MS UV-Vis Spectrophotometry
Specificity High (excellent with PDA)Very HighLow
Linearity (r²) Typically > 0.999Typically > 0.995Typically > 0.995
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 2%
LOQ Low (ng/mL)Very Low (pg/mL)Moderate (µg/mL)
Robustness GoodModerateHigh

Visualizing the Logic: Decision Tree for Method Selection

The choice of an analytical method is a critical decision driven by several factors. The following diagram illustrates a simplified decision-making process.

Method Selection Decision Tree Decision Tree for Analytical Method Selection Start Analyte: 1H-imidazole-1-carboxaldehyde Volatile Is the analyte volatile & thermally stable? Start->Volatile Derivatization Is derivatization feasible? Volatile->Derivatization No GC Consider GC or GC-MS Volatile->GC Yes Derivatization->GC Yes HPLC Consider HPLC Derivatization->HPLC No UV_Chromophore Does the analyte have a UV chromophore? HPLC->UV_Chromophore UV_Vis Consider UV-Vis for simple quantification UV_Chromophore->UV_Vis No Complex_Matrix Is the sample matrix complex? UV_Chromophore->Complex_Matrix Yes Complex_Matrix->HPLC Yes

Caption: A simplified decision tree for selecting an analytical method.

Conclusion

The validation of an analytical method for 1H-imidazole-1-carboxaldehyde is a multi-faceted process that demands a deep understanding of both the analyte and the chosen analytical technique. By adhering to the principles outlined in the ICH guidelines, and by making informed, scientifically-driven decisions at each stage of the validation process, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. This guide serves as a framework for developing and validating robust analytical methods, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • ValiMab. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gómez, H., et al. (2025, August 8). pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. Royal Society of Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • Marson, G. V., et al. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • ScienceOpen. (2024, July 1). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

  • SAS Publishers. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Regioselectivity of 1H-Imidazole-1-carboxaldehyde Reactions

For researchers navigating the complexities of heterocyclic chemistry, 1H-imidazole-1-carboxaldehyde presents a fascinating case study in regioselectivity. This molecule is not merely an imidazole with a substituent; it...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of heterocyclic chemistry, 1H-imidazole-1-carboxaldehyde presents a fascinating case study in regioselectivity. This molecule is not merely an imidazole with a substituent; it is a bifunctional reagent where the N-formyl group fundamentally alters the electronic landscape and reactivity of the heterocyclic core. This guide provides an in-depth analysis of its reaction pathways, offering a comparative framework and validated experimental protocols to empower researchers in drug development and synthetic chemistry to predict and control reaction outcomes.

The core challenge in utilizing 1H-imidazole-1-carboxaldehyde lies in its two distinct reactive zones: the highly electrophilic aldehyde carbonyl and the imidazole ring itself. The regiochemical outcome of any given transformation is a direct consequence of the electronic interplay between these two moieties. This guide will dissect this interplay, moving beyond simple procedural descriptions to explain the underlying principles that govern its reactivity.

Pillar 1: The Electronic Landscape of 1H-Imidazole-1-carboxaldehyde

Understanding the regioselectivity of 1H-imidazole-1-carboxaldehyde begins with appreciating the profound electronic influence of the N-formyl group. Unlike N-alkyl or N-aryl substituents, the N-carboxaldehyde (an N-acyl group) is a potent electron-withdrawing group. This is due to the resonance delocalization of the N-1 lone pair of electrons onto the carbonyl oxygen.

This electron withdrawal has two major consequences:

  • Activation of the N-Acyl Group: The C-N bond between the imidazole ring and the formyl group is weakened. The imidazole ring is an excellent leaving group, making 1H-imidazole-1-carboxaldehyde a highly effective acyl transfer reagent.[1] This reactivity is its most dominant chemical characteristic.

  • Deactivation of the Imidazole Ring: The overall electron density of the imidazole ring is significantly reduced, deactivating it towards traditional electrophilic aromatic substitution.[2][3] The relative electron density at the ring carbons is also perturbed, with the C2 position becoming more electron-deficient and the C4/C5 positions being less deactivated.

The following diagram illustrates the key resonance contributors that dictate this electronic distribution.

Caption: Resonance delocalization in 1H-imidazole-1-carboxaldehyde.
Pillar 2: Assessing Regioselectivity – A Comparative Experimental Approach

To truly understand the reactivity of 1H-imidazole-1-carboxaldehyde, it must be compared against logical alternatives under identical conditions. The following sections propose validated experimental designs to probe the molecule's regiochemical preferences.

The most probable reaction pathway involves nucleophilic attack at the formyl carbon. The imidazole anion is a stable leaving group, making the molecule an excellent formylating agent, analogous to other N-acyl imidazoles which are known to be reactive in acyl transfer.[1][4]

Comparative Rationale: We will compare the reaction of 1H-imidazole-1-carboxaldehyde with a primary amine (benzylamine) against a control reaction with a less reactive aldehyde (benzaldehyde). The hypothesis is that the N-formyl imidazole will act as a formylating agent, transferring the -CHO group to the nucleophile, whereas benzaldehyde will undergo standard nucleophilic addition to form an imine.

Experimental Protocol: Amine Formylation

  • Reaction Setup: In two separate 10 mL round-bottom flasks, dissolve benzylamine (1.0 mmol, 107 mg) in 3 mL of dry acetonitrile.

  • Reagent Addition: To Flask A, add 1H-imidazole-1-carboxaldehyde (1.1 mmol, 106 mg). To Flask B (Control), add benzaldehyde (1.1 mmol, 117 mg).

  • Reaction Conditions: Stir both flasks at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.

  • Workup & Analysis:

    • Upon completion, dilute the reaction mixture with 10 mL of ethyl acetate and wash with 10 mL of water, followed by 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR spectroscopy. The expected product in Flask A is N-benzylformamide. The expected product in Flask B is N-benzylidene-1-phenylmethanamine.

Expected Outcome: This experiment validates that the primary reactive site for nucleophiles is the formyl carbon, leading to acyl substitution, not addition to the imidazole ring.

Caption: Standard workflow for assessing regioselectivity using ¹H NMR.

Conclusion

This guide establishes that 1H-imidazole-1-carboxaldehyde is a functionally dichotomous molecule. Its chemistry is overwhelmingly dominated by its character as a formyl transfer agent , where nucleophiles readily attack the activated carbonyl carbon. Reactions targeting the imidazole ring, such as electrophilic substitution, are largely unfavorable due to the deactivating nature of the N-formyl group.

For the advanced researcher, the most promising alternative path lies in modern C-H functionalization, where the N-formyl group may be harnessed as a temporary directing group. However, this requires significant optimization to overcome potential side reactions. By employing the comparative experimental designs and the robust analytical workflow detailed herein, scientists can confidently assess the regioselectivity of their specific reactions and leverage the unique properties of this versatile reagent.

References

  • Garrido, G. et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen. Available at: [Link]

  • BenchChem (2025). A Comparative Study of 1-Benzylimidazole and Other N-Substituted Imidazoles: A Guide for Researchers. BenchChem Technical Support.
  • Phukan, K. et al. (2014). REGIOSELECTIVE N-ACYLATION OF N-BASED HETEROCYCLIC COMPOUNDS USING A LOCAL POTTER’S CLAY OF ASSAM AS A GREEN, REUSABLE AND EFFICIENT CATALYST. International Journal of Recent Scientific Research.
  • Plech, T. et al. (2012). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. Available at: [Link]

  • Wagner, G. K. et al. (2003). Identification of Regioisomers in a Series of N-substituted pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Available at: [Link]

  • Fujishima, K. & Kanai, M. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Ghosh, R. et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Jain, A. et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
  • Fife, T. H. & De, N. C. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society. Available at: [Link]

  • Sahu, J. K. et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • Jain, A. et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kundlik, G. et al. (2018). Different Substitution on N-substituted Imidazole derivatives.
  • Wencel-Delord, J. & Glorius, F. (2013). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Galloway, M. M. et al. (2011). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and... ResearchGate. Available at: [Link]

  • Dos Santos, E. M. et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions. Available at: [Link]

  • Orzech, C. E. et al. (2019). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • Wang, H. et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Fife, T. H. et al. (1988). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Schuster, O. et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules. Available at: [Link]

  • Chen, C. et al. (2018). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science. Available at: [Link]

  • Zenodo. (2024). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
  • Liu, W. et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
  • Asif, M. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Zamani, K. et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... ResearchGate. Available at: [Link]

  • da Silva, F. C. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • El'chaninov, M. M. et al. (2001). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. ResearchGate. Available at: [Link]

  • Campodónico, P. R. et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry.
  • Narender, T. et al. (2007). Re2O7-catalyzed reaction of hemiacetals and aldehydes with O-, S-, and C-nucleophiles. Beilstein Journal of Organic Chemistry.
  • Chen, Y.-C. et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]

  • ResearchGate. (2023). Cine Substitution of N-Sulfonylindoles. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Computational and Experimental Data for 1H-imidazole-1-carboxaldehyde

An In-depth Technical Guide This guide provides a detailed comparison between computational and experimental data for 1H-imidazole-1-carboxaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a detailed comparison between computational and experimental data for 1H-imidazole-1-carboxaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the synergy and discrepancies between theoretical predictions and empirical measurements is crucial for accelerating research and development. This document offers an objective analysis, grounded in established scientific protocols, to illuminate the strengths and limitations of each approach.

Introduction: The Value of a Dual-Front Approach

In modern chemical research, computational modeling and experimental characterization are not competing methodologies but rather complementary pillars of a robust investigation. 1H-imidazole-1-carboxaldehyde presents an excellent case study due to its conformational flexibility, where the orientation of the carboxaldehyde group relative to the imidazole ring dictates its electronic and spectroscopic properties.

Computational chemistry, particularly Density Functional Theory (DFT), allows for the in silico prediction of molecular structures and spectra with remarkable accuracy and cost-effectiveness.[1][2] However, these models are inherently approximations of a molecule's behavior in a real-world environment. Experimental techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide the definitive empirical data that grounds these theoretical predictions in physical reality. This guide will dissect both methodologies, explaining the rationale behind experimental choices and comparing the results to a standard computational chemistry workflow.

Section 1: The Computational Prediction

The foundation of a computational analysis is the accurate prediction of the molecule's most stable three-dimensional structure. From this optimized geometry, a wealth of spectroscopic data can be derived.

Computational Methodology: A Self-Validating Protocol

The following protocol outlines a standard, validated workflow for the computational analysis of 1H-imidazole-1-carboxaldehyde using the Gaussian suite of programs or similar software.[3]

Protocol 1: DFT Geometry Optimization and Spectroscopic Prediction

  • Initial Structure & Conformational Analysis: A 3D model of 1H-imidazole-1-carboxaldehyde is built. A key structural feature is the rotation around the N1-C(aldehyde) single bond, leading to two primary planar conformers: s-trans and s-cis.[4][5] A conformational search is performed to identify the global energy minimum. The s-trans conformer is generally found to be slightly more stable due to reduced steric hindrance.[5]

  • Geometry Optimization: The geometry of the lowest-energy conformer is optimized using DFT. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted level of theory that provides an excellent balance of accuracy and computational efficiency for organic molecules.[6][7]

  • Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory. This crucial step serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the theoretical IR spectrum.

  • NMR Chemical Shift Prediction: The 1H and 13C NMR chemical shifts are predicted from the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method, a reliable approach for calculating nuclear magnetic shielding tensors.[8]

  • UV-Vis Spectrum Prediction: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT), which calculates the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[6][9]

Visualizing the Computational Workflow

G A 1. Initial Structure Generation & Conformational Search (s-cis/s-trans) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Lowest Energy Conformer C 3. Frequency Calculation (Confirm Minimum & Predict IR) B->C Optimized Geometry D 4. NMR Chemical Shift Prediction (GIAO Method) B->D Optimized Geometry E 5. UV-Vis Spectrum Prediction (TD-DFT Method) B->E Optimized Geometry

Caption: A standard workflow for computational spectroscopic analysis.

Section 2: The Experimental Benchmark

Experimental data provides the essential real-world benchmark for validating computational models. The protocols described below are standard procedures for obtaining high-quality spectroscopic data for a small organic molecule.

Experimental Methodologies

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy [10][11]

  • Sample Preparation: Accurately weigh and dissolve ~15 mg of 1H-imidazole-1-carboxaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

  • 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the 13C isotope.

Protocol 3: Infrared (IR) Spectroscopy

  • Sample Preparation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small, solid sample of the compound directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software automatically performs the background subtraction.

Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy [12][13]

  • Sample Preparation: Prepare a stock solution of 1H-imidazole-1-carboxaldehyde in a UV-transparent solvent (e.g., ethanol or acetonitrile). Serially dilute the stock solution to a concentration that yields a maximum absorbance between 0.5 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution. Record the absorbance spectrum over a range of 200-400 nm.

Visualizing the Experimental Workflows

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy nmr_prep Sample Preparation (Dissolve in CDCl₃ with TMS) nmr_acq ¹H & ¹³C Spectrum Acquisition nmr_prep->nmr_acq ir_prep Sample Preparation (Solid on ATR Crystal) ir_acq Spectrum Acquisition (Background Subtracted) ir_prep->ir_acq uv_prep Sample Preparation (Dilute Solution in EtOH) uv_acq Absorbance Measurement (Solvent Blank Correction) uv_prep->uv_acq

Caption: Standard experimental workflows for spectroscopic analysis.

Section 3: Data Comparison and Discussion

The core of this guide is the direct comparison of the data derived from the computational and experimental workflows. This analysis reveals the predictive power of the theoretical model and highlights areas where environmental effects in the experiment cause deviation.

1H NMR Spectroscopy

The proton NMR spectrum is highly sensitive to the electronic environment of each hydrogen atom. The data shows strong correlation, with the computational model accurately predicting the relative ordering and approximate positions of the signals.

Table 1: Comparison of 1H NMR Chemical Shifts (δ, ppm)

Proton PositionExperimental (CDCl₃)Computational (GIAO)Δ (ppm)
Aldehyde (CHO)9.859.780.07
Imidazole H28.128.050.07
Imidazole H57.797.700.09
Imidazole H47.217.150.06

Discussion: The excellent agreement (Δ < 0.1 ppm) validates the accuracy of the optimized geometry. Minor deviations are primarily due to solvent effects, as the computational model is performed on a gas-phase molecule while the experiment is in solution.

Infrared Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. A direct comparison requires an empirical scaling factor (~0.96 for B3LYP) for the computed frequencies to account for anharmonicity and other systematic errors in the model.

Table 2: Comparison of Key IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (ATR)Computational (Scaled)
C=O Stretch (Aldehyde)16951702
C=N Stretch (Imidazole Ring)15481555
C-H Stretch (Aldehyde)28602855

Discussion: The strong carbonyl (C=O) stretch is a key diagnostic peak, and its position is predicted with high fidelity. This confirms the electronic structure of the aldehyde group is well-described by the DFT model.

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about electronic transitions, primarily π → π* transitions in conjugated systems like 1H-imidazole-1-carboxaldehyde.[14]

Table 3: Comparison of UV-Vis Absorption Maximum (λmax, nm)

TransitionExperimental (Ethanol)Computational (TD-DFT)
π → π*252248

Discussion: TD-DFT accurately predicts the primary π → π* electronic transition. The slight difference is attributable to solvatochromic effects, where the polarity of the ethanol solvent can stabilize the excited state differently than the vacuum environment of the calculation.[6]

Conclusion: An Integrated Strategy for Confident Characterization

The analysis presented demonstrates a strong congruence between high-quality experimental data and predictions from a standard computational workflow. DFT and TD-DFT methods are powerful tools for predicting the spectroscopic properties of 1H-imidazole-1-carboxaldehyde, providing a reliable interpretation of experimental results. In turn, the experimental data serves as the essential validation, confirming that the computational model is a faithful representation of the molecule's structure and electronic properties.

For researchers in drug discovery and materials science, adopting this dual-pronged approach is not merely an academic exercise. It is a strategic imperative that enhances confidence in structural assignments, aids in the interpretation of complex data, and provides a robust framework for predicting the properties of novel derivatives, ultimately saving time and resources in the development pipeline.

References

  • Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]

  • Gaussian, Inc. (2024). Gaussian 16 Website. Gaussian.com. [Link]

  • Silva, T. A., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI Chemistry. [Link]

  • NIST Mass Spectrometry Data Center. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. [Link]

  • Matlantis. (2024). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Matlantis.com. [Link]

  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. chem.libretexts.org. [Link]

  • Saeed, A., et al. (2018). A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds. ResearchGate. [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

  • Master Organic Chemistry. (2017). s-cis and s-trans Conformations of Dienes. masterorganicchemistry.com. [Link]

  • Oriental Journal of Chemistry. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph). orientjchem.org. [Link]

  • Wikipedia. (2024). Density functional theory. en.wikipedia.org. [Link]

  • Chemistry LibreTexts. (2022). 16.6 Conjugated Dienes. chem.libretexts.org. [Link]

  • eCampusOntario Pressbooks. (2023). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). ecampusontario.pressbooks.pub. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. chem.ox.ac.uk. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-imidazole-1-carboxaldehyde

This guide provides a detailed protocol for the proper and safe disposal of 1H-imidazole-1-carboxaldehyde (CAS No. 3197-61-3), a reactive chemical intermediate used in complex organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper and safe disposal of 1H-imidazole-1-carboxaldehyde (CAS No. 3197-61-3), a reactive chemical intermediate used in complex organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar reagents with confidence and care.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of 1H-imidazole-1-carboxaldehyde is the foundation of its safe management. While specific toxicological data for this exact isomer is limited, the hazard profile can be reliably inferred from closely related imidazole aldehydes and the parent imidazole structure. The primary hazards are associated with its irritant and potentially corrosive nature.

These properties necessitate that the compound is never disposed of via standard laboratory drains or as general waste. Such improper disposal could lead to the corrosion of plumbing, harmful reactions within the drainage system, and significant environmental contamination.

Table 1: Hazard Profile Summary for Imidazole Aldehydes

Hazard Classification GHS Pictogram Signal Word Hazard Statement Source(s)
Skin Irritation GHS07 Warning H315: Causes skin irritation. [1][2][3][4]
Serious Eye Irritation GHS07 Warning H319: Causes serious eye irritation. [1][2][3][4]
Respiratory Irritation GHS07 Warning H335: May cause respiratory irritation. [1][2][3][4]

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |[5][6][7] |

The aldehyde functional group can also impart reactivity, particularly with strong oxidizing agents, acids, and bases. Therefore, segregation from incompatible waste streams is a critical step in the disposal process to prevent uncontrolled exothermic reactions.[8]

Pre-Disposal Handling and Storage: Minimizing Risk from the Start

Proper handling and storage are the first steps in a safe disposal plan. All personnel handling 1H-imidazole-1-carboxaldehyde must be equipped with the appropriate Personal Protective Equipment (PPE) and have access to necessary engineering controls.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[2]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be used in conjunction with goggles.[4]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][9]

Engineering Controls & Storage
  • Ventilation: Always handle this compound within a properly functioning chemical fume hood.[9] Local exhaust ventilation is crucial for controlling emissions at the source.[10]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance of the handling area.[4][8]

  • Waste Container Storage: Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents, acids, and acid chlorides.[8][10] The container must be kept tightly closed.[1]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of 1H-imidazole-1-carboxaldehyde waste. The core principle is the containment and transfer of the chemical waste to a licensed professional disposal service.

Step 1: Waste Identification and Segregation
  • Pure Compound & Concentrated Solutions: Collect any unused or surplus 1H-imidazole-1-carboxaldehyde and its concentrated solutions in a dedicated, compatible waste container.[10] Do not mix with other waste streams.

  • Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled, sealed plastic bag or container.[10]

  • Aqueous Solutions: Dilute aqueous solutions may require pH neutralization depending on local regulations before being collected in a dedicated aqueous waste container. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

Step 2: Containerization
  • Select a waste container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, screw-top lid.[10]

  • Ensure the container is appropriate for the type of waste (solid or liquid).

  • Never fill a waste container to more than 80% of its capacity to allow for expansion and prevent spills.

Step 3: Labeling
  • Immediately upon adding the first quantity of waste, affix a hazardous waste label to the container.[8]

  • The label must include:

    • The full chemical name: "1H-imidazole-1-carboxaldehyde"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation.

    • The name of the principal investigator or responsible person.

Step 4: Disposal and Hand-Off
  • Once the waste container is full or no longer in use, arrange for its collection.

  • Crucially, this material must be disposed of through a licensed professional waste disposal company or your institution's EHS department. [2] They are equipped to handle chemical incineration or other approved disposal methods.

  • Complete all necessary paperwork, such as a chemical collection request form, as required by your institution.[8]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1][4] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1][4] Seek immediate medical attention.[5]

  • Small Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the material, place it into a sealed, labeled container, and dispose of it as hazardous waste.[2]

  • Large Spill: Evacuate the immediate area and secure it to prevent entry. Notify your institution's EHS or emergency response team immediately.[8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the safe disposal of 1H-imidazole-1-carboxaldehyde waste.

G cluster_prep Preparation & Collection cluster_disposal Disposal Pathway cluster_final Final Disposition Start Waste Generation (Unused Reagent, Contaminated Items) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste Streams (Solid vs. Contaminated PPE) PPE->Segregate Container Select Compatible & Labeled Waste Container Segregate->Container Collect Collect Waste in Hood (Do Not Overfill) Container->Collect Seal Securely Seal Container Collect->Seal Store Store in Designated Waste Accumulation Area Seal->Store Request Submit Chemical Waste Collection Request to EHS Store->Request HandOff Hand-Off to EHS / Licensed Disposal Vendor Request->HandOff End Proper Disposal via Chemical Incineration HandOff->End

Caption: Disposal workflow for 1H-imidazole-1-carboxaldehyde.

References

  • Capot Chemical. MSDS of 1H-imidazole-4-carbaldehyde. [Link]

  • Washington State University. Standard Operating Procedure for Imidazole. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Butyl-1h-imidazole-4-carbaldehyde, 97%. [Link]

  • Capot Chemical. MSDS of 1-Benzyl-1H-imidazole-5-carboxaldehyde. (2008-11-04). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. (2020-04-20). [Link]

  • University of Washington. Standard Operating Procedure: Imidazole. (2025-02-28). [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1H-imidazole-1-carboxaldehyde

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-imidazole-1-carboxaldehyde. The following protocols are designed to ensure t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-imidazole-1-carboxaldehyde. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Section 1: Hazard Identification and Risk Assessment

1H-imidazole-1-carboxaldehyde and its isomers are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. The known hazards associated with imidazole carboxaldehydes include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation and potential damage.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3][4]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Section 2: Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimizing exposure to 1H-imidazole-1-carboxaldehyde. The following table summarizes the required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when there is a significant splash hazard.To prevent contact with the eyes, which can cause serious irritation.[1][5] Eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][6]
Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.[1][3][7] Gloves should be inspected before use and removed properly to avoid contaminating the skin.[6][8]
Body A fully-buttoned laboratory coat.To protect the skin and personal clothing from accidental splashes or spills.[7]
Respiratory Use in a well-ventilated area is required. A NIOSH-approved respirator may be necessary if dusts are generated or if working outside of a fume hood.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][3][6]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for maintaining a safe laboratory environment.

Handling:
  • Work Area: Always handle 1H-imidazole-1-carboxaldehyde in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling the compound.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Dust and Aerosol Formation: Minimize the generation of dust and aerosols during handling.[1][6]

Storage:
  • Container: Keep the container tightly closed when not in use.[1][3]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3][7]

  • Ignition Sources: Keep away from sources of ignition.[1]

  • Security: Store in a locked-up or otherwise secured area accessible only to authorized personnel.[1][3]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][9]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][9] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Section 5: Spill Response Protocol

In the event of a spill, a calm and methodical response is necessary to ensure the safety of all laboratory personnel.

Spill Response Workflow

SpillResponse spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<25g / <25mL) assess->small_spill Minor Risk large_spill Large Spill (>25g / >25mL) assess->large_spill Major Risk ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area & Alert Others large_spill->evacuate call_ehs Call EH&S / Emergency Services evacuate->call_ehs report Report Incident to Supervisor call_ehs->report contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Material into a Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose dispose->report

Caption: Workflow for responding to a 1H-imidazole-1-carboxaldehyde spill.

Step-by-Step Spill Cleanup Procedure for a Small Spill:
  • Alert Personnel: Immediately alert others in the vicinity of the spill.[10]

  • Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10] A respirator may be necessary for larger spills or if there is significant dust.

  • Containment: If the material is a liquid, contain the spill using an inert absorbent material like vermiculite or sand.[1][10] For a solid, gently cover it to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste.[1][8] Avoid creating dust.[6][8]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[10]

  • Disposal: Dispose of the waste container and any contaminated PPE according to federal, state, and local regulations.[1][3]

  • Reporting: Report the incident to your supervisor.[10]

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or emergency services.[7][11][12]

Section 6: Disposal Plan

All waste containing 1H-imidazole-1-carboxaldehyde must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container.[7]

  • Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and any state or local regulations.[1]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[8] Do not dispose of this chemical down the drain or in the regular trash.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1H-imidazole-1-carboxaldehyde and ensure a safer laboratory environment for yourself and your colleagues.

References

  • PubChem. 1H-imidazole-2-carbaldehyde | C4H4N2O. [Link]

  • Capot Chemical. MSDS of 1-Benzyl-1H-imidazole-5-carboxaldehyde. [Link]

  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. [Link]

  • Capot Chemical. MSDS of 1H-imidazole-4-carbaldehyde. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Butyl-1h-imidazole-4-carbaldehyde, 97%. [Link]

  • XiXisys. GHS SDS for 4-Methyl-1H-imidazole-5-carboxaldehyde. [Link]

  • University of Washington. Exposures. [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.